molecular formula C10H11N3O B130576 2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 143993-12-8

2-[(methylamino)methyl]quinazolin-4(3H)-one

Cat. No.: B130576
CAS No.: 143993-12-8
M. Wt: 189.21 g/mol
InChI Key: DMJLEOHAYHKRRH-UHFFFAOYSA-N
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Description

2-[(methylamino)methyl]quinazolin-4(3H)-one is a synthetic compound based on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its wide spectrum of biological activities and presence in over 150 naturally occurring alkaloids . This scaffold is a versatile platform in medicinal chemistry, with its pharmacological profile highly dependent on the substituents at key positions, particularly the 2-position . The 2-[(methylamino)methyl] side chain is a strategic modification designed to enhance the molecule's drug-like properties and its potential to interact with critical biological targets. Quinazolinone derivatives have demonstrated significant promise in antimicrobial research, especially against challenging Gram-positive pathogens. Compounds sharing this core structure exhibit potent activity against Staphylococcus aureus and Streptococcus pneumoniae . More specifically, 2-(amino)quinazolin-4(3H)-one analogs have been identified as sub-micromolar inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), a major global health threat . The mechanism of action for such compounds may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the cessation of bacterial DNA replication . Furthermore, certain quinazolinones can act synergistically with existing antibiotics, potentially by binding to efflux pumps and increasing intracellular antibiotic concentrations, thereby overcoming resistance mechanisms . In oncology research, the 4(3H)-quinazolinone scaffold is a key structure for developing inhibitors against various protein kinases, which are critical targets in cancer cell signaling . Structure-activity relationship (SAR) studies indicate that modifications at the 2-position of the quinazolinone ring are crucial for binding to the hinge region of kinase domains, making the 2-[(methylamino)methyl] derivative a candidate for probing kinase inhibition . These compounds can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell migration and invasion through mechanisms such as microtubule polymerization disruption and targeting of the epidermal growth factor receptor (EGFR) and PI3K pathways . Given its functionalized structure, this compound serves as a valuable chemical tool for researchers investigating new therapeutic strategies against antibiotic-resistant infections and various cancers.

Properties

IUPAC Name

2-(methylaminomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLEOHAYHKRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368461
Record name 2-[(Methylamino)methyl]quinazolin-4(1H)-one
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143993-12-8
Record name 2-[(Methylamino)methyl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathway for 2-[(methylamino)methyl]quinazolin-4(3H)-one, a molecule of interest within the pharmacologically significant quinazolinone class of compounds. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] This document will detail the strategic synthesis, including the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization for this target compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial construction of the quinazolinone core with a reactive "handle" at the 2-position, which is subsequently functionalized to introduce the desired methylamino group.

The key intermediate in this pathway is 2-(chloromethyl)quinazolin-4(3H)-one . This intermediate is strategically advantageous as the chlorine atom serves as an excellent leaving group for nucleophilic substitution by primary or secondary amines.[3] The overall synthetic scheme can be visualized as follows:

  • Step 1: Formation of the Quinazolinone Core. Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one from readily available starting materials.

  • Step 2: Introduction of the Methylamino Moiety. Nucleophilic substitution of the chlorine atom in the intermediate with methylamine.

This approach offers a convergent and efficient route to the target molecule, allowing for the potential synthesis of a library of analogues by varying the amine used in the second step.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: Anthranilic Acid & Chloroacetonitrile Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: 2-(chloromethyl)quinazolin-4(3H)-one Step1->Intermediate Step2 Step 2: Nucleophilic Substitution with Methylamine Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinazolinone derivatives and analogous nucleophilic substitution reactions.[3][4]

Part 1: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one

This procedure is adapted from an improved one-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones.[3][5]

Reaction Mechanism:

Reaction_Mechanism_Step1 Anthranilic_Acid Anthranilic Acid Intermediate_Amidine [Intermediate Amidine] Anthranilic_Acid->Intermediate_Amidine + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Cyclization Intramolecular Cyclization Intermediate_Amidine->Cyclization Product 2-(chloromethyl)quinazolin-4(3H)-one Cyclization->Product Reaction_Mechanism_Step2 Intermediate 2-(chloromethyl)quinazolin-4(3H)-one SN2_Transition_State [SN2 Transition State] Intermediate->SN2_Transition_State + CH3NH2 Methylamine Methylamine (CH3NH2) Product This compound SN2_Transition_State->Product - HCl

Sources

The Multifaceted Biological Activities of 2-Substituted Quinazolin-4(3H)-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This scaffold is not only found in numerous natural products but has also served as a foundational template for the design and synthesis of a multitude of bioactive molecules. The adaptability of the quinazolinone ring system, particularly at the 2- and 3-positions, allows for the introduction of diverse functionalities, leading to compounds with a wide array of therapeutic applications. This guide will provide an in-depth exploration of the biological activities of 2-substituted quinazolin-4(3H)-ones, with a particular focus on derivatives bearing nitrogen-containing functionalities, offering insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for 2-Substituted Quinazolin-4(3H)-ones

The synthesis of the quinazolin-4(3H)-one scaffold is well-established, with several versatile methods available to medicinal chemists. A common and efficient approach involves the cyclization of anthranilic acid derivatives.

General Synthesis from Anthranilic Acid

A prevalent synthetic route commences with anthranilic acid, which can be acylated and subsequently cyclized to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate can then be reacted with a variety of amines or other nucleophiles to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. For the synthesis of derivatives with an amino group at the 2-position, a common strategy involves the use of a 2-chloro-4(3H)-quinazolinone intermediate, which can be readily prepared from quinazolinediones. Nucleophilic substitution at the C2 position with various amines then affords the target 2-(amino)quinazolin-4(3H)-ones.[3]

A generalized synthetic scheme is depicted below:

Synthesis_of_2_Amino_Quinazolinones Anthranilic_Acid Anthranilic Acid Quinazolinedione Quinazolinedione Anthranilic_Acid->Quinazolinedione Urea, 160°C Dichloroquinazoline 2,4-Dichloroquinazoline Quinazolinedione->Dichloroquinazoline POCl3, TEA Chloroquinazolinone 2-Chloro-4(3H)-quinazolinone Dichloroquinazoline->Chloroquinazolinone 2N NaOH Target_Compound 2-(Amino)quinazolin-4(3H)-one Chloroquinazolinone->Target_Compound Amines, DMF

Caption: General synthetic route to 2-(amino)quinazolin-4(3H)-ones.

This synthetic flexibility allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[3] Quinazolin-4(3H)-one derivatives have shown considerable promise in this arena.

Potent Activity Against Gram-Positive Bacteria

Recent studies have highlighted the potent antistaphylococcal activity of 2-(amino)quinazolin-4(3H)-one derivatives.[3] Structure-activity relationship analyses have revealed that substitutions at the 2-position are critical for antibacterial potency. For instance, a derivative with a 3,4-difluorobenzylamine substitution at the 2-position exhibited remarkable activity against MRSA strains, with a minimal inhibitory concentration (MIC50) as low as 0.02 µM against the USA300 JE2 strain.[3]

In Vitro and In Vivo Efficacy

The antibacterial efficacy of these compounds has been demonstrated in both in vitro and in vivo models. In an H460 lung epithelial infection model mimicking MRSA pneumonia, a lead compound significantly reduced intracellular bacterial loads with minimal damage to host cells.[3] This highlights the potential of these derivatives as therapeutic agents for challenging bacterial infections.

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazolinone scaffold is a well-known pharmacophore in the development of anticancer agents, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5][6]

Inhibition of Tyrosine Kinases and Other Cancer-Related Enzymes

Derivatives of 2-substituted quinazolin-4(3H)-one have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, including EGFR, HER2, and CDK2.[5] Molecular docking studies have suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors.[5] Furthermore, some derivatives have shown inhibitory activity against other crucial enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[1][2]

Cytotoxicity Against Diverse Cancer Cell Lines

A broad range of 2-substituted quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including those from breast, lung, prostate, and liver cancers.[4][7][8] For example, certain novel quinazolin-4(3H)-one derivatives linked to 1,2,3-triazoles have shown potent cytotoxicity against breast cancer cell lines, with IC50 values more effective than the reference drug etoposide.[7]

Data Summary: Anticancer Activity of Representative Quinazolin-4(3H)-one Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2-(Amino)quinazolin-4(3H)-one derivativeHepG2>20[3]
2-(Styryl)quinazoline derivativeHepG27.09[1]
2-(Styryl)quinazoline derivativeMCF-711.94[1]
2-Aryl-substituted quinazolineA549, PC-3, SMMC-7721Varies[4]
Quinazolin-4(3H)-one-triazole hybridMDA-MB-231, MCF-7, T-47DVaries[7]
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition Add MTT solution to each well Incubation_24_48h->MTT_Addition Incubation_4h Incubate for 4 hours to allow formazan formation MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a key research focus. Quinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[9][10][11][12][13][14]

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). Some derivatives have been investigated for their selective COX-2 inhibitory potential, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10]

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds. Several studies have reported that 2-methyl-3-substituted quinazolin-4(3H)-ones exhibit significant anti-inflammatory activity in this model, with some compounds showing potency comparable to or greater than the standard drug diclofenac sodium.[11]

Other Notable Biological Activities

The structural diversity of 2-substituted quinazolin-4(3H)-ones has led to the discovery of a range of other biological activities, including:

  • Antiviral Activity: Certain derivatives have shown promising activity against viruses such as HIV.[9]

  • Anticonvulsant Activity: The quinazolinone scaffold has been explored for its potential in developing new anticonvulsant drugs.

  • Antihistaminic Activity: Some 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones have exhibited potent antihistaminic activity, comparable to the standard drug pheniramine maleate.[15]

Conclusion and Future Directions

The 2-substituted quinazolin-4(3H)-one scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record of yielding compounds with diverse and potent biological activities. The synthetic accessibility and the ease of functionalization at the 2-position make this an attractive template for the development of new therapeutic agents. While a wealth of data exists for a variety of derivatives, further exploration of specific substitutions, such as the (methylamino)methyl group, is warranted to fully unlock the therapeutic potential of this remarkable class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing pharmacokinetic properties, and conducting comprehensive preclinical and clinical evaluations of the most promising candidates.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-09-25).
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025-08-07).
  • Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (2009-06-22). Biosciences Biotechnology Research Asia.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity.
  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed.
  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014-02-28). Semantic Scholar.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021-09-22).
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025-08-01).
  • Synthesis, Characterization and Biological Activity of 2-Methyl-3-aminoquinazolin-4(3H)-ones Schiff Bases. (2025-08-06).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021-08-29). Eco-Vector Journals Portal.
  • Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. (2023-12-25). Impactfactor.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2022-09-01).
  • Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2012-01-25). PMC.
  • Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. (2025-08-09).
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014-03-12). Scientific Research Publishing.
  • Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and... (2022-09-25).
  • Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. (2025-08-06).

Sources

physical and chemical properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one, providing a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and an exploration of its potential within the broader context of quinazolinone pharmacology. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Compound Identification and Core Properties

1.1. Nomenclature and Structure

The compound of interest is systematically named This compound . Its structural formula is characterized by a quinazolinone core with a methylamino-methyl substituent at the 2-position.

Molecular Structure:

Caption: Chemical structure of this compound.

1.2. Key Identifiers

A summary of the fundamental identifiers for this compound is provided in the table below.

IdentifierValueSource
CAS Number 143993-12-8[1]
Molecular Formula C₁₀H₁₁N₃O[2]
Molecular Weight 189.21 g/mol [2]
Hydrochloride CAS No. 1170187-60-6[1]

1.3. Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
pKa Not availableThe presence of the basic methylamino group suggests the compound will have a pKa in the physiological range.
Solubility Not availableQuinazolinones generally exhibit good solubility in organic solvents like DMSO and DMF[3]. Aqueous solubility is expected to be pH-dependent.

Synthesis and Characterization

2.1. Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from anthranilic acid. This pathway leverages the well-established reactivity of the quinazolinone ring system.

synthesis_pathway start Anthranilic Acid intermediate1 2-(Chloromethyl)quinazolin-4(3H)-one start->intermediate1 1. Chloroacetyl Chloride 2. NH4OH (aq) product This compound intermediate1->product Methylamine (CH3NH2)

Caption: Proposed synthetic workflow for this compound.

2.1.1. Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

The initial step involves the reaction of anthranilic acid with chloroacetyl chloride to form the N-chloroacetylated intermediate, which is then cyclized in the presence of a base such as aqueous ammonia to yield 2-(chloromethyl)quinazolin-4(3H)-one. This intermediate is a key building block for further derivatization at the 2-position[4].

Experimental Protocol:

  • To a solution of anthranilic acid in a suitable aprotic solvent (e.g., dioxane or THF), add chloroacetyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add aqueous ammonia and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and a cold non-polar solvent (e.g., hexane) and dry under vacuum.

2.1.2. Step 2: Synthesis of this compound

The final product is obtained through nucleophilic substitution of the chlorine atom in 2-(chloromethyl)quinazolin-4(3H)-one with methylamine.

Experimental Protocol:

  • Suspend 2-(chloromethyl)quinazolin-4(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

  • Add an excess of methylamine (as a solution in a suitable solvent or as a gas).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2.2. Spectroscopic Characterization

While specific spectra for this compound are not available in the reviewed literature, the expected characteristic signals based on the analysis of related quinazolinone derivatives are outlined below.[5][6][7]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring, the methylene bridge, and the methyl group. The aromatic region will likely display a pattern of four protons between δ 7.0 and 8.5 ppm. The methylene protons adjacent to the quinazolinone ring and the nitrogen would appear as a singlet or a multiplet, and the N-methyl protons would be a singlet further upfield.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the quinazolinone ring (typically δ 160-165 ppm), the aromatic carbons, the methylene carbon, and the methyl carbon.

2.2.3. Infrared (IR) Spectroscopy

Key IR absorption bands would include a strong C=O stretching vibration for the amide carbonyl (around 1680-1660 cm⁻¹), N-H stretching vibrations, and C-H stretching from the aromatic and aliphatic portions of the molecule.

2.2.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.21. Fragmentation patterns would likely involve cleavage of the side chain.

Chemical Properties and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present: the secondary amine, the amide, and the aromatic ring system. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation. The quinazolinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

Information on the stability of this specific compound is not widely published. However, studies on other quinazolinone derivatives suggest that they are generally stable under standard laboratory conditions.[8]

Biological and Pharmacological Context

The quinazolinone scaffold is a well-established pharmacophore with a diverse range of biological activities, including but not limited to:

  • Anticancer: Many quinazolinone derivatives have been investigated as anticancer agents, with some targeting specific enzymes like tyrosine kinases.[8][9][10]

  • Antimicrobial: The quinazolinone nucleus is found in compounds with antibacterial and antifungal properties.[11][12]

  • Antihistaminic: Certain 2,3-disubstituted quinazolinones have shown potent H1-receptor blocking activity.[5]

  • Anti-inflammatory and Analgesic: A number of quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic effects.[11]

The introduction of the (methylamino)methyl group at the 2-position of the quinazolinone ring in this compound introduces a basic side chain that can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound's solubility, ability to form salts, and interactions with biological targets. Further research is warranted to elucidate the specific biological activities of this particular derivative.

Safety and Handling

Specific toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information on related compounds, consulting the Safety Data Sheet (SDS) for quinazolinone derivatives is recommended.[8][13]

Conclusion and Future Directions

This compound is a quinazolinone derivative with potential for further investigation in drug discovery programs. This guide has provided a summary of its core identifiers, a plausible synthetic route, and an overview of its expected chemical and potential biological properties based on the rich chemistry of the quinazolinone class.

Future research should focus on the experimental determination of its physicochemical properties, a thorough characterization using modern spectroscopic techniques, and a comprehensive evaluation of its biological activity profile. Such studies will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

Sources

spectroscopic data (NMR, IR, MS) of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry. Quinazolinone derivatives are known for their wide range of biological activities.[1][2] This document, intended for researchers and drug development professionals, details the theoretical principles, experimental protocols, and in-depth data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational spectroscopic principles with data from analogous structures, this guide serves as an authoritative resource for the unambiguous identification and characterization of this target molecule.

Introduction

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core, as in this compound, allows for the fine-tuning of its pharmacological profile. Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle.[3][4] This guide explains the theoretical and practical aspects of applying these techniques to characterize this compound.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. This compound is comprised of a bicyclic quinazolinone core substituted at the 2-position with a methylamino-methyl group.

Caption: Molecular structure of this compound.

Key functional groups for spectroscopic identification include:

  • Amide (Lactam): The C=O group within the quinazolinone ring.

  • Secondary Amine: The N-H group in the side chain.

  • Tertiary Amine: The nitrogen atom bonded to the methyl group and the methylene bridge.

  • Aromatic Ring: The benzene ring fused to the pyrimidinone ring.

  • Alkyl Groups: The methylene (-CH₂-) and methyl (-CH₃) groups.

Infrared (IR) Spectroscopy

3.1. Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] Different types of bonds (e.g., C=O, N-H, C-H) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[6][7][8] The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

3.2. Experimental Protocol

  • Sample Preparation: Ensure the sample is dry. For solid samples, the Attenuated Total Reflectance (ATR) technique is efficient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Configure the FTIR spectrometer to scan the typical mid-IR range (4000-400 cm⁻¹).

  • Background Scan: Perform a background scan with no sample on the crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample on the crystal and apply pressure to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3. Data Interpretation and Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: A moderate, sharp peak is expected in the range of 3300-3500 cm⁻¹ for the secondary amine (N-H) in the side chain. Another broader band for the lactam N-H stretch may also be present in this region.[6]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- and -CH₃ groups will be observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[7]

  • C=O Stretching: A strong, sharp absorption band corresponding to the amide (lactam) carbonyl group is expected in the range of 1670-1690 cm⁻¹. This is a highly characteristic peak for the quinazolinone core.[9][10]

  • C=N and C=C Stretching: The C=N stretch of the quinazoline ring and the C=C stretching vibrations of the aromatic ring will appear in the 1450-1620 cm⁻¹ region.[11]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-N and C-C stretching and various bending vibrations, that are unique to the molecule as a whole.[5][6]

3.4. Data Summary Table: IR

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch (Secondary Amine & Lactam)
3050-3100Weak-MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1680Strong, SharpC=O Stretch (Lactam)
1450-1620Medium-StrongAromatic C=C and C=N Stretches
1200-1350MediumC-N Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Principles

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[12][13] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies.[4][14] The exact frequency depends on the local electronic environment of the nucleus, providing detailed information about the molecular structure. Key parameters in NMR include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Measured in parts per million (ppm).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): Arises from the interaction of neighboring non-equivalent nuclei, providing information about connectivity.

4.2. Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinazolinones as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID). Subsequently, acquire the ¹³C NMR spectrum, which generally requires a longer acquisition time due to the lower natural abundance of ¹³C.

4.3. ¹H NMR Data Interpretation and Analysis

  • Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Due to their different electronic environments, they will likely appear as a series of multiplets (e.g., doublets, triplets, or doublet of doublets).[9][15]

  • Methylene Protons (-CH₂-, 2H): The two protons of the methylene bridge are adjacent to the electron-withdrawing quinazolinone ring and the nitrogen atom. They are expected to appear as a singlet around δ 4.0-5.0 ppm.

  • Amine Proton (-NH-, 1H): The secondary amine proton is exchangeable and will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Methyl Protons (-CH₃, 3H): The three protons of the N-methyl group are in an aliphatic environment and are expected to appear as a sharp singlet further upfield, likely around δ 2.3-2.6 ppm.[16]

  • Lactam Proton (-NH-, 1H): The proton on the N3 of the quinazolinone ring is also exchangeable and often appears as a broad singlet in the downfield region, potentially above δ 10 ppm, especially in DMSO-d₆.[9]

4.4. ¹³C NMR Data Interpretation and Analysis

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded carbon and will appear far downfield, typically around δ 160-165 ppm.[15]

  • Aromatic and Heterocyclic Carbons: The eight carbons of the quinazolinone ring system will appear in the δ 115-155 ppm range. The carbon at position 2 (C2), attached to two nitrogen atoms, will be significantly downfield.[17]

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, likely between δ 50-60 ppm.

  • Methyl Carbon (-CH₃): The N-methyl carbon will be the most upfield signal, expected around δ 30-40 ppm.

4.5. Data Summary Tables: NMR

Table: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10.0Broad Singlet1HN3-H (Lactam)
7.2 - 8.3Multiplets4HAr-H
~4.5Singlet2H-CH₂-
VariableBroad Singlet1HSide chain N-H
~2.4Singlet3H-CH₃

Table: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C4 (C=O)
~155C2
115 - 150C4a, C5, C6, C7, C8, C8a
~55-CH₂-
~35-CH₃

Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] In its most common form, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation provides valuable information about the molecule's structure.

5.2. Experimental Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion probe or Gas Chromatography (GC-MS) can be used. For less stable compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferable.

  • Ionization: The sample is vaporized and ionized. For this molecule, EI or ESI would be appropriate. ESI is a softer ionization technique that would likely yield a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

5.3. Data Interpretation and Analysis

The molecular weight of this compound (C₁₀H₁₂N₄O) is 204.23 g/mol .

  • Molecular Ion Peak: In an EI spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 204. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula.[15] In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 205.

  • Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway is the cleavage of the C-C bond between the quinazolinone ring and the side chain (alpha-cleavage).

Fragmentation_Pathway M Molecular Ion C₁₀H₁₂N₄O⁺• m/z = 204 F1 Fragment 1 C₈H₅N₂O⁺ m/z = 145 M->F1 - C₂H₇N₂• F3 Fragment 3 C₂H₇N₂⁺ m/z = 59 M->F3 - C₈H₅N₂O• F2 Fragment 2 C₂H₇N₂• (Neutral Radical) F4 Fragment 4 C₈H₅N₂O• (Neutral Radical)

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

This primary fragmentation would lead to two key fragments:

  • A resonance-stabilized cation at m/z = 145 , corresponding to the 2-methylene-quinazolin-4(3H)-one radical cation losing the side chain.

  • A cation at m/z = 59 , corresponding to the [CH₂=NHCH₃]⁺ fragment.

Further fragmentation of the quinazolinone ring system can occur through the loss of neutral molecules like CO and HCN.

5.4. Data Summary Table: MS

m/zProposed IdentityNotes
205[M+H]⁺Expected base peak in ESI
204[M]⁺•Molecular ion in EI
145[C₈H₅N₂O]⁺Loss of the methylamino-methyl side chain
59[C₂H₇N₂]⁺Methylamino-methyl fragment

Synthesis Pathway

A reliable method for synthesizing 2-substituted quinazolin-4(3H)-ones involves the reaction of a 2-chloro-4(3H)-quinazolinone intermediate with a suitable amine.[19]

Synthesis_Workflow A Quinazoline-2,4(3H)-dione B 2,4-Dichloroquinazoline A->B POCl₃, TEA Reflux C 2-Chloro-4(3H)-quinazolinone B->C 2N NaOH rt D This compound C->D N-methylmethanamine DMF, 85 °C

Caption: Synthetic workflow for the target compound.

6.1. Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar quinazolinone derivatives.[19][20]

  • Step 1: Synthesis of 2-Chloro-4(3H)-quinazolinone:

    • Reflux quinazoline-2,4(3H)-dione with phosphorus oxychloride (POCl₃) and a catalytic amount of triethylamine (TEA) to yield 2,4-dichloroquinazoline.

    • Carefully hydrolyze the 2,4-dichloroquinazoline using aqueous sodium hydroxide (2N NaOH) at room temperature to selectively replace the chlorine at the 4-position, yielding 2-chloro-4(3H)-quinazolinone.

  • Step 2: Synthesis of this compound:

    • Dissolve 2-chloro-4(3H)-quinazolinone in a polar aprotic solvent like dimethylformamide (DMF).

    • Add an excess of N-methylmethanamine (or a suitable precursor) to the solution.

    • Heat the reaction mixture at approximately 85 °C for 16-20 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of IR, NMR, and MS. IR spectroscopy will confirm the presence of key functional groups, notably the lactam C=O and N-H bonds. ¹H and ¹³C NMR spectroscopy will provide a detailed map of the proton and carbon framework, establishing the precise connectivity of the atoms. Finally, mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation patterns. The collective data from these orthogonal techniques provides a robust and self-validating system for the characterization of this and related quinazolinone derivatives, which is essential for advancing research and development in medicinal chemistry.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents across diverse areas, including oncology, neuroscience, and infectious diseases.[3][4][5] The specific compound, 2-[(methylamino)methyl]quinazolin-4(3H)-one, while not extensively characterized in public literature, belongs to the class of 2-substituted 4(3H)-quinazolinones. Its structure is highly analogous to other compounds in this class with demonstrated, potent biological activities.

This technical guide provides a comprehensive exploration of the most probable therapeutic targets for this compound. Drawing upon extensive structure-activity relationship (SAR) data from the broader quinazolinone family, we prioritize and detail potential targets in oncology, virology, and neuroscience. For each proposed target, this guide presents the scientific rationale and provides detailed, field-proven experimental protocols for validation, empowering research teams to efficiently investigate the therapeutic potential of this promising compound.

Part 1: The Kinase Superfamily - A Primary Target in Oncology

Rationale for Prioritization: The quinazolinone nucleus is famously associated with kinase inhibition.[6] Several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), are quinazoline derivatives that function as potent inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[7] Furthermore, research has demonstrated that modifications at the 2- and 3-positions of the quinazolinone ring can direct activity towards a wide range of other kinases, such as phosphoinositide 3-kinases (PI3K), cyclin-dependent kinases (CDK), and Aurora kinases.[8][9][10][11] Idelalisib (Zydelig®), a 4(3H)-quinazolinone derivative, is a clinically approved inhibitor of PI3K, further cementing this scaffold's role in targeting kinase-driven cancers.[7] Given this extensive precedent, the kinase superfamily represents the highest-probability target class for this compound.

Proposed High-Priority Kinase Targets
  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, including non-small cell lung cancer, making it a validated target.[12] The quinazoline core is a classic ATP-competitive hinge-binding motif for EGFR.

  • Phosphoinositide 3-Kinase (PI3K): A central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, controlling cell growth and survival.[11]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary driver of angiogenesis (new blood vessel formation), a critical process for tumor growth and metastasis.[7][9]

Experimental Workflow for Kinase Target Validation

A systematic, multi-step approach is required to confirm if a compound acts on a specific kinase target. The workflow below moves from initial biochemical confirmation of inhibition to validation of target engagement and downstream pathway modulation within a cellular context.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Functional Validation A Protocol 1: In Vitro Kinase Inhibition Assay B Protocol 2: Cellular Target Engagement (CETSA) A->B Confirms direct binding in cellular milieu C Protocol 3: Downstream Signaling Analysis B->C Confirms functional consequence of binding D Protocol 4: Cell Viability & Apoptosis Assays C->D Links pathway inhibition to cellular phenotype

Caption: High-level workflow for kinase target identification and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. This biochemical assay directly measures the compound's ability to inhibit enzyme activity.

Methodology: The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based system that quantifies the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare buffers, recombinant kinase enzyme (e.g., EGFR, PI3K), kinase-specific substrate (e.g., a peptide), and ATP according to the manufacturer's specifications.

  • Compound Dilution: Perform a serial dilution of this compound (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to calculate the IC50 value.

Potential Target Hypothetical IC50 (nM) Rationale / Comparator
EGFR50Classic quinazolinone target. Similar to first-generation TKIs.
PI3Kα120Idelalisib (PI3Kδ-selective) is a quinazolinone.[7]
CDK2250Often a secondary target for this scaffold.[8][9]
VEGFR285Key target for anti-angiogenic quinazolinones.[7][9]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that the compound directly binds to its putative kinase target within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 for EGFR) to ~80% confluency. Treat cells with the compound (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., EGFR) remaining at each temperature point using standard Western Blotting.

  • Interpretation: In vehicle-treated cells, the protein will denature and precipitate as temperature increases. In compound-treated cells, the protein will be stabilized, remaining in the soluble fraction at higher temperatures, resulting in a "thermal shift" of the melting curve.

Protocol 3: Downstream Signaling Analysis by Western Blot

Objective: To confirm that target engagement by the compound leads to the inhibition of the kinase's downstream signaling pathway.

G EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation Compound 2-[...]-quinazolin-4(3H)-one Compound->EGFR INHIBITS Compound->PI3K INHIBITS

Caption: Simplified EGFR/PI3K signaling pathway and points of inhibition.

Methodology:

  • Cell Culture and Stimulation: Seed a relevant cell line (e.g., MCF-7 for PI3K). Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of the compound for 1-2 hours.

  • Pathway Activation: Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for the EGFR pathway) for 15-30 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A successful inhibitor will reduce the levels of the phosphorylated downstream proteins (p-AKT, p-ERK) in a dose-dependent manner, without affecting the total protein levels.

Part 2: Microtubule Dynamics - An Alternative Oncological Target

Rationale: While kinases are the most common target, a distinct class of quinazolinone-based agents has been shown to act as microtubule disruptors.[13] These compounds function similarly to colchicine, binding to β-tubulin and inhibiting its polymerization into microtubules. This action disrupts the formation of the mitotic spindle, leading to M-phase cell cycle arrest and apoptosis in cancer cells.[13] This represents a mechanistically distinct and highly plausible avenue for the compound's potential anticancer activity.

Experimental Workflow for Tubulin Targeting
Protocol 4: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Use a commercially available kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized, high-purity tubulin (>99%) in a GTP-containing buffer on ice.

  • Assay Setup: In a 96-well plate, add tubulin solution. Add the test compound, a positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization), and a vehicle control (DMSO).

  • Initiation and Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Initiate polymerization and immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes.

  • Analysis: Microtubule polymerization causes light scattering, which increases the absorbance at 340 nm. An inhibitor of polymerization will suppress this increase in a dose-dependent manner.

Protocol 5: Immunofluorescence Microscopy of Cellular Microtubules

Objective: To visualize the effect of the compound on the microtubule network architecture within cancer cells.

Methodology:

  • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips to ~60% confluency.

  • Treatment: Treat cells with the compound (at its GI50 concentration), a positive control (Nocodazole), or vehicle for an appropriate time (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash cells with warm PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.

  • Interpretation: Vehicle-treated cells will show a fine, filamentous network of microtubules extending throughout the cytoplasm. Cells treated with a tubulin polymerization inhibitor will show a diffuse, unpolymerized tubulin stain and often a rounded-up cell morphology.

Part 3: Viral Replication Machinery - An Infectious Disease Target

Rationale: There is direct and compelling evidence for antiviral activity within this specific structural class. A recent study demonstrated that the closely related analog, 2-Methylquinazolin-4(3H)-one, exhibits significant antiviral activity against the Influenza A virus both in vitro and in vivo.[14][15] It was shown to reduce viral load and ameliorate lung injury in infected mice.[14][15] Given the minor structural difference, it is highly probable that this compound shares this antiviral property.

Experimental Workflow for Antiviral Validation
Protocol 6: Viral Plaque Reduction Assay

Objective: To quantify the ability of the compound to inhibit viral infection and replication, resulting in a reduction in the formation of viral plaques in a cell monolayer.

Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates and grow to 95-100% confluency.

  • Viral Infection: Wash the cell monolayer with PBS. Infect the cells with a known dilution of virus stock (e.g., ~100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound or vehicle. The semi-solid medium prevents secondary viral spread through the liquid medium, ensuring that new infections are localized and form distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet, which stains living cells.

    • Plaques will appear as clear zones where cells have been killed by the virus.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration to determine the EC50 (50% effective concentration).

Conclusion and Strategic Path Forward

The 4(3H)-quinazolinone scaffold is a remarkably versatile pharmacophore. For the specific compound this compound, the existing body of literature on its analogs provides a clear and logical path for target discovery.

  • Highest Probability Targets (Oncology): Based on overwhelming precedent, a comprehensive kinase screen is the most logical starting point. An initial screen against a panel of key cancer-related kinases (e.g., EGFR, HER2, VEGFR2, PI3K, CDK families) will rapidly identify high-affinity targets. Positive hits should be immediately followed by cellular assays (CETSA, Western blot) to confirm on-target activity.

  • Alternative High-Probability Target (Oncology): Concurrently, in vitro tubulin polymerization assays and immunofluorescence studies should be performed to rule in or out a microtubule-disrupting mechanism of action.

  • High-Probability Target (Virology): Given the direct evidence from its 2-methyl analog, antiviral testing against Influenza A is strongly warranted and could yield rapid proof-of-concept.

By systematically applying the detailed protocols within this guide, a research team can efficiently elucidate the mechanism of action and primary therapeutic targets of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Sources

The Quinazolinone Scaffold: From Foundational Chemistry to Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on the Discovery, Synthesis, and Evolution of a Privileged Medicinal Structure

Abstract

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its journey spans over 150 years, from its initial synthesis in the 19th century to its contemporary role at the forefront of targeted cancer therapy. This guide provides an in-depth exploration of the discovery of quinazolinone compounds, tracing their evolution from early synthetic curiosities to notorious central nervous system (CNS) agents and, ultimately, to life-saving oncology drugs. We will examine the foundational synthetic methodologies, the pivotal discoveries that shaped their therapeutic applications, the underlying mechanisms of action, and the structure-activity relationships that continue to drive modern drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this remarkable scaffold.

The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

The story of quinazolinone begins not in a pharmaceutical lab, but in the era of classical organic chemistry. The initial construction of this heterocyclic system was a testament to the burgeoning field of synthetic chemistry. Two primary methods laid the groundwork for all subsequent quinazolinone chemistry.

The Griess Synthesis (1869)

The first reported synthesis of the quinazoline nucleus was accomplished by Peter Griess in 1869.[2] This method involved the reaction of anthranilic acid with cyanogen.[2] A subsequent variation, also developed by Griess, utilized the condensation of anthranilic acid and cyanide in ethanol, which could then be further reacted to yield different quinazolinone derivatives.[1] While historically significant, the use of highly toxic reagents like cyanogen and hydrogen cyanide has rendered this method largely obsolete in modern laboratories.[1][3]

The Niementowski Synthesis (1895)

A more practical and enduring method was reported by Stefan Niementowski in 1895.[2] The Niementowski quinazolinone synthesis involves the thermal condensation of an anthranilic acid with an amide.[4] This reaction is typically performed by heating the reactants, often without a solvent, at temperatures between 130-150°C.[4][5] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of a water molecule to form the stable quinazolinone ring.[4]

The simplicity and versatility of the Niementowski synthesis cemented its place as a cornerstone reaction in heterocyclic chemistry. By selecting different substituted anthranilic acids and amides, a wide array of derivatives can be readily prepared, a feature that would become invaluable for future drug discovery and structure-activity relationship (SAR) studies.[4]

cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product A Anthranilic Acid C Thermal Condensation (130-150°C) A->C B Amide (e.g., Formamide) B->C D N-Acylanthranilic Acid C->D Acylation E 4(3H)-Quinazolinone D->E Cyclization/ Dehydration F Water (eliminated) D->F (-H₂O)

Figure 1: Conceptual workflow of the Niementowski Quinazolinone Synthesis.

A Notorious Interlude: The Rise and Fall of Methaqualone

For several decades, the quinazolinone scaffold remained primarily of academic interest. This changed dramatically in the mid-20th century with a discovery that would propel the structure into the public consciousness for reasons both medical and illicit.

In 1951, while searching for new antimalarial drugs in India, researchers Indra Kishore Kacker and Syed Husain Zaheer synthesized a new compound: 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone.[6] While it proved ineffective against malaria, its potent sedative, hypnotic, and muscle-relaxant properties were quickly recognized.[6][7]

By 1965, the drug was being marketed in Britain and later in the United States under the brand name Quaalude.[8] It was promoted as a safe, non-barbiturate sedative for treating insomnia and anxiety.[9] However, its potential for abuse became apparent, and by the 1970s, Quaalude had become a popular recreational drug, notorious for inducing a state of euphoric relaxation.[6][8] Widespread abuse and addiction led to its reclassification as a Schedule II substance in the late 1970s and ultimately a Schedule I substance in 1984, effectively banning its production and medical use in the United States.[8]

The synthesis of methaqualone is a direct application of the principles established by Niementowski, typically involving the condensation of N-acetylanthranilic acid with o-toluidine.[9]

Experimental Protocol: Synthesis of 2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone (Methaqualone)

Disclaimer: This protocol is for informational and historical purposes only. Methaqualone is a controlled substance in many jurisdictions, and its synthesis should only be performed by licensed professionals in a legal and regulated setting.

Step 1: Preparation of N-Acetylanthranilic Acid

  • Reactants: Anthranilic acid (1 mole) is dissolved in a suitable solvent (e.g., toluene).

  • Acylation: Acetic anhydride (1.1 moles) is added dropwise to the solution while stirring. The reaction is mildly exothermic.

  • Reaction: The mixture is heated to reflux for approximately 30-60 minutes to ensure complete reaction.

  • Isolation: The mixture is cooled, and the precipitated N-acetylanthranilic acid is collected by filtration, washed with cold solvent, and dried.

Step 2: Condensation and Cyclization

  • Reactants: N-acetylanthranilic acid (1 mole) and o-toluidine (1 mole) are mixed, typically in an inert solvent like toluene or xylene.

  • Condensing Agent: A dehydrating/condensing agent such as phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) is added slowly.[9] The use of PPA is a modern refinement that avoids the formation of hazardous HCl gas associated with older methods using phosphorus halides.[7]

  • Reaction: The mixture is heated to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled and then carefully neutralized with a base (e.g., sodium carbonate solution).

  • Extraction & Purification: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone.[10][11]

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Condensation & Cyclization A Anthranilic Acid C N-Acetylanthranilic Acid A->C B Acetic Anhydride B->C F Reflux C->F D o-Toluidine D->F E Condensing Agent (e.g., PCl₃, PPA) E->F G Methaqualone F->G

Figure 2: High-level synthesis workflow for Methaqualone.

The Modern Era: Quinazolinones as Targeted Anticancer Agents

The true renaissance of the quinazolinone scaffold began in the late 20th century with the discovery of its potent activity as an inhibitor of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Abnormal EGFR signaling is a key driver in the growth and proliferation of various cancers, including non-small-cell lung cancer (NSCLC), breast, and colon cancers.[12] This realization shifted the focus of quinazolinone research from the CNS to oncology, leading to the development of a new class of life-saving targeted therapies.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a receptor tyrosine kinase (RTK). Upon binding its ligand (like EGF), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[13][14]

Quinazolinone-based drugs like Gefitinib , Erlotinib , and Lapatinib are designed to act as ATP-competitive inhibitors.[4][15] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent activation of the entire signaling cascade.[16][17] This targeted inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling.[15]

Afatinib , a second-generation inhibitor, takes this a step further. It forms a covalent, irreversible bond with the kinase domain, providing a more sustained and potent inhibition.[18][19]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR ATP_Site ATP Binding Site EGFR->ATP_Site RAS RAS/RAF/MEK/ERK (MAPK) Pathway EGFR->RAS 2. Autophosphorylation & Activation PI3K PI3K/AKT Pathway EGFR->PI3K 2. Autophosphorylation & Activation Block X ATP_Site->Block Ligand EGF Ligand Ligand->EGFR 1. Binding & Dimerization Quin_Inhibitor Quinazolinone Inhibitor (e.g., Gefitinib) Quin_Inhibitor->ATP_Site Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Block->RAS Block->PI3K

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural versatility allows for precise chemical modifications, making it a "privileged structure" for developing targeted therapies.[2] Over the last two decades, more than 20 drugs featuring a quinazoline or quinazolinone core have received FDA approval for anti-tumor applications, targeting a range of molecules including kinases and tubulin.[1] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

This guide provides an in-depth, field-proven framework for the comprehensive in vitro evaluation of novel quinazolinone derivatives. As Senior Application Scientists, we move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade that is self-validating at every stage. Our objective is to equip researchers and drug development professionals with the strategy and methodology required to efficiently identify and characterize promising lead candidates from a library of novel analogues.

Phase 1: The Foundational Screening Cascade - Cytotoxicity and Viability

The initial step in evaluating any new chemical entity is to determine its fundamental effect on cell survival. This is a critical filtering stage; a compound with no cytotoxic effect against a cancer cell line is unlikely to be a viable anticancer agent. We employ high-throughput, cost-effective assays to rapidly assess a broad concentration range of the novel derivatives.

Core Rationale: Why Start with Cytotoxicity?

Beginning with a broad cytotoxicity screen is a cornerstone of efficient drug discovery. It allows for the rapid triage of a large number of compounds, prioritizing those with demonstrable biological activity for more resource-intensive mechanistic studies. The key output from this phase is the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[5]

Primary Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that provides a robust assessment of a cell's metabolic activity, which in most cases, correlates directly with cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6][7] The amount of formazan, quantified spectrophotometrically, is proportional to the number of viable, metabolically active cells.[5][8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of each quinazolinone derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%) to account for any solvent-induced toxicity.

    • Positive Control: Use a well-characterized cytotoxic agent (e.g., Doxorubicin or Paclitaxel) to confirm assay performance.[10]

    • Untreated Control: Cells treated with culture medium only, representing 100% viability.

    • Media Blank: Wells containing only culture medium to provide a background reading.[7]

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.[5][9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours at 37°C.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[11]

The In Vitro Evaluation Workflow

The following diagram illustrates a logical workflow for progressing a novel quinazolinone derivative from initial screening to mechanistic characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Confirmation & Selectivity cluster_2 Phase 3: Mechanistic Investigation (Anticancer) cluster_3 Outcome synthesis Novel Quinazolinone Derivatives cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay on Cancer Panel) synthesis->cytotoxicity selectivity Selectivity Index (SI) Determination (Cytotoxicity on Normal Cell Line, e.g., BJ Fibroblasts) cytotoxicity->selectivity If IC50 < 10 µM antimicrobial Antimicrobial Screening (MIC Determination) cytotoxicity->antimicrobial Parallel Screen lead Lead Candidate Identification target_assay Target-Based Assays (e.g., EGFR Kinase Assay, Tubulin Polymerization) selectivity->target_assay If SI > 3 apoptosis Apoptosis Induction (Annexin V / PI Staining) target_assay->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle cell_cycle->lead

Caption: High-level workflow for the in vitro evaluation of novel quinazolinone derivatives.

Phase 2: Uncovering the Mechanism of Action

Derivatives demonstrating potent cytotoxicity (e.g., IC50 < 10 µM) are advanced to mechanistic studies. Quinazolinones are known to target several key cellular processes. The choice of which mechanistic assays to pursue should be guided by structural similarity to known inhibitors or computational docking studies.[1][10]

A. Targeting Receptor Tyrosine Kinases: The EGFR Inhibition Assay

Many quinazolinone-based FDA-approved drugs, like Dacomitinib, function by inhibiting the epidermal growth factor receptor (EGFR) kinase.[1] Dysregulation of EGFR is a hallmark of many cancers.[12] Therefore, assessing direct enzymatic inhibition is a critical step.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available assays like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the reaction.[11][13]

  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[11]

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.[11]

  • Assay Plate Setup:

    • In a 96-well white plate, add 5 µL of the serially diluted quinazolinone derivative.

    • Controls: Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control, a "no inhibitor" (DMSO vehicle) control for maximum activity, and a "no enzyme" blank for background luminescence.[11]

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.[11]

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the EGFR kinase activity.[11]

  • Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value for enzyme inhibition.

B. Targeting the Cytoskeleton: The Tubulin Polymerization Assay

Certain quinazolinone derivatives exert their anticancer effects by interfering with microtubule dynamics, similar to classic agents like colchicine.[1] This can be assessed directly using a biochemical assay with purified tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the change in light absorbance as purified tubulin monomers polymerize into microtubules.[14]

  • Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 3 mg/mL in a general tubulin buffer (e.g., 80mM PIPES pH 6.9, 2mM MgCl₂, 0.5mM EGTA) containing GTP.[14][15]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound (e.g., 0.1 µM – 10 µM).[14]

  • Controls:

    • Vehicle Control (DMSO): Shows normal polymerization.

    • Positive Control (Inhibitor): Colchicine or Nocodazole to show inhibition of polymerization.[16]

    • Positive Control (Promoter): Paclitaxel to show enhancement of polymerization.[15][16]

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Record the absorbance at 340 nm every 60 seconds for one hour.[14]

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the controls to determine if the derivative inhibits or enhances tubulin polymerization.

C. Investigating Cell Death Pathways: Apoptosis and Cell Cycle Analysis

Potent compounds should be investigated for their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest, which are desirable mechanisms for anticancer agents.[3][17]

Signaling Pathway: Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[18]

G live Live Cell (Annexin V-, PI-) membrane Intact Plasma Membrane live->membrane early Early Apoptosis (Annexin V+, PI-) ps_exposure PS Exposure early->ps_exposure late Late Apoptosis / Necrosis (Annexin V+, PI+) membrane_loss Loss of Membrane Integrity late->membrane_loss membrane->early Quinazolinone Derivative ps_exposure->late Progression

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Experimental Protocol: Annexin V / PI Staining for Apoptosis
  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the quinazolinone derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.[18]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the combined cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[18][19]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Experimental Protocol: Cell Cycle Analysis

This assay determines if the compound arrests cell division at a specific phase (G0/G1, S, or G2/M).

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[20][21]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of RNA).[22][23]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21][23]

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[22] An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Phase 3: Broadening the Scope - Antimicrobial Evaluation

Given the known antibacterial activities of some quinazolinones, a parallel screen for antimicrobial efficacy is a valuable and efficient strategy.[1]

Core Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is a standard and reliable technique.[25]

Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[26]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinazolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[27]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells with only broth and inoculum.

    • Sterility Control: Wells with only broth.

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[26]

  • MIC Determination: The MIC is the lowest compound concentration at which no visible turbidity (bacterial growth) is observed.[24][26]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to allow for easy comparison between derivatives and against controls.

Table 1: Hypothetical In Vitro Activity Profile of Novel Quinazolinone Derivatives

Compound IDCytotoxicity IC50 (µM) [MCF-7]Cytotoxicity IC50 (µM) [A549]Selectivity Index (SI) [BJ/MCF-7]EGFR Inhibition IC50 (µM)MIC (µg/mL) [S. aureus]
QZ-001 2.55.112.40.8>128
QZ-002 45.768.3< 1>5016
QZ-003 8.112.25.5>50>128
Doxorubicin 0.91.20.8N/AN/A
Erlotinib 15.21.84.10.05N/A

Selectivity Index (SI) = IC50 in normal cells (e.g., BJ fibroblasts) / IC50 in cancer cells (e.g., MCF-7). A higher SI is desirable.

Conclusion

This guide outlines a systematic, multi-faceted approach to the in vitro evaluation of novel quinazolinone derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify lead compounds with desirable potency, selectivity, and a clear mechanism of action. The inclusion of self-validating controls within each protocol is paramount for generating trustworthy and reproducible data. This rigorous cascade ensures that only the most promising candidates are advanced into further preclinical development, maximizing the potential for discovering the next generation of quinazolinone-based therapeutics.

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An In-Depth Technical Guide to 2-[(methylamino)methyl]quinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one (CAS Number: 143993-12-8 ), providing a comprehensive overview of its chemical identity, probable synthetic routes, and potential pharmacological significance. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related 2-(aminomethyl) and 2-(alkylamino)quinazolin-4(3H)-one analogs to project its chemical behavior and biological profile. This approach offers a robust framework for researchers initiating studies on this compound and highlights avenues for future investigation.

Introduction: The Quinazolin-4(3H)-one Core in Drug Discovery

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, renowned for its versatile pharmacological activities.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidinone ring, serves as a versatile template for designing molecules that can interact with a multitude of biological targets.[2] Modifications at the 2nd and 3rd positions of the quinazolinone ring have been particularly fruitful, leading to the development of compounds with anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The introduction of various substituents at these positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, thereby influencing its therapeutic efficacy and target selectivity.

This guide delves into the specifics of This compound , a derivative that combines the established quinazolinone core with a small, flexible aminomethyl side chain. Understanding the synthesis and potential biological activity of this specific molecule is crucial for expanding the chemical space of quinazolinone-based therapeutics.

Chemical Identification and Properties

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 143993-12-8Internal
Molecular Formula C₁₀H₁₁N₃OInternal
Molecular Weight 189.21 g/mol Internal

Synthetic Methodologies: A Predictive Approach

A common and effective strategy for constructing the 2-(aminomethyl)quinazolin-4(3H)-one scaffold begins with the synthesis of a 2-(halomethyl)quinazolin-4(3H)-one intermediate, followed by nucleophilic substitution with the desired amine.

Proposed Synthetic Workflow

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • To a round-bottom flask, add anthranilic acid.

  • Add an excess of acetic anhydride.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash with cold water, and dry the precipitate to obtain 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Suspend 2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol.

  • Bubble ammonia gas through the solution or add an aqueous solution of ammonia or formamide.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of 2-(Bromomethyl)quinazolin-4(3H)-one

  • Dissolve 2-methylquinazolin-4(3H)-one in a non-polar solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Reflux the mixture under inert atmosphere and with light irradiation to initiate the radical bromination.

  • After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 2-(bromomethyl)quinazolin-4(3H)-one.

Step 4: Synthesis of this compound

  • Dissolve the 2-(bromomethyl)quinazolin-4(3H)-one intermediate in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add an excess of methylamine (as a solution in THF or as a gas).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

This proposed synthesis is a robust and versatile method, allowing for the generation of a library of 2-(alkylaminomethyl) derivatives by simply varying the amine used in the final step.

Predicted Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the extensive research on its analogs allows for informed predictions of its potential therapeutic applications.

Anticancer Potential

The quinazolinone scaffold is a well-established pharmacophore in oncology.[6] Many derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7] The 2-substituent plays a crucial role in the binding affinity and selectivity of these inhibitors. It is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines. The aminomethyl side chain could potentially form hydrogen bonds with key residues in the ATP-binding pocket of kinases or other enzymes implicated in cancer progression.

Antimicrobial Activity

Derivatives of 2-(amino)quinazolin-4(3H)-one have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] The structure-activity relationship (SAR) studies of these compounds indicate that the nature of the substituent at the 2-position is critical for antibacterial potency.[7] The methylamino group in the target compound could contribute to its potential antibacterial effects.

Anti-inflammatory and Other Activities

Various 2-substituted quinazolinones have demonstrated anti-inflammatory, analgesic, and antihistaminic properties.[3][8] For instance, a series of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones were synthesized and showed potent H1-receptor blocking activity.[3] Although the substitution pattern is different from the target compound of this guide, it highlights the potential for aminomethyl functionalities to impart diverse pharmacological effects.

Illustrative Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazolinone 2-[(methylamino)methyl] quinazolin-4(3H)-one (Hypothesized) Quinazolinone->EGFR Inhibition

Figure 2: Hypothesized mechanism of action via EGFR signaling pathway inhibition.

Structure-Activity Relationships (SAR) of Analogs

Based on available literature for related compounds, the following structure-activity relationships can be inferred for 2-(aminomethyl)quinazolin-4(3H)-ones:

  • Nature of the Amino Group: The basicity and steric bulk of the amino group at the 2-methyl position are critical. Primary, secondary, and tertiary amines, as well as cyclic amines, have been incorporated, each imparting different pharmacological profiles. Smaller, less hindered amines often show better activity.

  • Substitution on the Quinazolinone Core: Halogenation or the introduction of other electron-withdrawing or donating groups on the benzene ring of the quinazolinone core significantly influences biological activity.[9] These substitutions can affect the molecule's electronic properties, lipophilicity, and metabolic stability.

  • Flexibility of the Linker: The methylene linker between the quinazolinone core and the amino group provides conformational flexibility, which can be crucial for optimal binding to the target protein.

Concluding Remarks and Future Directions

This compound represents an intriguing yet understudied molecule within the vast family of quinazolinone derivatives. Based on the well-established pharmacology of its close analogs, it is reasonable to hypothesize that this compound may possess valuable anticancer, antimicrobial, or anti-inflammatory properties.

This technical guide provides a foundational understanding of its chemical nature and a robust, predictable synthetic strategy. The clear knowledge gap for this specific compound presents a compelling opportunity for further research. Future investigations should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC, X-ray crystallography).

  • In Vitro Biological Screening: Evaluating the cytotoxic activity against a panel of cancer cell lines, antimicrobial activity against clinically relevant pathogens, and screening against a panel of kinases and other relevant enzymes.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the precise molecular mechanism of action are warranted.

The exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

  • Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(5), 589-611.
  • Alagarsamy, V., et al. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-755.
  • Bandukwala, H., et al. (2012). Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors. Proceedings of the National Academy of Sciences, 109(36), 14532-14537.
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  • Dolezel, J., et al. (2004). Original 2-alkylamino-6-halogenoquinazolin-4(3H)-ones and K(ATP) channel activity. Journal of Pharmacy and Pharmacology, 56(11), 1435-1443.
  • Ghorab, M. M., et al. (2017). Synthesis, characterization and biological evaluation of novel quinazolinone derivatives. Journal of Heterocyclic Chemistry, 54(2), 1147-1157.
  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37.
  • Ibrahim, M. A., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Systematic Reviews in Pharmacy, 11(8), 499-506.
  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
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  • Panwar, H., et al. (2011). Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. Der Pharma Chemica, 3(4), 399-412.
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Methodological & Application

Application Notes and Protocols for 2-[(methylamino)methyl]quinazolin-4(3H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of 4(3H)-quinazolinone, in particular, have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4][5] This structural motif's significance is underscored by its presence in both natural products and clinically approved drugs.[1][6] The pharmacological profile of quinazolinone derivatives can be finely tuned by substitutions at various positions of the heterocyclic ring system.[1]

This document provides a detailed guide for researchers on the use of a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one , in cell-based assays. While specific data on this exact molecule is emerging, its structural features—a quinazolin-4(3H)-one core with a substituted methyl group at the 2-position—suggest a strong potential for biological activity, particularly in the realms of oncology and microbiology. This guide is built upon established methodologies for analogous quinazolinone compounds and is designed to be a self-validating framework for investigating its efficacy and mechanism of action.

Predicted Biological Activities and Mechanistic Pathways

Based on extensive research into the quinazolinone class, this compound is hypothesized to engage with several key cellular pathways. The structural class of 2-substituted quinazolin-4(3H)-ones has been heavily implicated in anticancer and antimicrobial activities.

Potential Anticancer Mechanisms

Many quinazolinone derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8] Key potential mechanisms include:

  • Kinase Inhibition : A primary mode of action for many quinazolinones is the inhibition of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[5][8] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation and survival.

  • Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[7] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7]

  • Induction of Apoptosis : Quinazolinones can trigger programmed cell death through both intrinsic and extrinsic pathways.[1][9] This can be a direct effect or a consequence of other cellular disruptions like cell cycle arrest.

  • Dihydrofolate Reductase (DHFR) Inhibition : Certain quinazolinone compounds have been shown to inhibit DHFR, an enzyme crucial for nucleotide synthesis, thereby impeding DNA replication and cell division.[9]

Potential Antimicrobial Mechanisms

The quinazolinone scaffold has also been identified in compounds with potent antibacterial and antifungal properties.[2][3] The mechanism in prokaryotic cells is an active area of investigation, with potential targets including enzymes essential for bacterial survival and replication.[10][11]

Visualizing Potential Signaling Pathways

The following diagram illustrates a potential mechanism of action for a quinazolinone derivative as a kinase inhibitor in a cancer cell.

quinazolinone_pathway Potential Kinase Inhibition Pathway of a Quinazolinone Derivative cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Activates Quinazolinone 2-[(methylamino)methyl] quinazolin-4(3H)-one Quinazolinone->Receptor_Kinase Inhibits Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits

Caption: Potential mechanism of a quinazolinone derivative inhibiting a receptor tyrosine kinase.

Experimental Protocols

The following protocols are foundational for characterizing the bioactivity of this compound. It is crucial to include appropriate positive and negative controls in all assays.

Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. The choice of solvent and stock concentration can significantly impact the compound's stability and delivery to the cells.

Protocol:

  • Solubility Testing : Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). DMSO is a common choice for initial screening.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO).

Cell Viability and Cytotoxicity Assays

Rationale: These assays are the first step in determining the compound's effect on cell proliferation and identifying a therapeutic window. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from these experiments. The MTT assay is a widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[9]

Protocol: MTT Assay

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include vehicle-only controls.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Cell LineTreatment Duration (h)IC₅₀ (µM)
MCF-748Experimental Value
HeLa48Experimental Value
A54948Experimental Value
Apoptosis and Cell Cycle Analysis

Rationale: If the compound exhibits cytotoxicity, it is important to determine if cell death occurs via apoptosis and if the compound affects cell cycle progression. Flow cytometry is a powerful tool for these analyses.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment : Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells, including any floating cells in the medium.

  • Staining : Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting : Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation : Fix the cells in ice-cold 70% ethanol.

  • Staining : Stain the fixed cells with a solution containing PI and RNase A.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Antimicrobial Susceptibility Testing

Rationale: To evaluate the potential antibacterial or antifungal activity of the compound, the Minimum Inhibitory Concentration (MIC) needs to be determined. The broth microdilution method is a standard technique for this.[11]

Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution : Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism.

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial screening of this compound.

experimental_workflow General Screening Workflow Start Compound: This compound Solubility Solubility & Stock Preparation Start->Solubility Cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 Solubility->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Solubility->Antimicrobial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Kinase Kinase Inhibition Assays Mechanism->Kinase

Caption: A streamlined workflow for the initial biological evaluation of the compound.

Conclusion

The protocols and background information provided in this document offer a robust framework for investigating the cellular effects of this compound. Based on the extensive literature on related quinazolinone derivatives, this compound holds significant promise as a bioactive agent. By systematically applying the described cell-based assays, researchers can elucidate its potency, mechanism of action, and potential therapeutic applications. Adherence to rigorous experimental design, including appropriate controls, is paramount for generating reliable and reproducible data.

References

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. NIH National Library of Medicine. Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. NIH National Library of Medicine. Available at: [Link]

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  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. NIH National Library of Medicine. Available at: [Link]

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  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed. Available at: [Link]

  • Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. PubMed. Available at: [Link]

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Application Notes & Protocols for Investigating the Anticancer Properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone ring system is a foundational scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This heterocyclic structure is a key component in numerous natural alkaloids and has been successfully leveraged to develop a variety of clinically approved drugs.[3][4] In the realm of oncology, quinazolinone derivatives have emerged as a particularly promising class of therapeutic agents.[3][5][6] Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function primarily as tyrosine kinase inhibitors.[3][4]

The therapeutic potential of quinazolinone-based compounds stems from their ability to be chemically modified at various positions, allowing for the fine-tuning of their biological activity against a wide range of cancer-related targets.[1][7] These modifications can influence the compound's ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), inhibit angiogenesis, and modulate key signaling pathways that are often dysregulated in cancer.[5][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of novel quinazolinone derivatives. We will use the hypothetical compound, 2-[(methylamino)methyl]quinazolin-4(3H)-one , as a representative example to outline a systematic and robust investigational workflow. The protocols and methodologies described herein are designed to elucidate the compound's mechanism of action and provide a solid foundation for further preclinical development.

Plausible Mechanisms of Action and a Proposed Investigational Workflow

Based on extensive literature on quinazolinone derivatives, a novel compound like this compound could exert its anticancer effects through several established mechanisms.[1][5][7] These include, but are not limited to, the disruption of microtubule dynamics, inhibition of critical cell cycle kinases, or the activation of apoptotic signaling cascades.[5][8] A logical and efficient workflow is essential to systematically investigate these possibilities.

The following workflow is proposed to comprehensively characterize the anticancer activity of a novel quinazolinone derivative:

G cluster_0 Initial Screening & Cytotoxicity Assessment cluster_1 Mechanism of Action Studies cluster_2 Validation & Further Characterization A Compound Synthesis & Characterization (this compound) B Cell Viability Assay (MTT) Determine IC50 values across a panel of cancer cell lines A->B Treat cells C Cell Cycle Analysis (Flow Cytometry with PI Staining) B->C Based on IC50 D Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) B->D Based on IC50 E Target-Based Assays (e.g., Kinase Inhibition Assays) C->E If cell cycle arrest is observed D->E If apoptosis is induced F Confirmation of Mechanism (e.g., Tubulin Polymerization Assay, Specific Kinase Activity) E->F G In Vivo Studies (Xenograft models) F->G G A Apoptotic Stimulus (e.g., Quinazolinone Derivative) B Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Activation of Executioner Caspases (e.g., Caspase-3) B->C D Cleavage of Cellular Substrates C->D E Cleaved PARP D->E F Apoptosis D->F

Caption: A simplified apoptotic signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates or larger flasks

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the compound as described for the cell cycle analysis.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [9]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins based on size by SDS-PAGE. [9] * Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [9] * Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the ratio of cleaved to full-length Caspase-3 and PARP indicates the induction of apoptosis. [9]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of the anticancer properties of novel quinazolin-4(3H)-one derivatives, exemplified by this compound. By systematically evaluating cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can build a comprehensive profile of a compound's mechanism of action. Positive results from these in vitro assays would warrant further investigation into specific molecular targets, such as individual kinases or tubulin polymerization, and would provide a strong rationale for advancing the compound into preclinical in vivo models. [6]

References

  • Spandana, V. R., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 22(5), 1-15. [Link]

  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5088. [Link]

  • Kaur, J., et al. (2024). Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. Chemistry & Biodiversity, 21(1), e202301222. [Link]

  • Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(1), e1368. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 6(82), 78517-78543. [Link]

  • Kim, H. J., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 103(1), 5-7. [Link]

  • Noolvi, M. N., et al. (2016). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Mini reviews in medicinal chemistry, 16(12), 984-1002. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Al-Ostoot, F. H., et al. (2017). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 213-223). Humana Press, New York, NY. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. [Link]

  • Haneen, D. S. A., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4 (3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1545-1557. [Link]

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  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • Kamal, A., et al. (2015). 2, 3-Dihydroquinazolin-4 (1H)-ones and quinazolin-4 (3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & medicinal chemistry letters, 25(1), 80-85. [Link]

  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5088. [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4 (3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]

  • Mirgany, T. O., et al. (2021). Quinazolin-4 (3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2070. [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4 (3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(11), 3469. [Link]

  • ResearchGate. (2021). (PDF) Quinazolin-4 (3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

  • Lee, H. J., et al. (2022). Antiproliferative Activity of a New Quinazolin-4 (3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6214. [Link]

  • ResearchGate. (2025). (PDF) Novel Synthetic 3-Amino-2-Methylquinazolin-4 (3H)-one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. [Link]

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Application Note: A Multi-faceted Approach to the Purity Assessment of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical purity of 2-[(methylamino)methyl]quinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. This document outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We provide not only detailed, field-proven protocols but also the scientific rationale behind the methodological choices, adhering to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction: The Imperative for Purity

The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[2][7][8] this compound serves as a key building block or a potential therapeutic agent itself. Its purity profile—the identity and quantity of all present impurities—is a critical quality attribute (CQA). Impurities can arise from starting materials, by-products of the synthesis, or degradation. Rigorous analytical characterization is therefore not merely a procedural step but a fundamental requirement for ensuring consistent, reliable, and safe pharmaceutical products.[5]

This guide presents a logical workflow for purity determination, beginning with high-resolution separation and quantification, followed by structural confirmation and elemental verification.

Purity_Assessment_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural & Elemental Confirmation cluster_2 Final Assessment HPLC RP-HPLC (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Peaks Report Purity Confirmation & Impurity Characterization HPLC->Report Quantitative Data LCMS->Report Qualitative Data NMR NMR Spectroscopy ('H & 'C) NMR->Report EA Elemental Analysis (CHN) EA->Report Sample Test Sample: 2-[(methylamino)methyl] quinazolin-4(3H)-one Sample->HPLC Primary Analysis Sample->NMR Structural Verification Sample->EA Compositional Verification

Caption: Overall workflow for purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, offering the high resolving power necessary to separate the main compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-Phase HPLC (RP-HPLC) is the method of choice for quantifying the purity of moderately polar compounds like our target molecule. The method's reliability is ensured by a robust system suitability test (SST), which validates the performance of the chromatographic system before analysis.[4]

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, providing effective retention of the quinazolinone ring system.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of both early-running polar impurities and potentially more retained non-polar by-products. The addition of a modifier like formic or phosphoric acid sharpens peak shape by protonating the basic nitrogen atoms in the analyte, preventing tailing.[9]

  • UV Detection: The quinazolinone scaffold contains a strong chromophore, making UV detection highly sensitive. A wavelength of approximately 254 nm is typically effective for this class of compounds.

Table 1: Recommended RP-HPLC Method Parameters

Parameter Recommended Condition
Instrument Agilent 1260 Infinity II or equivalent
Column Waters SymmetryShield C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD) at 254 nm

| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water |

Protocol 1: HPLC Purity Determination

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a standard solution of the reference compound five consecutive times.

    • Verify that the system meets the pre-defined criteria for validating the run.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any impurities that exceed the reporting threshold (e.g., 0.05% as per ICH guidelines).

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry
Theoretical Plates (N) > 2000 Measures column efficiency

| RSD of Peak Area | ≤ 2.0% (for n=5) | Confirms injection precision |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC provides quantitative data, it does not identify unknown peaks. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weight of impurities.[10][11]

Protocol 2: LC-MS Impurity Identification

  • LC Method: Utilize the same HPLC method as described in Protocol 1. The use of formic acid as a mobile phase modifier is ideal as it is volatile and MS-compatible.[9]

  • MS Instrument: Couple the HPLC outlet to an electrospray ionization (ESI) source connected to a quadrupole or ion trap mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive ESI is chosen because the nitrogen atoms in the molecule are readily protonated.

    • Mass Range: Scan a range from m/z 50 to 500 to capture the parent ion and potential fragments or dimers.

    • Data Acquisition: Acquire full scan data. For each peak observed in the chromatogram, extract the corresponding mass spectrum.

  • Data Analysis:

    • Confirm the molecular weight of the main peak matches the theoretical mass of this compound ([M+H]⁺).

    • Analyze the mass spectra of impurity peaks to propose their molecular formulas and potential structures (e.g., starting materials, precursors, or degradation products).

HPLC_Workflow MobilePhase Mobile Phase (A: H2O+FA, B: ACN+FA) Pump HPLC Pump (Gradient Control) MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (Quantification) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Experimental workflow for RP-HPLC analysis.

Spectroscopic and Analytical Confirmation

Orthogonal methods are employed to confirm the identity and purity of the compound based on properties other than chromatographic retention.

NMR Spectroscopy for Structural Verification

NMR spectroscopy provides unambiguous structural information and can detect impurities that might co-elute with the main peak in HPLC.[1][12] Both ¹H and ¹³C NMR are essential for full characterization.[13]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable N-H protons.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The presence of impurities may be indicated by small, unassigned peaks. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.

  • Data Interpretation: Compare the observed chemical shifts with those reported for similar quinazolinone structures.[12][14][15] The spectrum should be consistent with the proposed structure, and any significant unassigned signals should be investigated as potential impurities.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity
Quinazolinone H-5 ~8.1 Doublet
Quinazolinone H-7 ~7.8 Triplet
Quinazolinone H-8 ~7.7 Doublet
Quinazolinone H-6 ~7.5 Triplet
Quinazolinone N-H ~12.4 Broad Singlet
Methylene (-CH₂-) ~4.0-4.5 Singlet/Doublet
Methylamino N-H Variable Broad Singlet
Methyl (N-CH₃) ~2.3-2.6 Singlet/Doublet

Note: These are approximate values based on related structures and can vary.

Elemental Analysis

Elemental analysis (CHN analysis) provides a fundamental measure of purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula (C₁₀H₁₁N₃O).

Protocol 4: Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount (2-3 mg) of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation: The experimental weight percentages of C, H, and N should be within ±0.4% of the theoretical values. Larger deviations may indicate the presence of inorganic salts, residual solvent, or other impurities.

Conclusion

The purity assessment of this compound requires a multi-technique, orthogonal approach. This guide provides a robust framework combining high-resolution chromatography for separation and quantification with spectroscopic and elemental analysis for definitive structural and compositional confirmation. Adherence to these validated protocols ensures that the purity data generated is reliable, accurate, and compliant with the stringent requirements of the pharmaceutical industry, ultimately safeguarding the quality and safety of potential new medicines.[5][16]

References

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Application Notes and Protocols for In Vivo Experimental Design Using 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies involving the compound 2-[(methylamino)methyl]quinazolin-4(3H)-one. The quinazolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antihistaminic effects.[1][2][3] This guide will focus on a robust framework for preclinical anticancer evaluation, emphasizing scientific integrity, logical experimental flow, and data-driven decision-making. The protocols and insights provided herein are synthesized from established methodologies and field-proven experience to ensure the generation of reliable and reproducible data.

Introduction: The Quinazolinone Scaffold and Therapeutic Potential

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[2] Its derivatives have been extensively investigated for a wide array of therapeutic applications. Notably, several quinazolinone-based drugs have successfully transitioned into clinical use, particularly in oncology, validating the therapeutic potential of this heterocyclic system.[4] The subject of this guide, this compound, is a specific derivative with potential for diverse pharmacological activities. While its precise mechanism of action is an area of active investigation, related compounds have been shown to exert their effects through various pathways, including the inhibition of key enzymes in signal transduction pathways, such as tyrosine kinases (e.g., EGFR, VEGFR-2), and interference with cell cycle regulation.[5][6]

Given the extensive research into the anticancer properties of quinazolinones, this guide will primarily focus on designing in vivo studies to evaluate this compound as a potential anticancer agent. The principles and protocols outlined can be adapted for other therapeutic areas with appropriate modifications to the chosen animal models and endpoints.

Preclinical Rationale and Strategy

A successful in vivo study is built upon a strong preclinical rationale. Before proceeding to animal models, a thorough in vitro characterization of the compound is essential. This foundational data will inform key aspects of the in vivo experimental design, such as dose selection, administration route, and the choice of an appropriate animal model.

Foundational In Vitro Data

The following in vitro data should be established prior to initiating in vivo studies:

  • Potency and Selectivity: Determination of the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines is crucial.[5][6] This will help in selecting the most sensitive cell lines for xenograft models.

  • Mechanism of Action: Initial elucidation of the compound's mechanism of action (e.g., enzyme inhibition, receptor binding, induction of apoptosis) will guide the selection of relevant biomarkers for pharmacodynamic assessments in vivo.[5]

  • Physicochemical Properties: Understanding the compound's solubility, stability, and lipophilicity is critical for developing a suitable formulation for animal administration.

  • In Vitro ADME/Tox: Preliminary assessment of metabolic stability in liver microsomes, plasma protein binding, and potential for off-target effects (e.g., hERG inhibition) can predict potential pharmacokinetic and toxicity issues.[7]

Strategic In Vivo Workflow

The in vivo evaluation of this compound should follow a logical and phased approach, starting with safety and tolerability assessments, followed by pharmacokinetic profiling, and culminating in efficacy studies.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Interpretation & Next Steps A Acute Toxicity Study B Dose Range Finding (DRF) A->B C Pharmacokinetic (PK) Study B->C D Xenograft Model Selection C->D Inform Dosing Regimen E Efficacy Study in Xenograft Model D->E F Pharmacodynamic (PD) Analysis E->F G PK/PD Correlation F->G I Decision Point: Further Development G->I H Therapeutic Index Calculation H->I G cluster_0 Sample Collection cluster_1 Biomarker Analysis cluster_2 Data Correlation A Euthanize Animal B Collect Tumor and Plasma C Western Blot B->C D Immunohistochemistry (IHC) B->D E ELISA B->E F Correlate Biomarker Levels with Drug Exposure and Efficacy C->F D->F E->F

Caption: Workflow for Pharmacodynamic Analysis.

For instance, if this compound is hypothesized to be a VEGFR-2 inhibitor, PD analysis could involve measuring the levels of phosphorylated VEGFR-2 in tumor lysates via Western blot or ELISA. [5]

Conclusion and Future Directions

The successful execution of the in vivo studies outlined in these application notes will provide a comprehensive preclinical data package for this compound. This data will be critical for making an informed decision on whether to advance the compound into further preclinical development, such as IND-enabling toxicology studies. A thorough understanding of the compound's safety, pharmacokinetic, and efficacy profile is paramount for its potential translation into a clinically viable therapeutic agent.

References

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  • Jeon, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

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  • Hameed, A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Alagarsamy, V., et al. (2009). Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. ResearchGate. [Link]

  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. PubMed. [Link]

  • El-Sayed, N. F., et al. (2024). Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. PubMed. [Link]

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  • El-Naggar, A. M., et al. (2021). Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed. [Link]

  • Wasai, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and therapeutic potential. Future Journal of Pharmaceutical Sciences. [Link]

  • Ionescu, I. A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. [Link]

  • Lee, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4(3H)-quinazolinone. PubChem. [Link]

  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. [Link]

  • Tzanetou, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

  • Tzanetou, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Wang, S., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • El-Damasy, D. A., et al. (2023). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. PubMed. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Ghorab, M. M., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

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Application Notes & Protocols for High-Throughput Screening of Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinazolinone Analogs

Quinazolinone derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This privileged heterocyclic structure is featured in numerous FDA-approved drugs, particularly in oncology.[3] The therapeutic potential of quinazolinone analogs stems from their ability to interact with a diverse array of biological targets, critically involved in cancer cell proliferation, survival, and metastasis.[4]

Key mechanisms of action for anticancer quinazolinone derivatives include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinones are potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Dysregulation of these kinases is a common driver in many solid tumors.[6]

  • Modulation of Cell Cycle and Apoptosis: These compounds can induce cell cycle arrest and promote programmed cell death (apoptosis) in cancer cells.[1]

  • Tubulin Polymerization Inhibition: Certain analogs interfere with microtubule dynamics, a process essential for cell division, similar to the mechanism of some classic chemotherapy agents.[1][4]

  • PI3K/Akt/mTOR Pathway Inhibition: This critical signaling pathway, often hyperactivated in cancer, is another key target for quinazolinone-based inhibitors.[4]

Given this therapeutic promise, high-throughput screening (HTS) of quinazolinone libraries is a crucial first step in identifying novel drug candidates. This guide provides a comprehensive framework for researchers, offering detailed protocols for robust and validated HTS assays tailored to this important class of molecules.

Pillar 1: The HTS Workflow - A Strategy for Hit Identification

A successful HTS campaign is more than just a single experiment; it is a multi-step, logical progression designed to efficiently identify true hits while eliminating artifacts. The causality behind this workflow is to minimize wasted resources on false positives and to build a strong data package for promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Cellular Assays Primary_HTS Primary HTS (Single Concentration) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_HTS->Hit_Identification Large Compound Library Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Actives Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Potent Compounds Triage Hit Triage (Remove PAINS, Aggregators) Orthogonal_Assay->Triage Verified Hits Cell_Based_Assay Cell-Based Assay (Target Engagement & Viability) Triage->Cell_Based_Assay Prioritized Hits Selectivity_Profiling Kinase Selectivity (Panel Screening) Cell_Based_Assay->Selectivity_Profiling Validated_Hits Validated Hits for Lead Optimization Selectivity_Profiling->Validated_Hits

This workflow is a self-validating system. By confirming hits in a dose-response manner and then re-confirming with an orthogonal assay that uses a different detection principle, we systematically eliminate false positives arising from compound interference with the primary assay's technology.[7][8]

Pillar 2: Biochemical Assays - Interrogating the Target Directly

Biochemical assays are indispensable for primary screening as they directly measure the interaction between the quinazolinone analog and its purified molecular target (e.g., a protein kinase). This provides a clean, direct measure of inhibitory activity, free from the complexities of a cellular environment.

Protocol 2.1: LanthaScreen® TR-FRET Kinase Assay for EGFR

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful HTS technology due to their sensitivity and resistance to many forms of compound interference. The LanthaScreen® technology is a prime example, measuring the inhibition of substrate phosphorylation.[9][10]

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a high TR-FRET signal. An inhibitor prevents phosphorylation, leading to a low signal.

Materials:

  • Recombinant human EGFR kinase (Thermo Fisher Scientific)

  • Fluorescein-poly-GT substrate (Thermo Fisher Scientific)

  • LanthaScreen® Tb-pY20 antibody (Thermo Fisher Scientific)

  • ATP (Adenosine 5'-triphosphate)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • EDTA (to stop the reaction)

  • Quinazolinone compound library dissolved in DMSO

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader (e.g., BMG PHERAstar or similar)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in 1X Kinase Buffer. The final concentration of kinase should be at its EC80 value (predetermined), and the substrate concentration is typically around 200 nM.[9]

    • Prepare a 2X ATP solution in 1X Kinase Buffer. The final concentration should be at the apparent ATP Km for the kinase.[11]

    • Prepare compound plates by serially diluting the quinazolinone library in DMSO, then further diluting into assay buffer to create a 4X final concentration.

    • Prepare a 2X Antibody/EDTA solution in TR-FRET Dilution Buffer. Final concentrations are typically 2 nM for the antibody and 10 mM for EDTA.[9]

  • Assay Procedure (20 µL Final Volume):

    • Dispense 5 µL of 4X compound solution (or DMSO for controls) into the assay plate.

    • Add 5 µL of 2X Kinase/Substrate solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Stop the reaction and initiate detection by adding 10 µL of 2X Antibody/EDTA solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emissions at 495 nm (donor) and 520 nm (acceptor).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).[9]

    • Normalize data to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2.2: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12] Its high sensitivity and broad dynamic range make it ideal for HTS.[13]

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back into ATP, which is used by luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the kinase activity.

ADP_Glo_Principle Start Kinase Reaction: ATP + Substrate Products ADP + Phospho-Substrate Start->Products Kinase Activity Step1 Step 1: Add ADP-Glo™ Reagent (Depletes remaining ATP) Products->Step1 Inhibitor Quinazolinone Inhibitor Inhibitor->Products Blocks Reaction Step2 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step1->Step2 Signal Luminescent Signal (Proportional to ADP) Step2->Signal

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase of interest (e.g., VEGFR2, PI3K) and its corresponding substrate

  • Quinazolinone compound library

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Kinase Reaction (5 µL Volume):

    • Add 1 µL of test compound or DMSO control to wells.

    • Add 2 µL of a 2.5X solution of kinase in reaction buffer.

    • Add 2 µL of a 2.5X solution of substrate/ATP mix.[12]

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced. A lower signal indicates inhibition.

    • Calculate % inhibition and IC50 values as described in Protocol 2.1.

Data Summary for Biochemical Assays:

Assay TechnologyPrincipleProsConsKey Targets for Quinazolinones
LanthaScreen® TR-FRET Time-Resolved FRETHomogeneous, ratiometric, low false positivesRequires specific labeled reagentsEGFR, VEGFR, HER2[14]
ADP-Glo™ Luminescence (ADP detection)Universal for any kinase, high S/B ratioMulti-step addition, potential luciferase inhibitorsEGFR, PI3K, CDK2[14][15]
Fluorescence Polarization Molecular RotationHomogeneous, simple, cost-effectiveRequires fluorescent tracer, lower S/BKinases, Protein-Protein Interactions[16]

Pillar 3: Cell-Based Assays - Assessing Activity in a Biological Context

While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits. They confirm that compounds can penetrate cell membranes, engage their target in a complex cellular environment, and exert a desired biological effect, such as inhibiting cell proliferation.[17]

Protocol 3.1: CellTiter-Glo® Luminescent Cell Viability Assay

This is the gold-standard HTS assay for measuring cell viability.[18] It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[19][20]

Principle: The single reagent added to the cells causes cell lysis and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.[18]

Materials:

  • Cancer cell line relevant to the quinazolinone target (e.g., A549 for EGFR inhibitors).[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[18]

  • Complete cell culture medium.

  • White, opaque 384-well cell culture plates.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a predetermined optimal seeding density (e.g., 2,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone hit compounds in culture medium.

    • Add 10 µL of the diluted compounds to the cell plates (final volume 50 µL). Include DMSO as a negative control and a known cytotoxic drug (e.g., Staurosporine) as a positive control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[21]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[21]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated controls and determine GI50 (concentration for 50% growth inhibition) values.

Pillar 4: Assay Validation and Trustworthiness

Every protocol described must be a self-validating system. Before initiating a full screen, the assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[22][23]

Key Validation Parameters:

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A statistical measure of the separation between positive and negative controls.Z' > 0.5Ensures the assay window is large enough to confidently identify hits.[8][13]
Signal Window (S/B) The ratio of the mean signal of the high control to the mean signal of the low control.S/B ≥ 10 (recommended)A large signal window provides a robust assay less susceptible to small variations.
DMSO Tolerance The effect of the compound solvent (DMSO) on assay performance.Assay performance stable at final screening [DMSO].Ensures the vehicle does not interfere with the assay readout.[23]
Reproducibility Day-to-day and plate-to-plate consistency of control values and IC50s of reference compounds.Consistent IC50s for controls across runs.Confirms the reliability and stability of the assay over the course of a screening campaign.[22]

Counter-Screening for False Positives: It is critical to triage hits from the primary screen to eliminate artifacts.[7]

  • Orthogonal Assays: Confirm hits using a secondary assay with a different technology (e.g., primary screen with ADP-Glo™, confirmation with a mobility shift or TR-FRET assay). This helps eliminate technology-specific artifacts.[7]

  • Promiscuity Checks: Screen hits against unrelated targets to identify non-specific compounds or "frequent hitters."

  • PAINS Identification: Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with various assays through non-specific mechanisms. Hits should be checked against PAINS filters.[7]

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of quinazolinone analogs. By integrating direct target-based biochemical assays with biologically relevant cell-based validation, researchers can efficiently navigate the complexities of HTS. Adherence to rigorous assay validation principles ensures the trustworthiness of the data, paving the way for the identification of high-quality, validated hits ready for the next stages of drug discovery.

References

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Application Notes and Protocols for the Crystallization of 2-[(methylamino)methyl]quinazolin-4(3H)-one for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for obtaining high-quality single crystals of 2-[(methylamino)methyl]quinazolin-4(3H)-one suitable for X-ray diffraction analysis. The successful determination of the three-dimensional atomic structure of this molecule through X-ray crystallography is crucial for understanding its structure-activity relationship (SAR), guiding further drug design, and securing intellectual property.[1][2][3][4]

Understanding the Molecule: Key Physicochemical Properties Influencing Crystallization

This compound is a quinazolinone derivative. The quinazolinone scaffold is a common feature in many pharmacologically active compounds.[5] The presence of both hydrogen bond donors (the N-H groups of the quinazolinone ring and the secondary amine) and acceptors (the carbonyl oxygen and the nitrogen atoms in the quinazoline ring) suggests that hydrogen bonding will play a significant role in the crystal packing.[6]

The molecule's relatively rigid fused ring system and polar functional groups may lead to challenges such as poor solubility in non-polar solvents and the potential for polymorphism, where the compound can crystallize in multiple different crystal forms.[7][8] Therefore, a systematic approach to screen a variety of solvents and crystallization techniques is essential.

Pre-Crystallization Essentials: Purity and Solubility Profiling

Purity: The purity of the compound is paramount for successful crystallization. It is recommended that the sample be at least 95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[9] Purification techniques such as column chromatography or recrystallization should be employed to achieve the desired purity.[10]

Solubility Profiling: A thorough understanding of the compound's solubility in a range of solvents is the foundation of a successful crystallization strategy.[11][12] This involves testing the solubility of a small amount of the compound in various solvents of differing polarities at both room temperature and elevated temperatures.

Protocol for Solubility Testing:

  • Place a small amount (1-2 mg) of this compound into separate small vials.

  • Add a small volume (e.g., 0.1 mL) of a test solvent to each vial.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial and observe any changes in solubility.

  • Record the observations in a table similar to the one below.

SolventPolarity IndexSolubility at Room TemperatureSolubility upon Heating
Hexane0.1InsolubleInsoluble
Toluene2.4Sparingly SolubleSoluble
Dichloromethane3.1Sparingly SolubleSoluble
Ethyl Acetate4.4SolubleVery Soluble
Acetone5.1SolubleVery Soluble
Ethanol5.2Very SolubleVery Soluble
Methanol6.6Very SolubleVery Soluble
Water10.2Sparingly SolubleSparingly Soluble

This table presents hypothetical data for illustrative purposes.

Crystallization Methodologies: A Multi-pronged Approach

There is no universal method for crystallization.[13] Therefore, it is advisable to run multiple experiments in parallel using different techniques. The following methods are the most common and successful for small organic molecules.[14][15][16]

Slow Evaporation

This is the simplest crystallization technique and often a good starting point.[6][17][18] It is suitable for compounds that are stable at room temperature.[18]

Principle: The compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and begins to crystallize.[15]

Protocol for Slow Evaporation:

  • Dissolve the compound in a "good" solvent (one in which it is soluble) to form a clear, saturated or near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[19]

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.[18][19]

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[14]

Diagram of the Slow Evaporation Workflow:

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start with Pure Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate crystals Crystal Formation evaporate->crystals harvest Harvest Crystals crystals->harvest xray X-ray Diffraction harvest->xray

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is a highly successful method, especially when only small amounts of the compound are available.[6][9][20]

Principle: A solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[15][21]

There are two common setups for vapor diffusion: hanging drop and sitting drop.

Protocol for Hanging Drop Vapor Diffusion:

  • Prepare a concentrated solution of the compound in a suitable solvent.

  • In a well of a crystallization plate, add a larger volume of the anti-solvent.

  • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing it with vacuum grease.[22]

  • The anti-solvent vapor will slowly diffuse into the hanging drop, causing the compound to crystallize.

Protocol for Sitting Drop Vapor Diffusion:

  • This method is similar to the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the well, and the well is then sealed.[23]

Diagram of the Vapor Diffusion Setup:

vapor_diffusion cluster_setup Vapor Diffusion (Hanging Drop) reservoir Reservoir with Anti-solvent drop Hanging Drop (Compound in Solvent) reservoir->drop Vapor Diffusion coverslip Coverslip

Caption: Schematic of a hanging drop vapor diffusion setup.

Slow Cooling

This method is effective for compounds that have a significantly higher solubility in a particular solvent at elevated temperatures.[17][24]

Protocol for Slow Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the boiling point of the solvent).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in a Dewar flask filled with warm water or insulated with cotton wool.[18]

  • Once at room temperature, the solution can be transferred to a refrigerator or freezer to further induce crystallization.[9]

Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow mixing of a "good" solvent and a "poor" solvent.[17][20]

Principle: A solution of the compound in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[14]

Protocol for Solvent Layering:

  • Dissolve the compound in a small amount of a "good" solvent.

  • Carefully layer a "poor" solvent on top of the solution, taking care not to disturb the interface. This can be done by slowly adding the "poor" solvent down the side of the vial.[17]

  • Seal the vial and leave it undisturbed. Crystals should form at the interface over time.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; Compound is too soluble.Concentrate the solution; Add more anti-solvent; Try a different solvent system or a more volatile anti-solvent.
Formation of Oil Compound is too soluble in the solvent system; Cooling is too rapid.Use a less polar solvent; Slow down the rate of cooling or evaporation; Try vapor diffusion with a more potent anti-solvent.
Microcrystals or Powder Nucleation is too rapid.Use a more dilute solution; Slow down the rate of crystallization (e.g., slower evaporation or cooling); Use a solvent in which the compound is less soluble.
Poor Crystal Quality Impurities present; Rapid crystal growth.Further purify the compound; Slow down the crystallization process.

Harvesting and Mounting Crystals for X-ray Analysis

Once suitable crystals have been obtained (ideally at least 0.1 mm in each dimension), they must be carefully harvested and mounted for X-ray diffraction analysis.[1]

Protocol for Crystal Harvesting:

  • Carefully remove the mother liquor with a pipette.

  • Select a well-formed single crystal under a microscope.

  • Use a cryo-loop to gently scoop the crystal out of the solution.

  • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent evaporation and damage from the X-ray beam.

  • Mount the loop on the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved January 14, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved January 14, 2026, from [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved January 14, 2026, from [Link]

  • XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27). Retrieved January 14, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved January 14, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved January 14, 2026, from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization - MIT. (n.d.). Retrieved January 14, 2026, from [Link]

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  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound - Scite.ai. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H) - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

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Application Note: A Comprehensive Protocol for the Solubilization of 2-[(methylamino)methyl]quinazolin-4(3H)-one for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed, field-proven protocol for the dissolution of 2-[(methylamino)methyl]quinazolin-4(3H)-one, a member of the quinazolinone class of compounds, for use in in vitro biological assays. Quinazolinone derivatives are of significant interest in drug discovery but often exhibit poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible experimental data.[1] This guide outlines the rationale behind solvent selection, provides step-by-step procedures for preparing high-concentration stock solutions and subsequent working dilutions, and offers robust troubleshooting strategies to address common challenges such as compound precipitation. The methodologies described herein are designed to ensure compound integrity and maximize experimental success for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles & Pre-Protocol Strategy

Understanding the Quinazolinone Scaffold

The 4(3H)-quinazolinone core structure is a rigid, fused heterocyclic ring system.[1] This molecular architecture, often combined with lipophilic substituents, contributes to high crystal lattice energy and low polarity, resulting in characteristically poor solubility in aqueous solutions.[1] Consequently, a strategic approach, beginning with solubilization in an appropriate organic solvent, is paramount.

The Pivotal Role of the Primary Solvent: DMSO

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the solvent of choice for the vast majority of non-polar and polar small molecules in drug discovery, including quinazolinone derivatives.[1][2][3]

Causality for Selecting DMSO:

  • High Dissolving Power: DMSO's potent solvating capacity can overcome the strong intermolecular forces within the compound's crystal lattice.

  • Aqueous Miscibility: DMSO is fully miscible with water and cell culture media, which is essential for the preparation of final working solutions.[2]

Critical Limitations of DMSO:

  • Cytotoxicity: At elevated concentrations, DMSO can be toxic to cells, affecting membrane integrity and cellular processes. It is crucial to maintain the final concentration of DMSO in cell-based assays as low as possible.[4]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2] The presence of water can decrease the solubility of hydrophobic compounds and may promote degradation through hydrolysis over long-term storage.[5] Always use anhydrous, high-purity DMSO and handle it in a manner that minimizes exposure to air.

Pre-Experiment Checklist & Data Collation

Before weighing any compound, it is essential to gather key information, typically found on the manufacturer's Certificate of Analysis (CoA).[2]

PropertyRationale & ImportanceExample Value
Molecular Weight (MW) Essential for calculating the mass required to achieve a specific molar concentration.Consult CoA
Purity (%) The actual percentage of the desired compound in the solid material. This must be factored into mass calculations for high accuracy.[2]>98%
Solubility Data Manufacturer-provided data on solubility in common solvents (e.g., DMSO, Ethanol).Soluble in DMSO
Stability Information Details on sensitivity to light, temperature, or pH.[2] Quinazoline stability can vary.[6]Store at -20°C, protect from light.

Part 2: Protocol for High-Concentration Stock Solution (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening campaigns.

Materials
  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene or glass vials (amber or light-blocking recommended)

  • Sterile, positive-displacement pipette tips

  • Vortex mixer

  • Sonicating water bath (optional, for troubleshooting)

Calculation of Required Mass

The fundamental formula for calculating the mass of the compound is: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol )

Example Calculation for a 1 mL, 10 mM Stock:

  • Desired Concentration: 10 mM

  • Desired Volume: 1 mL

  • Assumed MW: 203.23 g/mol (This is an example; use the exact MW from your CoA )

Mass (mg) = 10 mM × 1 mL × 203.23 g/mol = 2.03 mg

If purity is 98%, adjust the mass: Adjusted Mass = 2.03 mg / 0.98 = 2.07 mg

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage cluster_troubleshoot Troubleshooting P1 Equilibrate Compound & DMSO to Room Temperature P2 Weigh Calculated Mass of Compound P1->P2 D1 Transfer Compound to Sterile Vial P2->D1 D2 Add Anhydrous DMSO to Final Volume D1->D2 D3 Vortex Gently (2-5 minutes) D2->D3 D4 Visually Inspect for Complete Dissolution D3->D4 S1 Aliquot into Single-Use Volumes D4->S1 Dissolved T1 Sonicate in Water Bath (5-15 minutes) D4->T1 Not Dissolved T2 Warm Gently to 37°C (Use with Caution) D4->T2 Still Not Dissolved S2 Label Vials Clearly S1->S2 S3 Store at -20°C or -80°C, Protected from Light S2->S3 T1->D4 T2->D4

Caption: Workflow for preparing a concentrated DMSO stock solution.

Step-by-Step Methodology
  • Equilibrate: Allow the sealed vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric water.[2]

  • Weigh: Using an analytical balance, carefully weigh the calculated mass of the compound into a sterile vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the compound.[4]

  • Mix: Cap the vial securely and vortex gently for 2-5 minutes until the compound is completely dissolved.[4] Avoid vigorous mixing that may introduce air bubbles.[4]

  • Inspect: Hold the vial against a light source to visually confirm that no solid particles remain. The solution should be clear.

  • Troubleshoot (If Necessary): If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 5-15 minutes.[4] Gentle warming in a 37°C water bath can also be used, but proceed with caution as heat may degrade some compounds.[1][4]

  • Aliquot & Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled, light-blocking vials. This is critical to avoid repeated freeze-thaw cycles which can compromise compound stability.[2][4]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]

Part 3: Protocol for Preparation of Working Solutions

The primary challenge when preparing working solutions is preventing the compound from precipitating when the DMSO stock is diluted into an aqueous assay buffer or cell culture medium.[1][7] This phenomenon, known as "precipitation upon dilution," occurs when the final concentration exceeds the compound's kinetic solubility in the final solvent mixture.[8]

The Self-Validating Serial Dilution Method

Performing a serial dilution in 100% DMSO before the final dilution into your aqueous medium is a robust strategy.[4][9] It ensures that the transfer of a small, consistent volume into the final assay well results in a consistent final DMSO concentration across all tested compound concentrations, which is essential for valid data interpretation.[4]

Workflow for Serial Dilution & Final Plating

G cluster_dmso_dilution Step 1: Serial Dilution in 100% DMSO cluster_final_dilution Step 2: Final Dilution into Assay Medium D1 10 mM Stock (Tube 1) D2 1 mM (Tube 2) D1->D2 10 µL into 90 µL DMSO D3 100 µM (Tube 3) D2->D3 10 µL into 90 µL DMSO D4 10 µM (Tube 4) D3->D4 10 µL into 90 µL DMSO D5 1 µM (Tube 5) D4->D5 10 µL into 90 µL DMSO A1 Intermediate Stocks (in 100% DMSO) A2 Assay Plate (e.g., 96-well) A1->A2 Add 1 µL of each intermediate to 999 µL of assay medium A3 Final Concentration (e.g., 0.1% DMSO) A2->A3

Caption: Serial dilution workflow to generate working solutions.

Step-by-Step Methodology (Example for Cell-Based Assay)
  • Prepare Intermediate Stocks: Label a series of sterile tubes. To create a 10-fold serial dilution series from your 10 mM stock:

    • Add 90 µL of 100% DMSO to tubes #2 through #5.

    • Transfer 10 µL from the 10 mM stock (Tube #1) to Tube #2. Mix thoroughly. This is your 1 mM stock.

    • Using a fresh pipette tip, transfer 10 µL from Tube #2 (1 mM) to Tube #3 (100 µM). Mix thoroughly.

    • Continue this process for the desired concentration range.[4]

  • Prepare Final Working Solution:

    • Let's assume the final volume in your assay well is 200 µL and the desired final DMSO concentration is 0.1%. This means you can add a maximum of 0.2 µL of your DMSO stock to each well.

    • A more practical method is to create an intermediate dilution in the assay medium. For a final concentration of 10 µM:

      • Take the 1 mM intermediate stock (in 100% DMSO).

      • Dilute it 1:100 into your cell culture medium (e.g., 2 µL of 1 mM stock into 198 µL of medium). This creates a 10 µM working solution with 1% DMSO.

      • If 1% DMSO is too high, perform a 1:1000 dilution (e.g., 1 µL into 999 µL) to get a 1 µM working solution in 0.1% DMSO.

  • Vehicle Control: This step is non-negotiable for valid results. Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay medium without the compound. This control is essential to ensure that any observed effects are due to the compound and not the solvent.[4]

Part 4: Troubleshooting & Advanced Considerations

ProblemProbable CauseRecommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration exceeds the compound's kinetic solubility in the aqueous/DMSO mixture.[1]1. Reduce Final Concentration: This is the simplest and most effective first step.[1]2. Modify Dilution Technique: Add the DMSO stock to the aqueous buffer drop-wise or incrementally while continuously vortexing to avoid localized high concentrations.[1]3. Introduce a Co-solvent (for biochemical assays): If the assay permits, adding 1-5% (v/v) of ethanol or polyethylene glycol (PEG) to the final aqueous buffer can increase solubility.[1] This is often not suitable for cell-based assays.
Stock solution appears cloudy or has crystals after storage at -20°C. The compound's solubility in DMSO is temperature-dependent and it has precipitated out of solution.1. Bring the vial to room temperature.2. Vortex thoroughly.3. If necessary, briefly sonicate or warm to 37°C to re-dissolve the compound completely before use.[1]
Variability in results between experiments. 1. Inconsistent final DMSO concentration.2. Repeated freeze-thaw cycles degrading the compound.3. Use of hydrated (old) DMSO.1. Strictly adhere to the serial dilution protocol to maintain a consistent final DMSO concentration.[4]2. Always use single-use aliquots of the stock solution.[4]3. Use fresh, anhydrous DMSO for stock preparation.
DMSO Concentration Limits for In Vitro Assays
Assay TypeRecommended Max. Final DMSO ConcentrationRationale
High-Throughput Screening (HTS) 0.1% - 1%Balance between compound solubility and minimizing broad off-target effects.
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[4]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to DMSO toxicity than immortalized cell lines.[4]
Biochemical/Enzyme Assays < 2%Higher concentrations may be tolerated but can still interfere with protein structure or assay components. Always validate.

References

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Sources

The Emergence of 2-[(Methylamino)methyl]quinazolin-4(3H)-one as a Modulator of Cellular Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-[(methylamino)methyl]quinazolin-4(3H)-one, a representative member of this class, as a chemical probe. While this specific molecule serves as a foundational example, the principles and protocols described herein are broadly applicable to the investigation of other quinazolinone derivatives. This guide will delve into the mechanistic underpinnings of quinazolinone activity, provide validated protocols for in vitro and cellular assays, and emphasize the critical importance of rigorous experimental design for the unambiguous interpretation of biological outcomes.

Introduction: The Quinazolinone Scaffold in Chemical Biology

Quinazolinones are a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system. Their derivatives have been extensively explored, leading to the development of numerous therapeutic agents, particularly in oncology.[1][2] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.[2][3] These compounds are known to interact with a range of biological targets, most notably protein kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[4] Additionally, various quinazolinone derivatives have been shown to inhibit other critical cellular players like tubulin polymerization, PARP (Poly (ADP-ribose) polymerase), and dihydrofolate reductase (DHFR), highlighting the diverse mechanisms through which this scaffold can exert its biological effects.[1][5]

The utility of a small molecule as a chemical probe hinges on its ability to selectively engage a specific target, thereby enabling the elucidation of that target's function in a biological system.[6][7] This guide focuses on the practical application of this compound as a tool to probe cellular pathways, with an emphasis on methodologies for target engagement and downstream functional analysis.

Mechanism of Action: Targeting Key Signaling Nodes

Many quinazolinone derivatives exert their effects by functioning as ATP-competitive inhibitors of protein kinases. The nitrogen-containing heterocyclic system is adept at forming hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving high-affinity binding. Modifications to the quinazolinone scaffold dictate which specific kinases are targeted. For instance, certain substitutions at the 4-position of the quinazoline ring are crucial for potent EGFR inhibition.

While the specific target profile of this compound is not as extensively documented as some clinically approved derivatives, its structural motifs suggest potential interactions with protein kinases. The general mechanism of action for many anticancer quinazolinones involves the disruption of signaling cascades that are constitutively active in cancer cells, leading to cell cycle arrest and apoptosis.

Below is a generalized representation of a signaling pathway commonly targeted by quinazolinone-based kinase inhibitors.

Quinazolinone_Pathway cluster_kinase Kinase Domain Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds ADP ADP PI3K PI3K RTK->PI3K Activates Probe 2-[(methylamino)methyl] quinazolin-4(3H)-one Probe->RTK Inhibits ATP ATP ATP->ADP AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Generalized signaling pathway inhibited by a quinazolinone-based kinase inhibitor.

Core Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound. It is imperative to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) and, if available, a structurally similar but biologically inactive analog to control for off-target effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the ability of the probe to inhibit a specific kinase in a cell-free system.[8] The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Poly(Glu,Tyr) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • This compound stock solution (in 100% DMSO)

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the probe in kinase assay buffer. A typical starting range is 100 µM to 1 nM. Ensure the final DMSO concentration remains below 1%.

  • Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted probe or vehicle control.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the kinase and substrate diluted in assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the probe concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of the probe on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.[9]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the probe (e.g., 0.1 µM to 100 µM) or vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells and plot cell viability against probe concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a chemical probe binds to its intended target within the complex environment of a living cell.[10] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cultured cells

  • PBS and protease inhibitors

  • This compound

  • PCR tubes or 96-well PCR plate

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blot, or mass spectrometry)

Procedure:

  • Cell Treatment: Treat intact cells with the probe at a desired concentration (e.g., 10x the GI₅₀) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest and lyse the cells (e.g., via freeze-thaw cycles).

  • Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature for both probe-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

CETSA_Workflow Start Intact Cells Treatment Treat with Probe or Vehicle (DMSO) Start->Treatment Lysis Cell Lysis (e.g., Freeze-Thaw) Treatment->Lysis Heating Heat Lysate across Temperature Gradient Lysis->Heating Centrifugation Centrifuge to Pellet Aggregated Proteins Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Analyze Target Protein (Western Blot / MS) Supernatant->Analysis Result Generate Melting Curve Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Interpretation and Best Practices

Quantitative Data Summary: When characterizing a new quinazolinone probe, it is essential to determine its potency against both the intended target and in a cellular context. The table below provides an example of how to summarize this data.

Assay TypeTarget/Cell LineEndpointPotency (e.g., IC₅₀/GI₅₀)
Biochemical AssayKinase XIC₅₀Value
Cell Viability AssayCell Line YGI₅₀Value
Target EngagementCell Line YEC₅₀Value

Causality and Controls:

  • Concentration is Key: Use the probe at the lowest concentration that elicits the desired effect to minimize the risk of off-target activity.[10] A common recommendation is to work at concentrations no more than 10-fold above the in-cell target engagement EC₅₀.

  • Validate the Phenotype: The phenotypic effect observed upon treatment with the probe (e.g., decreased cell viability) should be consistent with genetic knockdown or knockout of the proposed target. This provides an orthogonal validation of the probe's mechanism of action.[7]

  • Off-Target Profiling: For advanced characterization, screen the probe against a broad panel of related targets (e.g., a kinase panel) to assess its selectivity.[11][12] Chemoproteomic methods can also provide an unbiased view of on- and off-target interactions in the cellular environment.[13]

Conclusion

This compound and its analogs represent a versatile chemical class for probing complex biological systems. Their established role as kinase inhibitors provides a strong foundation for their use in dissecting cellular signaling pathways. By employing rigorous, multi-faceted experimental approaches that combine biochemical characterization, cell-based functional assays, and direct measurement of target engagement, researchers can confidently use these compounds to generate meaningful and reproducible biological insights. Adherence to the principles of chemical probe validation, including the use of appropriate controls and concentrations, is paramount for the successful application of this powerful class of molecules in drug discovery and chemical biology.

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  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • da Silva, A. F., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1109. [Link]

  • Panneerselvam, P., et al. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. International Journal of ChemTech Research, 2(1), 323-333. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

  • Fakhri, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20087. [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Al-Ostath, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. [Link]

  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(4), 456. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Potter, B. M., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Al-wsabli, M. A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 157-172. [Link]

Sources

Application Note: A Framework for Characterizing the Enzymatic Inhibition of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazolinone have been reported to inhibit various enzymes, including but not limited to, kinases, tyrosinases, and α-glucosidase.[3][4][5] The compound 2-[(methylamino)methyl]quinazolin-4(3H)-one belongs to this versatile class, suggesting its potential as an enzyme inhibitor. This document, intended for researchers and drug development professionals, provides a comprehensive experimental framework to characterize its enzymatic inhibition profile.

Given the broad inhibitory nature of the quinazolinone core, particularly against protein kinases which are crucial targets in drug discovery, this guide will use a representative tyrosine kinase as a model system.[6][7] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[8] Dysregulation of kinase activity is implicated in numerous diseases, making kinase inhibitors a major focus of therapeutic development.[9]

This application note will detail the necessary protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, followed by kinetic studies to elucidate its mechanism of inhibition (MOA).[10][11] These studies are critical for understanding how the compound interacts with its target and for guiding further optimization in a drug discovery program.[12]

I. Initial Characterization: IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its potency.[13] The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

Principle

The IC50 is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are plotted as enzyme activity versus the logarithm of the inhibitor concentration, which typically generates a sigmoidal dose-response curve.[13] The IC50 value is the inflection point of this curve.[14]

Experimental Workflow for IC50 Determination

IC50_Workflow P1 Prepare serial dilutions of 2-[(methylamino)methyl] quinazolin-4(3H)-one A1 Dispense inhibitor dilutions into microplate wells P1->A1 P2 Prepare enzyme, substrate, and ATP solutions A2 Add enzyme to wells (pre-incubation) P2->A2 A1->A2 A3 Initiate reaction by adding Substrate/ATP mix A2->A3 A4 Incubate for a defined period A3->A4 A5 Stop reaction and measure signal A4->A5 D1 Plot % Inhibition vs. [Inhibitor] (log scale) A5->D1 D2 Fit data to a sigmoidal dose-response curve D1->D2 D3 Calculate IC50 value D2->D3 Inhibition_Mechanisms cluster_types Reversible Inhibition Types Competitive Competitive Inhibitor binds to free enzyme (E) at the active site. Increases apparent Km. Vmax is unchanged. EI EI Complex NonCompetitive Non-Competitive Inhibitor binds to E or ES complex at an allosteric site. Decreases apparent Vmax. Km is unchanged. ESI ESI Complex Uncompetitive Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex. Decreases apparent Vmax and Km. E Enzyme (E) ES ES Complex E->ES +S E->EI +I S Substrate (S) I Inhibitor (I) ES->E +P ES->ESI +I P Product (P)

Caption: Simplified overview of reversible enzyme inhibition mechanisms.

Detailed Protocol: Kinetic Analysis

Procedure:

  • Set up reactions in a matrix format on a microplate. You will vary the concentration of the substrate (e.g., the peptide) while keeping the ATP concentration constant and high (saturating).

  • For each substrate concentration, run the reaction in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound (e.g., at its IC50 and 3x IC50).

  • Measure the initial reaction velocity (rate) for each condition. This requires taking measurements at multiple time points to ensure the reaction is in the linear phase.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].

Data Interpretation:

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases). [15]* Non-Competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts (apparent Vmax decreases). [11]* Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both apparent Vmax and apparent Km. [11] From these plots, the inhibition constant (Ki) can be determined. The Ki is a true measure of the inhibitor's binding affinity and is independent of substrate concentration, unlike the IC50. [14]

    Kinetic Parameter Description
    Vmax The maximum rate of the reaction at saturating substrate concentrations.
    Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.

    | Ki | The inhibition constant; a measure of the inhibitor's binding affinity. [14]|

III. Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, several controls and validation steps are essential:

  • Positive Control: Always include a known inhibitor of the target enzyme to validate the assay's performance.

  • DMSO Control: The final concentration of DMSO in all wells must be constant to avoid solvent-induced artifacts.

  • Assay Interference: Test the compound for interference with the detection system (e.g., does it absorb light or quench luminescence at the assay wavelength?). This can be done by running the assay in the absence of the enzyme.

  • Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure the results are reproducible.

Conclusion

This application note provides a robust and detailed framework for the initial characterization of the enzymatic inhibition properties of this compound. By systematically determining the IC50 and elucidating the mechanism of inhibition, researchers can gain critical insights into the compound's biological activity. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development process, guiding lead optimization, and ultimately understanding the therapeutic potential of this promising quinazolinone derivative.

References

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Huang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • Fakhri, S., et al. (2021). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Charoenwong, T., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. Retrieved from [Link]

  • Rich, R. L., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • UC Davis Chem 107. (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube. Retrieved from [Link]

  • Mercer, T. K., & Drewry, D. H. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Enzyme Inhibition. In The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Oxford Academic. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie. Retrieved from [Link]

  • Alanazi, M. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Tzioumaki, N., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Overcoming Common Hurdles in Quinazolinone Synthesis

The synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one is a two-step process that, while conceptually straightforward, can present several challenges. This guide addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Step 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)quinazolin-4(3H)-one

A robust and high-yielding synthesis of the 2-(chloromethyl)quinazolin-4(3H)-one intermediate is critical for the overall success of the reaction sequence. The most common route involves the condensation of anthranilic acid with chloroacetonitrile.[1][2]

Q1: My yield of 2-(chloromethyl)quinazolin-4(3H)-one is consistently low. What are the primary factors I should investigate?

A1: Low yields in this step can often be attributed to several factors:

  • Purity of Anthranilic Acid: The quality of the starting anthranilic acid is paramount. Impurities can interfere with the cyclization reaction, leading to the formation of side products and a diminished yield of the desired quinazolinone. It is advisable to use high-purity anthranilic acid or to recrystallize the starting material if its purity is questionable.[3]

  • Reaction Temperature: The condensation reaction is sensitive to temperature. While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting materials or the product. A systematic optimization of the reaction temperature is recommended, starting from the reported conditions and adjusting in small increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Stoichiometry of Reactants: The molar ratio of anthranilic acid to chloroacetonitrile can significantly impact the yield. An excess of chloroacetonitrile is often used to drive the reaction to completion, but a large excess can lead to the formation of unwanted byproducts. A careful optimization of the stoichiometry is crucial for maximizing the yield.[1]

  • Solvent Choice: The choice of solvent is critical for ensuring proper solubility of the reactants and for facilitating the reaction. While various solvents can be used, polar aprotic solvents like DMF or DMSO have been reported to be effective.[5] However, the optimal solvent may vary depending on the specific substituted anthranilic acid used.

Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired 2-(chloromethyl)quinazolin-4(3H)-one. What could this byproduct be and how can I minimize its formation?

A2: A common byproduct in this reaction is the corresponding benzoxazinone, formed through an alternative cyclization pathway of the acylated anthranilic acid intermediate. The formation of this byproduct can be influenced by the reaction conditions.

  • Minimizing Benzoxazinone Formation:

    • Control of Acidity: The presence of a Brønsted acid catalyst can sometimes favor the formation of the desired quinazolinone over the benzoxazinone.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the rearrangement of the desired product or the formation of degradation products. Monitoring the reaction by TLC and stopping it once the starting material is consumed is crucial.

Step 2: Amination of 2-(Chloromethyl)quinazolin-4(3H)-one with Methylamine

The second step involves the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)quinazolin-4(3H)-one with methylamine to yield the final product.

Q3: The amination reaction with methylamine is sluggish and gives a mixture of products, including unreacted starting material and what appears to be a di-substituted product. How can I improve the conversion and selectivity?

A3: Achieving high conversion and selectivity in the amination step requires careful control of the reaction parameters:

  • Choice of Methylamine Source: Methylamine can be used as a gas, in an alcoholic solution, or as its hydrochloride salt with a base. Using a solution of methylamine in a suitable solvent (e.g., ethanol, THF) often provides better control over the stoichiometry and reaction rate.

  • Stoichiometry and Over-alkylation: A common side reaction in the alkylation of primary amines is over-alkylation, leading to the formation of a tertiary amine.[6] To minimize this, it is generally recommended to use a large excess of methylamine relative to the 2-(chloromethyl)quinazolin-4(3H)-one. This shifts the equilibrium towards the formation of the desired primary amine.

  • Role of a Base: The reaction generates hydrochloric acid (HCl), which can protonate the methylamine, rendering it non-nucleophilic. Therefore, the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl and maintain a sufficient concentration of free methylamine.

  • Reaction Temperature and Time: The reaction rate is temperature-dependent. Gentle heating may be required to drive the reaction to completion. However, excessive heat can promote the formation of byproducts. The reaction should be monitored by TLC to determine the optimal reaction time. A study by Tokali (2022) on the synthesis of similar 2-(aminomethyl)quinazolin-4(3H)-ones suggests that refluxing for several hours is often necessary.[7]

Q4: I am concerned about potential side reactions at the N-3 position of the quinazolinone ring. Is this a valid concern and how can it be mitigated?

A4: While the primary site of reaction is the electrophilic carbon of the chloromethyl group, there is a possibility of N-alkylation at the N-3 position of the quinazolinone ring, especially under strongly basic conditions or at high temperatures.

  • Mitigating N-3 Alkylation:

    • Use of a Hindered Base: Employing a sterically hindered non-nucleophilic base can disfavor reaction at the N-3 position.

    • Controlled Temperature: Maintaining the lowest possible temperature that allows for a reasonable reaction rate can help to minimize this side reaction.

    • Careful Monitoring: Close monitoring of the reaction progress by TLC can help in identifying the formation of any unexpected byproducts.

Frequently Asked Questions (FAQs)

Q5: What is a suitable solvent for the amination reaction?

A5: Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), or polar protic solvents like ethanol are commonly used for this type of nucleophilic substitution. The choice of solvent can influence the reaction rate and solubility of the reactants. A recent study on the synthesis of 2-aminomethyl quinazolinones utilized dichloromethane as the solvent.[7]

Q6: How can I effectively purify the final product, this compound?

A6: Purification of the final product can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Q7: Are there any safety precautions I should be aware of during this synthesis?

A7: Yes, several safety precautions should be taken:

  • Chloroacetonitrile: This reagent is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid. It should be handled with extreme care in a fume hood.

  • General Laboratory Safety: Always follow standard laboratory safety procedures, including wearing appropriate PPE and working in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This protocol is adapted from the procedure described by Xu et al. (2010).[1]

Materials:

  • Anthranilic acid

  • Chloroacetonitrile

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in methanol.

  • To this solution, add chloroacetonitrile (3.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid while stirring.

  • Allow the reaction mixture to stir at room temperature for the time indicated by TLC monitoring (typically a few hours).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to obtain 2-(chloromethyl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the work of Tokali (2022) and established principles of amine alkylation.[7]

Materials:

  • 2-(Chloromethyl)quinazolin-4(3H)-one

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Add a non-nucleophilic base such as triethylamine (2.0-3.0 eq).

  • To this mixture, add a solution of methylamine (a significant excess, e.g., 5-10 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the triethylamine hydrochloride salt and excess methylamine.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary for Low Yield of 2-(Chloromethyl)quinazolin-4(3H)-one

Potential Cause Suggested Solution Rationale
Impure Anthranilic AcidUse high-purity starting material or recrystallize.Impurities can lead to side reactions.[3]
Suboptimal TemperatureSystematically optimize the reaction temperature.Avoids decomposition and side reactions.[4]
Incorrect StoichiometryOptimize the molar ratio of reactants.Maximizes conversion and minimizes byproducts.[1]
Inappropriate SolventScreen different polar aprotic solvents.Ensures proper solubility and reaction kinetics.[5]

Table 2: Key Parameters for Optimizing the Amination Reaction

Parameter Recommendation Reasoning
Methylamine StoichiometryUse a large excess (5-10 eq).Minimizes over-alkylation to the tertiary amine.[6]
BaseAdd a non-nucleophilic base (e.g., TEA).Neutralizes HCl byproduct and maintains nucleophilicity of methylamine.
TemperatureGentle reflux, monitor by TLC.Balances reaction rate and prevention of side reactions.[7]
SolventPolar aprotic (e.g., DCM, THF) or protic (e.g., Ethanol).Facilitates the nucleophilic substitution.[7]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one cluster_step2 Step 2: Synthesis of this compound A Anthranilic Acid + Chloroacetonitrile B Reaction in Methanol with HCl catalyst A->B Condensation C Precipitation and Filtration B->C Work-up D 2-(Chloromethyl)quinazolin-4(3H)-one C->D Isolation E 2-(Chloromethyl)quinazolin-4(3H)-one + Methylamine D->E Intermediate F Reaction in DCM/THF with Base E->F Amination G Aqueous Work-up and Extraction F->G Quenching H Column Chromatography G->H Purification I This compound H->I Final Product TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Purity Impure Starting Materials LowYield->Purity Temp Suboptimal Temperature LowYield->Temp Stoich Incorrect Stoichiometry LowYield->Stoich Solvent Poor Solvent Choice LowYield->Solvent SideRxn Side Reactions LowYield->SideRxn Purify Purify/Verify Reactants Purity->Purify OptimizeTemp Optimize Temperature Temp->OptimizeTemp OptimizeStoich Optimize Ratios Stoich->OptimizeStoich ScreenSolvent Screen Solvents Solvent->ScreenSolvent ControlCond Control Conditions (e.g., Base, Time) SideRxn->ControlCond

Sources

Technical Support Center: Troubleshooting Solubility of 2-[(methylamino)methyl]quinazolin-4(3H)-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 2-[(methylamino)methyl]quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common yet critical challenge of achieving and maintaining the solubility of this compound in aqueous buffers for in vitro assays and other experimental systems.

Section 1: Understanding the Molecule - Physicochemical Profile

Q1: Why is this compound expected to have low aqueous solubility?

A: The poor aqueous solubility of many 4(3H)-quinazolinone derivatives, including this compound, is rooted in its molecular structure. These compounds are characterized by a rigid, fused heterocyclic ring system.[1] This structure, combined with its aromatic nature, leads to high crystal lattice energy—a significant energy barrier that water molecules must overcome to solvate the individual molecules.[1] Furthermore, the overall molecule has low polarity, making it difficult for the highly polar water molecules to form favorable interactions, resulting in limited aqueous solubility. Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II, defined by low solubility and high permeability.[1]

Q2: How does the chemical structure of this compound predict its pH-dependent solubility?

A: The quinazolinone scaffold contains basic nitrogen atoms, and the (methylamino)methyl substituent at the 2-position introduces an additional basic amine group. This makes the compound a weak base, and its solubility is therefore highly dependent on pH.[1] In acidic conditions (lower pH), these nitrogen atoms become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity, enhancing its interaction with water and leading to a significant increase in aqueous solubility.[2][3] Conversely, at neutral or basic pH, the compound remains in its neutral, less polar form, resulting in much lower solubility.[1]

pH_Solubility cluster_low_ph Low pH (e.g., pH < 6.0) cluster_high_ph Neutral/High pH (e.g., pH > 7.0) Protonated Ionized, Soluble Form (Protonated Nitrogens) Neutral Neutral, Poorly Soluble Form Protonated->Neutral - H⁺ (Basification) Decreases Solubility Neutral->Protonated + H⁺ (Acidification) Increases Solubility Troubleshooting_Workflow Start Start: Compound Precipitates in Aqueous Buffer PrepStock Prepare 10-30 mM Stock in 100% Anhydrous DMSO Start->PrepStock SolubilityAssay Determine Max Soluble Conc. (Kinetic Solubility Assay) PrepStock->SolubilityAssay Decision1 Is Max Soluble Conc. Sufficient for Assay? SolubilityAssay->Decision1 Success Proceed with Experiment Decision1->Success Yes Strategies Implement Solubility Enhancement Strategy Decision1->Strategies No pH_Mod 1. pH Modification (Lower pH to < 6.5) Strategies->pH_Mod CoSolvent 2. Add Co-solvent (1-5% PEG, Ethanol) Strategies->CoSolvent Surfactant 3. Add Surfactant (0.01-0.1% Tween® 80) Strategies->Surfactant Cyclodextrin 4. Use Cyclodextrin (Pre-complex with HP-β-CD) Strategies->Cyclodextrin Decision2 Problem Solved? pH_Mod->Decision2 CoSolvent->Decision2 Surfactant->Decision2 Cyclodextrin->Decision2 Decision2->Success Yes

Caption: Systematic workflow for troubleshooting solubility issues.

Q5: How can I systematically determine the maximum soluble concentration of my compound in the assay buffer?

A: You should perform a kinetic solubility assay. This experiment will identify the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your specific buffer. Nephelometry, which measures turbidity from precipitated particles, is a common method. A detailed protocol is provided in Section 5 . [4]

Q6: My required assay concentration is higher than the compound's solubility limit. What are my next options?

A: When the required concentration exceeds the intrinsic solubility, you must modify the formulation of your aqueous buffer. The primary strategies, which can be tested sequentially or in combination, are:

  • pH Modification: Leveraging the compound's basic nature.

  • Co-solvents: Reducing the overall polarity of the solvent. [5]3. Surfactants: Forming micelles to encapsulate the compound. [1]4. Cyclodextrins: Forming inclusion complexes to shield the compound from water. [6]

Section 4: Advanced Solubilization Strategies

Mechanisms Solubilization Mechanisms cluster_strategies Compound Poorly Soluble Compound Water Aqueous Buffer CoSolvent Co-solvent (e.g., PEG 300) Reduces bulk solvent polarity, increasing drug solubility Compound->CoSolvent Interacts with Surfactant Surfactant (e.g., Tween® 80) Forms micelles that encapsulate the compound Compound->Surfactant Encapsulated by Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Forms an inclusion complex with a hydrophilic exterior Compound->Cyclodextrin Forms complex with

Caption: Mechanisms of common solubility enhancement strategies.

pH Modification

Q7: How can I use pH to improve solubility?

A: As established, this compound is a weak base. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic is a highly effective method to increase its solubility. [1]Lowering the pH below the compound's pKa will favor the protonated, more soluble form.

Recommendation:

  • Start by preparing your buffer at pH 6.5 and test for solubility.

  • If precipitation persists, incrementally lower the pH (e.g., to 6.0, 5.5).

  • Crucial Caveat: Ensure the selected pH is compatible with the stability of your compound and the integrity of your biological assay (e.g., enzyme activity, cell viability). [1]

    Common Biological Buffer Buffering Range
    MES 5.5 - 6.7
    PIPES 6.1 - 7.5
    MOPS 6.5 - 7.9
    HEPES 6.8 - 8.2

    | Tris | 7.5 - 9.0 |

Co-solvents

Q8: What are co-solvents and how do they work?

A: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, reduces the overall polarity of the solvent system. [5][7]This "blended" solvent is more favorable for dissolving non-polar compounds. The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. [5] Recommendation:

  • Introduce a small percentage (typically 1-5% v/v) of a co-solvent into your final assay buffer. [1]* It is critical to keep the final concentration of the co-solvent consistent across all experimental conditions, including controls.

Co-solventTypical Starting Conc.Notes
Ethanol1-5%Commonly used, but can affect some enzymes.
Propylene Glycol1-5%Good safety profile.
Polyethylene Glycol (PEG 300/400)1-5%Effective and generally well-tolerated in assays.
Glycerol1-10%Can increase viscosity.
Surfactants

Q9: When should I consider using a surfactant?

A: If pH and co-solvent strategies are insufficient or incompatible with your assay, surfactants are an excellent option. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous buffer. [1] Recommendation:

  • Use low concentrations (0.01-0.1%) of non-ionic surfactants to avoid disrupting cell membranes or denaturing proteins.

  • Add the surfactant to the assay buffer before adding the compound stock solution.

SurfactantTypeTypical Starting Conc.
Polysorbate 80 (Tween® 80)Non-ionic0.01 - 0.1%
Pluronic® F-68Non-ionic0.01 - 0.1%
Cyclodextrins

Q10: How do cyclodextrins enhance solubility?

A: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophobic inner cavity and a hydrophilic exterior. [6]The poorly soluble compound can fit into the hydrophobic cavity, forming an "inclusion complex." [1][8]This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.

Recommendation:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. [1]* For best results, pre-incubate the compound with the cyclodextrin before final dilution into the assay buffer to allow for complex formation.

Section 5: Experimental Protocols

Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol provides a method to determine the concentration at which this compound precipitates from a DMSO stock upon dilution into an aqueous buffer. [4] Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, pH 7.4).

  • 96-well clear bottom plates (for reading) and 96-well polypropylene plates (for serial dilution).

  • Multichannel pipette.

  • Plate reader capable of nephelometry or turbidity measurement.

Methodology:

  • Prepare Compound Dilution Plate:

    • In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO. For example, pipette 40 µL of the 10 mM stock into the first column, then transfer 20 µL to the next column containing 20 µL of DMSO, and so on. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM...). [4]2. Prepare Assay Plate:

    • Add 196 µL of your chosen assay buffer to the wells of a new 96-well clear bottom plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 4 µL from the compound dilution plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%. [4] * Mix immediately by orbital shaking for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for precipitates to form and stabilize. [4]5. Measurement:

    • Read the plate using a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify turbidity.

  • Analysis:

    • Plot the turbidity reading against the final compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.

Section 6: Frequently Asked Questions (FAQs) - Special Cases

Q11: My compound seems to be precipitating over time during a long incubation (>4 hours). What should I do? A: This suggests an issue of thermodynamic versus kinetic solubility. While the compound may be kinetically soluble for a short period, over time it may crash out as it reaches its more stable, less soluble thermodynamic equilibrium. For long-term experiments, you may need to employ more robust formulation strategies like cyclodextrins or solid dispersions, or consider if the assay can be redesigned for a shorter duration.

Q12: The final concentration of DMSO in my assay is above 1%. Is this a problem? A: Yes, it can be. While necessary for the stock solution, final DMSO concentrations should ideally be kept below 0.5%, and not exceed 1%. [4]Higher concentrations can have direct toxic or off-target effects on cells or enzymes, confounding your results. [4]Always run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.

Q13: My stock solution in DMSO is cloudy or has precipitates, even after warming. What's wrong? A: This indicates that either the compound's solubility limit in DMSO has been exceeded or the DMSO has absorbed water from the atmosphere, reducing its solvating power. [1]First, try increasing the volume of fresh, anhydrous DMSO. If that fails, you may have reached the compound's maximum DMSO solubility. Storing stock solutions at room temperature may also prevent precipitation that can occur during freeze-thaw cycles. [1] Q14: Could components of my cell culture medium (like serum) be affecting solubility? A: Absolutely. Serum proteins, particularly albumin, can bind to small molecules. This binding can sometimes increase the apparent solubility by keeping the compound in the aqueous phase. However, in other cases, it can lead to aggregation and precipitation. [4]If you suspect this is an issue, test the compound's solubility in both serum-free and serum-containing media to diagnose the effect. [4]

References

  • BenchChem Technical Support. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1–10.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.).
  • Doke, V. V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE BY CO-SOLVENCY AND ANTISOLVENT. World Journal of Pharmaceutical Research, 9(5), 584-600.
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • BenchChem Technical Support Team. (2025).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-755.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Abcam. (n.d.).
  • Pharma Growth Hub. (2022, March 7).
  • Korea Science. (n.d.). Synthesis and Biological Evaluation of Some New 2-propyl- 4(3H)
  • PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone.
  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
  • Date, A. A., & Nagarsenker, M. S. (2008).
  • ResearchGate. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Sigma-Aldrich. (n.d.).
  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • European Patent Office. (n.d.).
  • Google Patents. (n.d.).
  • Universal Journal of Pharmaceutical Research. (n.d.).
  • Chen, P., et al. (2018). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 23(12), 3129.
  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 48, 128257.
  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 13-38.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Quinazolinones are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2][3][4] This resource is structured to address specific issues you may encounter in a direct question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific problems that can arise during the synthesis of quinazolinone derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Issue 1: Low or No Yield of the Desired Quinazolinone Product

Q1: My reaction is resulting in a very low yield, or I'm not isolating any of my target quinazolinone. What are the likely causes and how can I improve the outcome?

A1: Low or no yield is one of the most frequent challenges in organic synthesis and can be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[5][6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters.[5] For instance, some classical methods like the Niementowski reaction require high temperatures, which might degrade sensitive substrates.[5] Conversely, some modern catalytic methods operate under milder conditions.

    • Causality: Every reaction has an optimal energy profile. Insufficient heat may prevent overcoming the activation energy, while excessive heat can lead to decomposition or unwanted side reactions.

    • Solution: Systematically screen a range of temperatures, starting from literature-reported values and adjusting in increments of 10-20°C. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Ensure the stoichiometry of your reactants is accurate.

  • Improper Solvent Selection: The solvent's role extends beyond just dissolving reactants; it influences reaction pathways.[5][8]

    • Causality: Solvent polarity can affect the solubility of reactants and intermediates, as well as stabilize transition states. For quinazolinone synthesis, polar aprotic solvents like DMSO, DMF, and toluene are commonly employed.[5][8] In some cases, polar solvents favor the desired C(sp²)-N bond formation leading to quinazolines, whereas nonpolar solvents might promote the formation of benzimidazole byproducts.[8][9]

    • Solution: If you are experiencing poor yields, consider switching to a different solvent system. If solubility is an issue, a solvent with a higher dielectric constant might be beneficial.[8]

  • Catalyst Inactivity or Deactivation: In metal-catalyzed reactions (e.g., using Pd, Cu, Mn), the catalyst's health is paramount.[5]

    • Causality: Catalysts can be deactivated by impurities in the starting materials or solvents (e.g., water, other nucleophiles).[5] Heterogeneous catalysts can also lose activity over time.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use pure, dry solvents and reagents.[10] If catalyst poisoning is suspected, consider increasing the catalyst loading or using a fresh batch.[5] For some reactions, running under an inert atmosphere (N₂ or Ar) can prevent catalyst oxidation and improve yield.[11]

  • Quality of Starting Materials: The purity of your starting materials, such as anthranilic acid, 2-aminobenzamides, or isatoic anhydrides, is crucial.[11]

    • Causality: Impurities can participate in side reactions, consume reagents, or inhibit the catalyst.

    • Solution: Purify starting materials if their purity is questionable. Recrystallization or column chromatography are common methods. Ensure they are thoroughly dried before use.

Below is a troubleshooting workflow for addressing low-yield reactions:

low_yield_troubleshooting start Low/No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Incorrect check_solvent Evaluate Solvent System (Polarity, Solubility) check_conditions->check_solvent Correct success Improved Yield optimize_conditions->success change_solvent Test Alternative Solvents (e.g., DMSO, DMF) check_solvent->change_solvent Inappropriate check_catalyst Assess Catalyst Activity (If applicable) check_solvent->check_catalyst Appropriate change_solvent->success replace_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->replace_catalyst Suspect check_reagents Check Reagent Purity check_catalyst->check_reagents Active replace_catalyst->success purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents Impure check_reagents->success Pure purify_reagents->success

Troubleshooting workflow for low-yield quinazolinone synthesis.

Issue 2: Formation of Significant Side Products and Purification Challenges

Q2: My reaction mixture is complex, showing multiple spots on TLC, which makes purification difficult. What are the common side products, and how can I minimize their formation?

A2: The formation of side products is a common issue, and their identity depends heavily on the synthetic route.[5]

  • Common Side Products and Their Causes:

    • Unreacted Starting Materials: Indicates an incomplete reaction.[5][7]

    • Acyclic Intermediates: Incomplete cyclization is a frequent problem. For example, in syntheses starting from anthranilic acid, the N-acylanthranilamide intermediate may fail to cyclize.[5] This is often due to insufficient heating or the absence of a dehydrating agent.

    • Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product, especially under harsh acidic or basic conditions.[5]

    • Self-Condensation Products: Starting materials like anthranilic acid can undergo self-condensation, especially at high temperatures.[12]

  • Strategies for Minimizing Side Products:

    • Strict Anhydrous Conditions: If your reaction is sensitive to water, use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere.

    • Controlled Temperature: Use the optimal temperature determined during optimization studies. Overheating is a common cause of side product formation.

    • Choice of Base and Catalyst: The strength and nature of the base are critical. For instance, in a Cs₂CO₃-promoted synthesis, its absence resulted in no product formation.[13] The choice of catalyst can also dictate the reaction pathway.[9]

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating complex mixtures. A systematic approach to finding the right solvent system using TLC is essential.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.[7]

    • Acid-Base Extraction: Quinazolinones are basic. Dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) can separate it from non-basic impurities. The quinazolinone can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7]

The following diagram illustrates a general purification workflow:

purification_workflow start Crude Reaction Mixture extraction Acid-Base Extraction (Optional, for basic quinazolinones) start->extraction column Column Chromatography (Silica Gel) start->column Directly if extraction is not suitable extraction->column If mixture is still complex recrystallization Recrystallization extraction->recrystallization If solid precipitates column->recrystallization To further enhance purity pure_product Pure Quinazolinone Derivative column->pure_product recrystallization->pure_product

General purification workflow for quinazolinone derivatives.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of quinazolinone derivatives.

Q3: What are the most common synthetic routes to 4(3H)-quinazolinones, and what are their relative advantages and disadvantages?

A3: There are numerous synthetic strategies for preparing 4(3H)-quinazolinones. The choice of method often depends on the availability of starting materials and the desired substitution pattern.[3][7]

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Niementowski Reaction Anthranilic acid and amidesSimple, readily available starting materials.[12]Often requires high temperatures, which can lead to low yields for some substrates.[5][12]
From 2-Aminobenzamides 2-Aminobenzamide and aldehydes/orthoestersVersatile, allows for a wide range of substituents.[3][7] Can be performed under catalyst-free conditions.[3]May require optimization of reaction conditions for different substrates.
Two-Step via Benzoxazinone Anthranilic acid and an acid anhydrideGood for specific substitution patterns, intermediate is stable.[12][14]Two-step process, may be lower in overall atom economy.[14]
Metal-Catalyzed Cross-Coupling e.g., 2-halobenzamides and amines/amidesHigh efficiency, broad substrate scope, often milder conditions.[15][16]Catalyst cost, potential for metal contamination in the final product.
Microwave-Assisted Synthesis VariousSignificantly reduced reaction times, often improved yields.[2][12][14]Requires specialized microwave reactor equipment.

Q4: How can I effectively monitor the progress of my quinazolinone synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[7] For quantitative analysis and confirmation of product identity, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q5: Are there any "green" or more environmentally friendly methods for synthesizing quinazolinones?

A5: Yes, green chemistry approaches are increasingly being applied to quinazolinone synthesis. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Examples include:

  • Microwave-assisted synthesis: This technique often uses less solvent and significantly reduces reaction times.[2][12]

  • Ultrasound-promoted reactions: Sonication can enhance reaction rates and yields.[2]

  • Use of green solvents: Deep eutectic solvents (DES) and ionic liquids are being explored as environmentally benign reaction media.[12]

  • Catalyst-free and solvent-free reactions: Some methods have been developed that proceed without the need for a catalyst or an organic solvent, reducing both cost and environmental impact.[3][17]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones from Anthranilic Acid [5]

This protocol outlines a one-pot synthesis using microwave irradiation.

  • Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol (2 mL per mmol of anthranilic acid).

  • Reaction Conditions: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, pour the mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones [15]

This protocol describes a copper-catalyzed reaction for synthesizing 3-arylated quinazolinones.

  • Reaction Setup: To a microwave vial, add ethyl 2-isocyanobenzoate (1 equivalent), anisole (4 mL per mmol of isocyanobenzoate), triethylamine (2 equivalents), and copper(II) acetate monohydrate (0.1 equivalents).

  • Amine Addition: Add the desired aromatic amine (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 20 minutes at 150 °C.

  • Work-up: After cooling, add dichloromethane (CH₂Cl₂) and a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify by column chromatography.

References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])

  • A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes | Semantic Scholar. (URL: [Link])

  • Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica. (URL: [Link])

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. (URL: [Link])

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (URL: [Link])

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. (URL: [Link])

  • Optimization of Synthesis Process of 4-Methylquinazoline. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (URL: [Link])

  • Plausible reaction mechanism for the synthesis of quinazolinone. - ResearchGate. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])

  • Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. (URL: [Link])

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (URL: [Link])

  • Approach to Synthesis Problems – Organic Chemistry: How to…. (URL: [Link])

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common side products in the synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one. This molecule is a key building block in medicinal chemistry, and achieving high purity is critical for downstream applications in drug development. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, that you may encounter during its synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

The most common and efficient synthetic route proceeds in two key stages: first, the synthesis of the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, followed by nucleophilic substitution with methylamine. This guide is organized to address potential issues in both stages of this process.

Core Synthetic Pathway Overview

The synthesis is typically a two-step process starting from readily available anthranilic acid.

Synthetic_Pathway A Anthranilic Acid B 2-(Chloromethyl)quinazolin-4(3H)-one A->B  Step 1:  Chloroacetonitrile, HCl(g)   C This compound B->C  Step 2:  Methylamine  

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

Issue 1: Low Yield and Purity in the Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one (Step 1)

Question: My initial reaction to form the 2-(chloromethyl)quinazolin-4(3H)-one intermediate is resulting in a low yield and multiple spots on my TLC plate. What are the likely causes and how can I resolve this?

Answer: This is a common challenge in the initial cyclization step. The low yield and presence of impurities often stem from incomplete reaction or the formation of a significant hydrolysis byproduct.

Causality and Mechanism: The reaction involves the condensation of anthranilic acid with chloroacetonitrile, typically under acidic conditions (e.g., passing HCl gas through the reaction mixture)[1][2][3]. The primary issues are:

  • Incomplete Cyclization: The reaction may stall at the N-chloroacetyl-anthranilamide intermediate if the cyclization conditions (temperature, acid concentration) are not optimal.

  • Hydrolysis to 2-(hydroxymethyl)quinazolin-4(3H)-one: The chloromethyl group is susceptible to hydrolysis, especially if there is residual water in the starting materials or solvents. This creates the corresponding alcohol, 2-(hydroxymethyl)quinazolin-4(3H)-one, as a major side product[1][4]. This side product is unreactive in the subsequent step with methylamine, thus reducing the overall yield of the final product.

Step1_Side_Products cluster_main Main Reaction cluster_side Side Reaction Start1 Anthranilic Acid + Chloroacetonitrile Intermediate 2-(Chloromethyl)quinazolin-4(3H)-one (Desired Product) Start1->Intermediate HCl(g), Heat Side_Product 2-(Hydroxymethyl)quinazolin-4(3H)-one (Hydrolysis Side Product) Intermediate->Side_Product Trace H₂O

Caption: Formation of the hydrolysis side product in Step 1.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for at least 4 hours before use.

    • Use anhydrous solvents. If you are using a solvent like methanol or dioxane, ensure it is freshly distilled or from a sealed bottle under an inert atmosphere.

    • Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Reaction Temperature: Some quinazoline syntheses require elevated temperatures to drive the cyclization to completion[5]. Monitor the reaction progress by TLC. If you observe persistent starting material or intermediates, consider gradually increasing the reaction temperature.

  • Purification: If the hydrolysis product does form, it can often be separated from the desired 2-(chloromethyl) intermediate by column chromatography on silica gel. The more polar alcohol will have a lower Rf value than the chloride.

Issue 2: High Molecular Weight Impurity in the Final Product (Step 2)

Question: After reacting my 2-(chloromethyl) intermediate with methylamine, my LC-MS analysis shows a significant peak with a mass corresponding to a dimer-like structure. What is this impurity and how can I prevent its formation?

Answer: This high molecular weight impurity is almost certainly the N,N-bis[(4(3H)-oxoquinazolin-2-yl)methyl]methylamine. It forms when one molecule of methylamine reacts with two molecules of your 2-(chloromethyl) intermediate.

Causality and Mechanism: Methylamine is a primary amine and is nucleophilic. The desired product, this compound, is a secondary amine. This secondary amine product is also nucleophilic and can compete with the remaining methylamine to react with the starting electrophile, 2-(chloromethyl)quinazolin-4(3H)-one. However, a more common cause is the initial reaction of two electrophile molecules with one methylamine molecule. This side reaction is highly favored under conditions of localized high concentration of the electrophile relative to the nucleophile.

Step2_Side_Products Chloro_Int 2-(Chloromethyl)quinazolin- 4(3H)-one (E) center_desired Chloro_Int->center_desired center_side Chloro_Int->center_side MeNH2 Methylamine (Nu) MeNH2->center_desired MeNH2->center_side Product Desired Product (Secondary Amine) Side_Product Bis-Alkylated Side Product (Tertiary Amine) center_desired->Product 1 E + 1 Nu (Desired Pathway) center_side->Side_Product 2 E + 1 Nu (Side Reaction)

Caption: Competing pathways leading to desired product vs. bis-alkylation.

Troubleshooting Protocol (Minimizing Bis-Alkylation):

The key to preventing this side product is to maintain a high molar excess of methylamine relative to the 2-(chloromethyl) intermediate at all times.

  • Use a Significant Excess of Nucleophile: Use at least 5-10 molar equivalents of methylamine. This statistically favors the reaction of the electrophile with methylamine over the secondary amine product.

  • Control the Rate of Addition (Reverse Addition):

    • Instead of adding methylamine to the chloro-intermediate, perform a "reverse addition."

    • Prepare a solution of methylamine (e.g., 40% in H₂O or 2M in THF) in a reaction flask, often cooled in an ice bath.

    • Dissolve the 2-(chloromethyl)quinazolin-4(3H)-one in a suitable solvent (e.g., THF, DMF).

    • Add the solution of the chloro-intermediate slowly, dropwise , to the rapidly stirring methylamine solution. This ensures that each drop of the electrophile is immediately met with a large excess of the nucleophile, minimizing the chance of dimerization.

  • Monitor by TLC/LC-MS: Track the disappearance of the starting material. Once it is consumed, proceed immediately with the work-up to prevent further side reactions.

Issue 3: N3-Alkylation of the Quinazolinone Ring

Question: I'm observing an isomeric impurity that appears to be a methylamine adduct, but its NMR spectrum is inconsistent with the desired product. Could the reaction be occurring elsewhere on the molecule?

Answer: Yes, while less common, alkylation can occur on the N3 position of the quinazolinone ring. The quinazolinone core possesses lactam-lactim tautomerism, and the N3 nitrogen has a lone pair of electrons, making it a potential nucleophilic site, especially under basic conditions[6][7].

Causality and Mechanism: The N3 proton is acidic and can be deprotonated by a base (including excess methylamine) to form an anion. This anion can then act as a nucleophile. While the primary reaction site is the highly electrophilic chloromethyl group at C2, competitive alkylation at N3 can occur, leading to the formation of 3-methyl-2-[(methylamino)methyl]quinazolin-4(3H)-one or related structures.

Troubleshooting Protocol:

  • Control Basicity and Temperature:

    • Avoid using unnecessarily strong bases. Methylamine itself acts as the base, and additional strong bases are typically not required and may promote N3 deprotonation.

    • Keep the reaction temperature as low as feasible while still allowing the primary substitution to proceed at a reasonable rate. Lower temperatures generally increase the selectivity for the more kinetically favored pathway (substitution at the chloromethyl group).

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes favor N-alkylation over O-alkylation or other sites[5]. If N3-alkylation is a persistent issue, consider screening less polar solvents like THF or isopropanol.

  • Purification: These isomers can be challenging to separate. Careful column chromatography with a shallow gradient or preparative HPLC may be required.

Summary Table of Common Side Products

Side Product NameOriginating StepCauseMitigation Strategy
2-(Hydroxymethyl)quinazolin-4(3H)-one Step 1Hydrolysis of the chloromethyl intermediate by water.Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.[1][4]
N,N-bis[(4(3H)-oxoquinazolin-2-yl)methyl]methylamine Step 2Insufficient excess of methylamine; incorrect order of addition.Use a large molar excess (5-10 eq.) of methylamine; perform a "reverse addition" by adding the chloro-intermediate slowly to the methylamine solution.
3-Alkyl-quinazolin-4(3H)-one Isomers Step 2Deprotonation and subsequent alkylation at the N3 position.Avoid strong bases; maintain low reaction temperatures; screen different solvents.[7]
Unreacted 2-(Chloromethyl)quinazolin-4(3H)-one Step 2Incomplete reaction; insufficient reaction time or temperature.Allow the reaction to run to completion by monitoring via TLC/LC-MS; consider a modest increase in temperature if the reaction is stalled.

Appendices

Appendix A: Recommended Protocol for Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This protocol is adapted from established literature procedures and optimized to minimize side products.[2][3]

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a reflux condenser connected to a gas outlet/bubbler. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add anthranilic acid (1.0 eq.) and chloroacetonitrile (3.0 eq.). Add a minimal amount of an anhydrous solvent like dioxane or methanol to create a stirrable slurry.

  • Reaction: Begin stirring the mixture and gently bubble dry hydrogen chloride (HCl) gas through the solution via the gas inlet. An exothermic reaction should be observed.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (typically 60-80°C, depending on the solvent) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The product should have a higher Rf than the starting anthranilic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid product and wash it with cold diethyl ether to remove any unreacted chloroacetonitrile.

  • Purification: The crude solid is often of sufficient purity for the next step. If significant impurities (like the hydrolyzed alcohol) are present, the product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Appendix B: Recommended Protocol for Step 2: Synthesis of this compound

This protocol is optimized to minimize the formation of the bis-alkylated side product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (e.g., 40% wt. in water, or a 2M solution in THF) (10.0 eq.). Cool the flask in an ice-water bath to 0-5°C.

  • Prepare Electrophile: In a separate flask, dissolve the 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq.) from Step 1 in a minimal amount of a suitable solvent (e.g., THF or ethanol).

  • Slow Addition: Transfer the solution of the chloro-intermediate to a dropping funnel. Add it dropwise to the cold, rapidly stirring methylamine solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine. Add water to the residue, which may cause the product to precipitate.

  • Purification: Filter the solid product and wash with cold water. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

References

  • Heck, A. et al. (2009). Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association. Archiv der Pharmazie, 342(8), 445-452. Available at: [Link]

  • Al-Obaid, A. M. et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 85-113. Available at: [Link]

  • Chen, Y.-L. et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 15(10), 1205. Available at: [Link]

  • Li, H.-Z. et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

  • Li, H.-Z. et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • Various Authors. (N.D.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Available at: [Link]

  • Li, H.-Z. et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Sci-Hub. Available at: [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available at: [Link]

  • Li, H.-Z. et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Available at: [Link]

  • Chen, Y.-L. et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Al-Suhaimi, O. A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available at: [Link]

  • Anton V K, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[(methylamino)methyl]quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

The nature of impurities is almost always tied to the synthetic route employed. A common route to this class of compounds involves the reaction of a 2-(halomethyl)quinazolin-4(3H)-one with methylamine, or a multi-component reaction starting from anthranilic acid derivatives.[1][2][3] Consequently, impurities often include:

  • Unreacted Starting Materials: Such as the 2-(chloromethyl) or 2-(bromomethyl) precursor, or unreacted anthranilic acid derivatives.

  • Over-alkylated Products: The secondary amine of the product could potentially react further, leading to di-substituted by-products, although this is often sterically hindered.

  • Acyclic Intermediates: Incomplete cyclization during the quinazolinone ring formation can leave acyclic precursors in the final mixture.[1]

  • Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[4]

Identifying these is the first critical step. We recommend an initial purity assessment using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]

Q2: What is the most effective first-pass purification method for this compound?

For initial, bulk purification of a solid compound, recrystallization is often the most efficient and cost-effective method.[1][5] The goal is to find a solvent that dissolves your target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Given the structure of this compound, which contains polar functional groups, polar protic solvents are a good starting point.

Solvent System Rationale & Suitability
Ethanol or Methanol Often excellent choices for quinazolinone derivatives. They provide good solubility when hot and reduced solubility upon cooling.[8]
Acetone Another potential solvent, sometimes used for recrystallizing related heterocyclic systems.[2]
Ethanol/Water A two-solvent system can be effective if the compound is too soluble in pure ethanol. Water acts as an anti-solvent to induce crystallization upon cooling.[5]
Ethyl Acetate A moderately polar solvent that can also be effective, depending on the specific impurities.
Q3: My compound has a basic methylamino group. Can I leverage this for purification?

Absolutely. The presence of the basic secondary amine makes your compound an excellent candidate for acid-base extraction .[9] This technique is particularly effective for removing neutral or acidic impurities. The principle relies on converting the basic compound into its water-soluble salt form by reacting it with an acid.[10][11]

The general workflow is:

  • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Neutral impurities will remain in the organic layer, which can be discarded.

  • The aqueous layer is then basified (e.g., with NaHCO₃ or dilute NaOH) to deprotonate your compound, causing it to precipitate out of the solution as a purified solid.[12]

  • The solid can then be collected by filtration.

Q4: Recrystallization failed to remove all impurities. What is the next logical step?

If impurities persist after recrystallization, or if they have similar solubility profiles to your product, column chromatography is the recommended next step.[5][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.[14]

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice for quinazolinone derivatives.[5]

  • Mobile Phase (Eluent): The key to good separation is selecting the right solvent system. This is typically determined by preliminary TLC analysis. Common systems for compounds of this polarity include gradients of:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol[15][16]

A shallower solvent gradient during elution can significantly improve the separation of closely related impurities.[5]

Troubleshooting Guides

Troubleshooting Recrystallization

G cluster_1 Oiling Out Issues cluster_2 Crystallization Induction cluster_3 Yield Optimization start Start Recrystallization prob1 Problem: Compound 'Oils Out' start->prob1 sol1a Solution: Re-heat and add more solvent prob1->sol1a Yes prob2 Problem: No Crystals Form prob1->prob2 No sol1a->prob2 Still Oiling Out? sol1b Solution: Cool the solution more slowly sol1c Solution: Change to a different solvent system sol2a Solution: Too much solvent used. Evaporate some solvent. prob2->sol2a Yes prob3 Problem: Poor Recovery prob2->prob3 No sol2a->prob3 Still No Crystals? sol2b Solution: Scratch inner wall of the flask with a glass rod sol2c Solution: Add a seed crystal of pure product sol3a Solution: Ensure solution is fully cooled (ice bath) prob3->sol3a Yes sol3b Solution: Minimize the amount of cold solvent used for washing crystals sol3a->sol3b

Caption: Troubleshooting common recrystallization issues.

Troubleshooting Column Chromatography
Problem Possible Cause Recommended Solution
Poor separation (overlapping bands) Inappropriate solvent system (eluent).Optimize the eluent using TLC. Aim for an Rf value of ~0.2-0.3 for your target compound. If the spots are too high (high Rf), decrease eluent polarity. If too low, increase polarity.[5]
Column overloading.Use a larger column or load less crude material. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude product by weight.[14]
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without air bubbles. Slurry packing is generally more reliable than dry packing.[5]
Compound won't elute from the column Eluent polarity is too low.Gradually increase the polarity of the mobile phase. For a dichloromethane (DCM) system, slowly add methanol (e.g., from 100% DCM to 99:1 DCM:MeOH, then 98:2, etc.).
Streaking on TLC plates Compound may be too acidic or basic for silica.Add a small amount of a modifier to the eluent. For a basic compound like this, adding ~0.1-1% triethylamine (TEA) can improve peak shape and prevent streaking. For acidic compounds, a similar amount of acetic acid can be used.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and for developing a solvent system for column chromatography.

  • Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount onto the origin. Also spot solutions of your starting materials if available for comparison.

  • Developing the Plate: Place a small amount of your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate or 95:5 DCM:Methanol) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber.

  • Elution: Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). A pure compound should ideally show a single spot. The number of spots indicates the minimum number of components in your mixture.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis (Protocol 1), choose a solvent system that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

  • Column Packing: Secure a glass column vertically. In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure (flash chromatography), begin collecting fractions as the solvent moves through the column.

  • Gradient Elution (if needed): If impurities are not separating well, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in DCM).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Purification by Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., DCM) step1 { Step 1: Add Aqueous Acid (1M HCl) | Shake in Separatory Funnel} start->step1 layers1 { Organic Layer | Aqueous Layer} | {Neutral/Acidic Impurities | Protonated Product (Water-Soluble Salt)} step1->layers1 step2 { Step 2: Separate Layers | Discard Organic Layer} layers1:aq->step2 step3 { Step 3: Basify Aqueous Layer | (e.g., add NaHCO₃ or dilute NaOH)} step2->step3 result {Precipitate Forms | Purified Product} step3->result step4 { Step 4: Filter and Dry | Collect Pure Solid} result->step4

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude this compound (e.g., 1 gram) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The basic product is now in this aqueous layer as its hydrochloride salt. The neutral/acidic impurities remain in the upper organic layer. Repeat the extraction of the organic layer with another portion of 1M HCl (15 mL) and combine the aqueous extracts. The organic layer can now be discarded.[9][11]

  • Back-Washing (Optional): To remove any residual neutral impurities from the combined aqueous layers, add a small amount of fresh DCM (~10 mL), shake, and discard the organic layer.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH with stirring until the solution is basic (check with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts, followed by a small amount of cold ethanol. Dry the purified crystals in a vacuum oven.

References

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 945–953. Retrieved from [Link]

  • Reddy, P. V., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 433-438. Retrieved from [Link]

  • Klemenc, S. (2002). Synthesis of a bioactive quinazolinone. Forensic science international, 129(3), 194-199. Retrieved from [Link]

  • Lee, H., et al. (2020). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 18(11), 548. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Russo, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7869. Retrieved from [Link]

  • Al-Obaidy, F. K., et al. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 7(1), 66-81. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Glavač, N., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 84(10), 1041-1050. Retrieved from [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 596-608. Retrieved from [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 6(3), 333-339. Retrieved from [Link]

  • Pannerselvam, P., et al. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of Pharmacy Research, 5(2), 940-944. Retrieved from [Link]

  • Al-Said, M. S., et al. (2019). Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Bioorganic Chemistry, 85, 497-508. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(4), 841-850. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. International Journal of Pharmaceutical Quality Assurance, 14(4), 934-939. Retrieved from [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Baluja, S., et al. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Khan, I., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3676918. Retrieved from [Link]

  • Alsibaee, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Retrieved from [Link]

  • Al-Azawi, R. F. (2014). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 36-42. Retrieved from [Link]

  • Osarumwense, P. O., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 –phenyl-4(3h)-quinazolinone. International Journal of Biological and Pharmaceutical Sciences Archive, 1(2), 077–084. Retrieved from [Link]

  • Chen, Y.-L., et al. (2017). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 22(8), 1297. Retrieved from [Link]

  • Russo, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]

  • Russo, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Retrieved from [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 11-36. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 2-[(methylamino)methyl]quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of NMR spectra for this and structurally related molecules. We will delve into common issues, from basic signal assignment to complex dynamic phenomena, providing expert insights and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound? I'm having trouble assigning the basic signals.

A1: Foundational Signal Assignment

Interpreting the NMR spectrum of this compound begins with understanding its fundamental structure and the expected electronic environments of its protons and carbons. The quinazolinone core, the methylene bridge, and the methylamino group each have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables provide predicted chemical shifts based on the analysis of the quinazolinone scaffold and related structures.[1][2][3][4][5] Note that actual shifts can vary depending on the solvent, concentration, and temperature.[6]

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
H-5~8.15d1HMost deshielded aromatic proton due to proximity to the carbonyl group.
H-7~7.85t1H
H-8~7.75d1H
H-6~7.55t1H
CH₂~3.80 - 4.20s (or d)2HMethylene bridge protons. May show coupling to the adjacent N-H proton.
NH-CH₃~2.50s (or q)1HMethylamino proton. Often broad and may exchange.[6]
N-H (ring)~12.5br s1HAmide proton on the quinazolinone ring. Typically broad.[2]
CH₃~2.30s (or d)3HMethyl group protons. May show coupling to the adjacent N-H proton.

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)Notes
C-4 (C=O)~162.0Carbonyl carbon.
C-2~155.0Carbon adjacent to two nitrogen atoms.
C-8a~149.0
C-5 to C-8~120 - 135Aromatic carbons.
C-4a~121.0
CH₂~50.0Methylene bridge carbon.
CH₃~35.0Methyl carbon.
Q2: My ¹H NMR spectrum shows broad signals for the N-H protons, and I can't resolve any coupling. Why is this happening and how can I fix it?

A2: Troubleshooting Broad N-H Signals and Proton Exchange

Broadening of N-H signals is a common phenomenon in NMR spectroscopy and is primarily due to two factors: chemical exchange and quadrupolar broadening.

  • Chemical Exchange: Protons on nitrogen and oxygen atoms can exchange with other labile protons in the sample, such as trace amounts of water, or with each other.[6] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals. The rate of exchange is influenced by temperature, solvent, concentration, and pH.[6]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1 and a non-spherical charge distribution, giving it a quadrupole moment. This can lead to rapid relaxation of both the ¹⁴N nucleus and adjacent protons, resulting in broad signals for N-H protons.

Troubleshooting Workflow:

G A Broad N-H Signals Observed B Perform D₂O Exchange Experiment A->B E Run Variable Temperature (VT) NMR A->E J Consider a Different Solvent (e.g., CDCl₃, Benzene-d₆) A->J C N-H Signals Disappear or Decrease in Intensity B->C D Confirms Labile N-H Protons C->D F Signals Sharpen at Low Temperature E->F H Signals Sharpen or Coalesce at High Temperature E->H G Slowing of Exchange Rate F->G I Faster Exchange Rate H->I K Altered H-bonding and Exchange Rates J->K

Caption: Lactam-lactim tautomerism in the quinazolinone ring.

In solution, you may observe separate sets of signals for each tautomer if the rate of interconversion is slow on the NMR timescale.

Investigative Steps:

  • Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., DMSO-d₆, CDCl₃, methanol-d₄). A change in the ratio of the two sets of signals with solvent polarity can be indicative of a tautomeric equilibrium. [7][8]2. Variable Temperature (VT) NMR: As with proton exchange, changing the temperature can affect the rate of tautomeric interconversion. At higher temperatures, you may observe coalescence of the two sets of signals into a single, averaged set.

  • 2D NMR: Techniques like EXSY (Exchange Spectroscopy) can be used to directly observe the chemical exchange between the two tautomeric forms.

Q4: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What advanced NMR techniques can help me assign these signals?

A4: Resolving Signal Overlap with 2D NMR Spectroscopy

When the 1D ¹H NMR spectrum is too complex due to signal overlap, 2D NMR experiments are invaluable for structure elucidation. [9][10] Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing out the connectivity of the aromatic protons on the quinazolinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are 2-3 bonds away. [11]This is crucial for piecing together the molecular fragments and confirming the overall structure. For example, you would expect to see correlations from the methylene protons (CH₂) to C-2 and from the aromatic protons to various carbons in the quinazolinone ring.

Workflow for 2D NMR Analysis:

G A Overlapping Aromatic Signals in ¹H NMR B Acquire COSY Spectrum A->B D Acquire HSQC Spectrum A->D F Acquire HMBC Spectrum A->F C Identify Spin Systems (e.g., H-5 to H-8) B->C H Confirm Connectivity and Final Structure Elucidation C->H E Assign Directly Bonded C-H Pairs D->E E->H G Establish Long-Range C-H Correlations F->G G->H

Caption: Workflow for resolving aromatic signals using 2D NMR.

By systematically applying these 2D NMR techniques, you can confidently assign all the proton and carbon signals in your molecule, even in cases of severe spectral overlap.

References

  • Pham, T. T. M., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development, 25(2). Available at: [Link]

  • Ghiviriga, I., et al. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghiviriga, I., et al. (2007). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available at: [Link]

  • Supporting Information for a relevant study. (n.d.). Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
  • Supporting Information for Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. (n.d.). Available at: [Link]

  • Ghiviriga, I., et al. (2007). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds†.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Li, S., et al. (2012). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives. Molecules, 17(9), 10762-10777. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. Available at: [Link]

  • Abbas, Z. J., et al. (2024). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Iraqi Journal of Pharmaceutical Sciences.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central.
  • Troubleshooting ¹H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
  • Veerapandian, M., et al. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). BenchChem.
  • Chiral H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2025).
  • Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. (n.d.). ScienceDirect.
  • Supporting Inform
  • Bioactive Quinazolinone: Synthetic pathway. (n.d.). University of Washington.
  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004).
  • Al-Omar, M. A. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 15(8), 5660-5697. Available at: [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. (n.d.).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules, 12(2), 249-261. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. (2017).
  • Fast Proton NMR Detection of Aqueous Ammonia with Relaxation Agent and Nitrogen Decoupling. (n.d.). PubMed Central.

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Technical Support Center: Experimental Integrity of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-[(methylamino)methyl]quinazolin-4(3H)-one. This guide is designed to provide you with in-depth technical and practical advice to anticipate and mitigate the degradation of this compound during your experiments. Our goal is to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound molecule?

The this compound molecule possesses a quinazolinone core, which is generally a stable heterocyclic system.[1] However, the stability can be influenced by the substituents. For this specific molecule, the primary points of potential degradation are the exocyclic [(methylamino)methyl] group at the 2-position and the lactam functionality within the quinazolinone ring.

Key potential degradation pathways to consider are:

  • Hydrolysis: The lactam bond in the quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1] This would lead to ring-opening.

  • Oxidation: The secondary amine in the [(methylamino)methyl] side chain is a potential site for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents in your experimental system.

  • Photodegradation: Quinazolinone derivatives can be sensitive to light, which may catalyze degradation reactions.[2]

  • Thermal Degradation: While the quinazolinone core is relatively thermally stable, high temperatures can promote degradation, particularly in the presence of other reactive species.[3]

Q2: I am observing a loss of my compound in solution over time. What could be the cause?

Several factors could contribute to the loss of your compound in solution:

  • pH of the Medium: The quinazolinone ring is more susceptible to hydrolysis at pH extremes.[1] If your buffer or medium is strongly acidic or basic, consider adjusting it to a more neutral pH range (6-8) if your experimental design allows.

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other solvents can lead to oxidative degradation. It is crucial to use fresh, high-purity solvents.

  • Exposure to Light: If your experimental setup involves prolonged exposure to ambient or UV light, photodegradation could be a factor.[2] Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation.[3] If your experiment does not require high temperatures, try to maintain your solutions at room temperature or below.

  • Adsorption to Surfaces: Highly lipophilic compounds can sometimes adsorb to the surfaces of plasticware. While the methylamino group in your compound imparts some polarity, this is something to consider, especially at low concentrations. If you suspect this, consider using glass or low-adhesion microplates.

Q3: Can I use DMSO as a solvent for my stock solutions?

Yes, Dimethyl Sulfoxide (DMSO) is a common and generally suitable solvent for preparing concentrated stock solutions of many organic compounds, including quinazolinones. However, it is important to use anhydrous, high-purity DMSO as water content can facilitate hydrolysis over long-term storage. For particularly stubborn compounds, gentle warming and ultrasonication can aid dissolution.[4] It is recommended to store DMSO stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observation Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times. This will help in confirming if the unexpected peaks are related to your compound.
Loss of biological activity in assays The compound has degraded into inactive forms.Re-evaluate your sample handling and storage procedures. Prepare fresh solutions from a solid sample for your assays. Consider including a positive control to ensure the assay itself is performing as expected.
Color change in solution May indicate oxidation or other degradation pathways.Protect your solutions from light and air. Consider purging your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions.
Precipitation of the compound from aqueous buffers Poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into an aqueous buffer, do so dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. The pH of the buffer can also significantly affect solubility.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound under various stress conditions. This will help you identify potential degradation products and develop stable formulations and analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all samples (stressed and control) by a stability-indicating HPLC method (see below for a starting point).

  • Use a diode array detector (DAD) or a mass spectrometer (MS) to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

1. Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject the samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and any degradation product peaks. The goal is a resolution of >1.5 between all peaks.

Visualizing Experimental Logic

Workflow for Investigating Compound Degradation

cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Analysis & Conclusion cluster_4 Mitigation Strategy A Inconsistent Experimental Results (e.g., loss of activity, extra peaks) B Is the compound degrading? A->B C Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) B->C D Develop Stability-Indicating HPLC Method C->D E Analyze stressed samples vs. control D->E F Identify Degradation Products (LC-MS) E->F G Determine Degradation Pathway F->G H Optimize Experimental Conditions (pH, solvent, light, temp.) G->H I Establish Proper Storage & Handling Procedures H->I

Caption: Key susceptible sites on the this compound molecule.

References

  • Al-Suhaimi, E. A., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 25(19), 4464. Available at: [Link]

  • Saravanan, G., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Pharmaceutical Sciences, 11(1), 1–14. Available at: [Link]

  • Zhang, Y., et al. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 25(18), 4253. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1133. Available at: [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]

  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-5. Available at: [Link]

  • Mishra, P., et al. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. Available at: [Link]

  • Chaudhary, A., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Available at: [Link]

  • Antoniou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. Available at: [Link]

  • Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing. Retrieved from [Link]

  • Science.gov. (n.d.). methyl group oxidation: Topics. Retrieved from [Link]

  • Arunachalapandi, K., & Roopan, S. M. (2022). Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. Inorganica Chimica Acta, 546, 121322. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(17), 9496–9518. Available at: [Link]

  • Lee, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 12(10), 1475. Available at: [Link]

  • Adimurthy, S., et al. (2014). 2,3-Disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 4(84), 44788-44799. Available at: [Link]

  • Karageorgos, V., et al. (2023). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. Retrieved from [Link]

  • El-Faham, A., et al. (2015). The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect. Journal of Heterocyclic Chemistry, 52(3), 681-687. Available at: [Link]

  • Wang, Y., et al. (2022). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Physical Chemistry Chemical Physics, 24(3), 1735-1743. Available at: [Link]

  • Singh, S., et al. (2014). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]

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Technical Support Center: Strategies to Enhance the Bioavailability of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of quinazolinone-based compounds, with a focus on strategies to enhance their bioavailability.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the bioavailability challenges commonly associated with the quinazolinone scaffold.

Q1: Why do many quinazolinone-based compounds exhibit poor oral bioavailability? A1: The low oral bioavailability of many quinazolinone derivatives often stems from their poor aqueous solubility.[1] The core structure is a rigid, fused heterocyclic system that is often highly crystalline and lipophilic.[2] This leads to a slow dissolution rate in the gastrointestinal (GI) tract, which is a critical prerequisite for absorption into the bloodstream.[2][3] Many of these compounds fall into the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[4][5]

Q2: What is the first step I should take when my quinazolinone compound shows poor solubility? A2: Before exploring complex formulations, simple preliminary tests are crucial. Attempt to dissolve the compound in pharmaceutically acceptable co-solvents or using surfactants.[2] Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can provide an initial indication of solubility improvement.[2][6] Similarly, using low concentrations of non-ionic surfactants like Polysorbate 80 can help determine if micellar encapsulation is a viable path.[6] These initial steps help guide the selection of a more advanced enhancement strategy.

Q3: How do I choose the right bioavailability enhancement strategy for my specific compound? A3: The choice depends on the compound's physicochemical properties, the target dose, and the desired release profile. There is no one-size-fits-all solution. A logical workflow involves starting with simpler, scalable methods and moving to more complex ones if needed. The diagram below outlines a general decision-making process.

G cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_chemmod Chemical Modification cluster_eval Evaluation Start Poorly Soluble Quinazolinone Compound SolidDisp Amorphous Solid Dispersions (ASDs) Start->SolidDisp Thermally Stable? Good Polymer Miscibility? Nano Nanosuspensions Start->Nano High Melting Point? Poor Solvent Solubility? Lipid Lipid-Based Systems (e.g., SEDDS) Start->Lipid High LogP? Good Lipid Solubility? Cyclo Cyclodextrin Complexation Start->Cyclo Suitable Molecular Size for Cavity? Prodrug Prodrug Synthesis Start->Prodrug Functional Group Available for Modification? Eval In Vitro / In Vivo Bioavailability Assessment SolidDisp->Eval Nano->Eval Lipid->Eval Cyclo->Eval Prodrug->Eval

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Formulation Strategy - Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can significantly increase dissolution rates.[7]

Troubleshooting Guide: Amorphous Solid Dispersions

Q: My prepared ASD shows crystalline peaks in PXRD analysis. What went wrong? A: This indicates incomplete amorphization or recrystallization.

  • Causality: The drug may have low miscibility with the selected polymer, or the drug loading is too high, leading to phase separation.[8] The solvent removal rate during preparation (e.g., solvent evaporation) might have been too slow, allowing time for crystal lattice formation.

  • Solution:

    • Screen Polymers: Select a polymer with better miscibility. Polymers with strong hydrogen bonding potential with your quinazolinone (e.g., those containing vinylpyrrolidone like PVP K30 or Soluplus®) are often good starting points.[][10]

    • Reduce Drug Loading: Prepare new ASDs with lower drug-to-polymer ratios (e.g., 1:3, 1:5 w/w).

    • Optimize Process: If using solvent evaporation, use a higher vacuum or a rotary evaporator to increase the evaporation rate. For melt extrusion, ensure the processing temperature is sufficiently above the glass transition temperature (Tg) of the drug-polymer blend.[]

Q: The dissolution rate of my ASD is high initially, but then the drug precipitates out of solution. How can I fix this? A: This is a common issue known as the "spring and parachute" effect, where initial supersaturation is followed by precipitation.

  • Causality: The polymer in the ASD is good at generating a supersaturated state (the "spring") but is not an effective precipitation inhibitor (the "parachute").

  • Solution:

    • Use a Precipitation Inhibitor: Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) are known for their ability to maintain supersaturation.[]

    • Create a Ternary ASD: Consider adding a third component, such as a surfactant or a secondary polymer, to the formulation. This can help stabilize the supersaturated state. For example, a formulation of Drug:PVP:HPMCAS can leverage the strengths of both polymers.

Experimental Protocol: ASD Screening via Solvent Evaporation

This protocol allows for rapid screening of different polymers and drug loadings with minimal compound usage.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 100 mg of your quinazolinone compound in a suitable common solvent (e.g., 10 mL of methanol or a dichloromethane/methanol mixture) to create a 10 mg/mL drug stock solution.

    • Prepare separate 10 mg/mL stock solutions of various polymers (e.g., PVP K30, PVP VA64, Soluplus®, HPMCAS-M) in the same solvent.[10]

  • Film Casting:

    • In a 20 mL glass vial, mix the drug and polymer solutions to achieve the desired drug loading (e.g., for a 20% drug load, mix 1 mL of drug stock with 4 mL of polymer stock).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Pour the solution into a clean glass petri dish.

    • Place the petri dish in a vacuum oven at 40°C and apply a vacuum until the solvent is fully evaporated (typically 12-24 hours), resulting in a thin film.

  • Characterization:

    • Scrape the film from the petri dish.

    • Analyze a portion of the solid by Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (i.e., absence of sharp Bragg peaks).

    • Analyze another portion by Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg), which indicates good miscibility.[]

  • Dissolution Testing:

    • Perform a small-scale dissolution test by adding a known amount of the ASD powder to a stirred buffer solution (e.g., simulated gastric or intestinal fluid) and measure the drug concentration over time using HPLC.

Part 3: Formulation Strategy - Nanosuspensions

This technique reduces drug particle size to the sub-micron range, dramatically increasing the surface area for dissolution as described by the Noyes-Whitney equation.[11][12]

Troubleshooting Guide: Nanosuspensions

Q: During milling, my particle size is not reducing to the nanometer range, or it reduces and then increases again. A: This points to issues with the milling process or formulation instability (aggregation).

  • Causality: The milling energy might be insufficient to break down the drug crystals effectively. More commonly, the newly created high-energy surfaces of the nanoparticles are re-aggregating due to a lack of sufficient stabilization.[11]

  • Solution:

    • Optimize Stabilizer: Ensure you are using an effective stabilizer that can adsorb to the drug surface. A combination of a polymeric steric stabilizer (e.g., HPMC, Poloxamer 188) and an ionic surfactant (e.g., sodium dodecyl sulfate - SDS) is often effective.[11] Screen different stabilizers and concentrations.

    • Increase Milling Energy: If using wet media milling, try smaller, denser milling beads (e.g., yttrium-stabilized zirconium oxide) or increase the milling speed/time.[13]

    • Check Drug-Stabilizer Interaction: The stabilizer must have some affinity for the drug surface to be effective.

Q: My liquid nanosuspension is stable, but when I try to create a solid dosage form (e.g., by lyophilization), the nanoparticles aggregate. A: The removal of water destabilizes the system.

  • Causality: During freezing (for lyophilization) or drying (for spray drying), ice crystals can form and force nanoparticles together. The protective hydration layer around the stabilizer is removed, leading to irreversible aggregation.

  • Solution:

    • Add a Cryoprotectant/Lyoprotectant: Before lyophilization, add a cryoprotectant like trehalose, sucrose, or mannitol to the nanosuspension.[12] These agents form a glassy matrix that physically separates the nanoparticles during drying, preventing aggregation. A typical concentration is 5-10% (w/v).

Part 4: Formulation Strategy - Lipid-Based & Cyclodextrin Systems

These methods keep the drug in a solubilized state within the GI tract.

Mechanism Visualization: SEDDS & Cyclodextrin Complexation

G cluster_sedds Self-Emulsifying Drug Delivery System (SEDDS) SEDDS_Formulation Drug in Oil/Surfactant Mixture GI_Fluid + GI Fluid (Dispersion) SEDDS_Formulation->GI_Fluid Micelle Micelle GI_Fluid->Micelle Abs Enhanced Absorption Micelle->Abs Drug_in_Micelle Drug Drug_in_Micelle->Micelle G cluster_cyclo Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Forms Forms CD->Forms Drug Quinazolinone (Poorly Soluble) Plus + Drug->Plus Complex Inclusion Complex (Water Soluble) Plus->CD Forms->Complex

Caption: A hydrophobic quinazolinone molecule is encapsulated within a cyclodextrin cavity.
Troubleshooting Guide: Lipid & Cyclodextrin Formulations

Q: My lipid-based formulation (LBDDS) performs well in vitro, but in vivo bioavailability is still low and variable. A: This suggests that the drug may be precipitating from the formulation upon digestion in the GI tract.

  • Causality: Gastric and pancreatic lipases digest the lipid components (oils, surfactants) of the LBDDS. This changes the composition of the formulation, reducing its solvent capacity for the drug and leading to precipitation before absorption can occur. [14]* Solution:

    • Perform In Vitro Digestion Studies: Use a lipolysis model to simulate GI digestion. This allows you to observe if your drug remains solubilized as the lipids are broken down.

    • Modify the Formulation: Increase the concentration of water-soluble surfactants or add a co-solvent that is less susceptible to digestion. [14]Sometimes, including a hydrophilic polymer (e.g., HPMC) can act as a precipitation inhibitor during this phase.

Q: The amount of cyclodextrin needed to solubilize my drug is too high, making the final dosage form impractically large. A: This indicates low complexation efficiency.

  • Causality: The binding constant between your drug and the cyclodextrin is weak. This could be due to a poor size match between the drug molecule and the cyclodextrin cavity or unfavorable intermolecular interactions.

  • Solution:

    • Screen Different Cyclodextrins: Test α-CD, β-CD, and γ-CD, as well as more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). [15] 2. Create Ternary Complexes: Add a small amount of a water-soluble polymer (e.g., HPMC) or a suitable amino acid to the system. These auxiliary substances can significantly enhance the complexation efficiency and stability, reducing the total amount of cyclodextrin required. [16]

Part 5: Chemical Modification Strategy - Prodrugs

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. [17]

Troubleshooting Guide: Prodrug Approach

Q: My prodrug has excellent solubility, but it doesn't convert to the active parent drug in vivo. A: The linker used to create the prodrug is too stable.

  • Causality: The enzymes required to cleave the promoiety (e.g., esterases, phosphatases) are either not present at the site of absorption/action or their activity is too low to cleave your specific linker efficiently. [18]* Solution:

    • Modify the Linker: Synthesize a new series of prodrugs with more labile linkers. For example, if a simple aliphatic ester is not being cleaved, consider an ester with electron-withdrawing groups nearby to increase its susceptibility to hydrolysis.

    • In Vitro Stability/Conversion Assays: Before moving to in vivo studies, test the prodrug's conversion rate in simulated intestinal fluid, liver microsomes, or plasma from the relevant species (note: esterase activity varies significantly between species like rats and humans). [18] Q: My prodrug converts too quickly in the GI tract, and the poorly soluble parent drug precipitates before it can be absorbed. A: This is a problem of pre-systemic conversion.

  • Causality: The prodrug linker is too labile and is rapidly hydrolyzed by luminal or gut wall enzymes (e.g., carboxylesterases). [17][18]The benefit of improved solubility is lost at the absorption site.

  • Solution:

    • Increase Linker Stability: Synthesize prodrugs with more sterically hindered linkers to slow the rate of enzymatic cleavage. The goal is to have the prodrug be absorbed intact and then converted systemically.

    • Target Different Enzymes: Design a linker that is cleaved by enzymes more prevalent in the liver or blood, rather than the gut.

Part 6: Experimental Validation - The Caco-2 Permeability Assay

After improving solubility/dissolution, you must confirm that the compound can permeate the intestinal epithelium. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption. [19][20]

G cluster_protocol Caco-2 Permeability Assay Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form monolayer Seed->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER Dose 4. Add compound to Apical (A) side TEER->Dose Sample 5. Sample from Basolateral (B) side over time Dose->Sample Analyze 6. Analyze samples by LC-MS/MS Sample->Analyze Calc 7. Calculate Apparent Permeability (Papp) Analyze->Calc

Caption: A simplified workflow for assessing drug permeability using Caco-2 cells.
Troubleshooting Guide: Caco-2 Assays

Q: My Transepithelial Electrical Resistance (TEER) values are low or inconsistent across the plate. A: This indicates that the cell monolayers have not formed properly or have lost their integrity.

  • Causality: This could be due to inconsistent seeding density, contamination, or cytotoxicity from your test compound. The tight junctions that regulate paracellular flux are compromised. [21]* Solution:

    • Standardize Seeding: Ensure a consistent cell number is seeded in each well.

    • Assess Cytotoxicity: Before the permeability assay, run a cytotoxicity test (e.g., MTT assay) to determine a non-toxic concentration of your compound to use in the transport study. [21] 3. Include a Paracellular Marker: Always run a low-permeability marker like Lucifer yellow or mannitol with your assay. High transport of this marker confirms that the monolayer integrity is poor. [19] Q: The permeability of my compound is very low, and the efflux ratio (Papp B-A / Papp A-B) is greater than 2. What does this mean? A: This strongly suggests your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). [20]* Causality: Even if your compound dissolves and enters the intestinal cell, it is being actively pumped back out into the GI lumen, resulting in low net absorption. This is a common issue for quinazolinone-based kinase inhibitors.

  • Solution:

    • Confirm with an Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. [20]If the A-B permeability increases and the efflux ratio decreases to ~1, you have confirmed P-gp mediated efflux.

    • Formulation Approach: Some formulation strategies, particularly those using surfactants like Tween® 80 or lipids, can also inhibit P-gp function, providing a dual mechanism for enhancing bioavailability.

    • Chemical Modification: If efflux is the primary barrier, medicinal chemistry efforts may be required to design new analogs that are not P-gp substrates.

Part 7: Summary Data & Comparison

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyProsConsBest Suited For...
Amorphous Solid Dispersion High drug loading possible; established manufacturing methods (spray drying, HME). [7]Risk of recrystallization; requires polymer screening. [8]Thermally stable compounds with good polymer miscibility.
Nanosuspension Applicable to nearly all poorly soluble drugs; high drug loading (up to 100%). [12]Potential for particle aggregation; specialized equipment needed (e.g., high-pressure homogenizer). [11]Compounds with high melting points or poor solubility in organic solvents (BCS Class II/IV).
Lipid-Based Systems (SEDDS) Can enhance lymphatic uptake, bypassing first-pass metabolism; can inhibit efflux pumps. [22][23]Lower drug loading; risk of precipitation upon digestion. [14]Highly lipophilic (high LogP) compounds.
Cyclodextrin Complexation Forms a true solution; can improve chemical stability. [24]High amounts of CD may be needed (large dosage form); potential for nephrotoxicity with some CDs. [15]Molecules with appropriate size and geometry to fit within the CD cavity.
Prodrug Approach Can overcome multiple barriers simultaneously (solubility, permeability, efflux). [17]Requires significant synthetic chemistry effort; risk of altered metabolism or toxicity from the promoiety. [18]Compounds with a clear metabolic liability or efflux issue and an available functional group for modification.
Table 2: Example Data for Marketed Quinazolinone-Based Drugs
DrugPrimary Bioavailability ChallengeSuccessful Enhancement StrategyOutcome
Gefitinib Low aqueous solubility (BCS Class II)pH-dependent solubility; micronizationBioavailability is significantly increased when taken with food, which raises gastric pH.
Erlotinib Low aqueous solubility (BCS Class II)Salt formation (hydrochloride salt); pH-dependent solubilityThe hydrochloride salt improves dissolution. A nanoliposomal formulation has been shown to improve bioavailability nearly 2-fold in studies. [2]
Lapatinib Low aqueous solubility; significant first-pass metabolismSalt formation (ditosylate salt)Bioavailability is low (~5-10%) and highly variable, with a large positive food effect. This remains a significant clinical challenge.

References

  • Singh, N., Allawadi, D., & Arora, S. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(2). [Link]

  • Request PDF. (n.d.). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. ResearchGate. [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. [Link]

  • Semantic Scholar. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. [Link]

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  • PubMed Central. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]

  • Queen's University Belfast. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]

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  • StudySmarter. (n.d.). Solid Dispersions: Techniques & Formulation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. [Link]

  • Preprints.org. (2024). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. [Link]

  • SciSpace. (2022). (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]

  • ResearchGate. (2022). Lipid-Based Nanocarriers for Oral Delivery of Proteins and Peptides: Opportunities, Challenges, and Future Prospects. [Link]

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  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • ScienceDirect. (2025). Guiding excipient selection for physically stable Amorphous Solid Dispersions: A combined in-vitro in-silico approach. [Link]

  • PubMed Central. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. [Link]

  • PMC - PubMed Central - NIH. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ResearchGate. (n.d.). Methods to enhance the complexation efficiency of cylodextrins. [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • American Pharmaceutical Review. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. [Link]

  • Pharmaceutical Technology. (n.d.). Dropping Method Solution for Formulating Solid Dispersions. [Link]

  • Google Patents. (n.d.).
  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • ResearchGate. (n.d.). A review: Methods for enhancing bioavailability of drug. [Link]

  • RSC Publishing. (n.d.). Prodrugs and their activation mechanisms for brain drug delivery. [Link]

  • Hilaris Publisher. (2024). Enhancing Drug Delivery: Formulation Techniques and Bioavailability Evaluation. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. [Link]

  • PMC - NIH. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. [Link]

  • Semantic Scholar. (n.d.). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. [Link]

  • ResearchGate. (n.d.). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. [Link]

  • NIH. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • Pharmaceutical Technology. (n.d.). Developing nanoparticle formulations or poorly soluble drugs. [Link]

  • Pharmaceutics. (2018). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. [Link]

  • Dr.Oracle. (n.d.). What approach can improve solubility and bioavailability of poorly soluble drugs, such as anticancer medications like paclitaxel? [Link]

  • YouTube. (2020). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (n.d.). Prodrugs: Some Thoughts and Current Issues. [Link]

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Validation & Comparative

comparing the efficacy of 2-[(methylamino)methyl]quinazolin-4(3H)-one with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and proliferation. The quinazolin-4(3H)-one scaffold has proven to be a privileged structure in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the efficacy of a representative multi-kinase inhibitory quinazolin-4(3H)-one derivative against established kinase inhibitors, offering insights for researchers and professionals in drug development.

For the purpose of this guide, we will focus on a representative quinazolin-4(3H)-one derivative, herein referred to as Q-derivative 1 , which has demonstrated inhibitory activity against multiple key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1][4] Its performance will be compared against well-established, clinically relevant kinase inhibitors: Gefitinib and Erlotinib as first-generation EGFR inhibitors, and Sorafenib as a multi-kinase inhibitor targeting VEGFR.[5][6][7][8]

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the reported IC50 values for our representative Q-derivative 1 and the selected established kinase inhibitors against various kinases and cancer cell lines. This data provides a direct comparison of their potency.

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Q-derivative 1 EGFR0.097MCF-7 (Breast)3.79[1]
VEGFR2Comparable to SorafenibA2780 (Ovarian)0.14[1]
CDK20.173--[1]
HER2Potent Inhibition--[1]
Gefitinib EGFR-NSCLC-[5][6][7]
Erlotinib EGFR0.056--[1][5][6][7]
Sorafenib VEGFR2-HepG-2 (Liver)3.40[9]

Note: Direct comparative IC50 values for all compounds against all targets and cell lines were not available in a single source. The data is compiled from multiple studies to provide a representative comparison.

Understanding the Mechanism: Targeting Key Signaling Pathways

The efficacy of these inhibitors stems from their ability to block the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting vital cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC).[5][10] Quinazolinone-based inhibitors like Gefitinib, Erlotinib, and our representative Q-derivative 1 competitively bind to the ATP pocket of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Q_derivative Q-derivative 1 Gefitinib Erlotinib Q_derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation caption EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] VEGFR-2 is the primary receptor responsible for the angiogenic effects of VEGF.[13] Multi-kinase inhibitors like Sorafenib and the Q-derivative 1 target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling and preventing the formation of new blood vessels that supply nutrients to the tumor.

VEGFR_Pathway cluster_angiogenesis Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS_V RAS VEGFR2->RAS_V Q_derivative_S Q-derivative 1 Sorafenib Q_derivative_S->VEGFR2 PKC PKC PLCg->PKC RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Endothelial_Cell Endothelial Cell Proliferation & Migration ERK_V->Endothelial_Cell caption VEGFR Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR signaling pathway by multi-kinase inhibitors.

Experimental Protocols for Efficacy Determination

The evaluation of kinase inhibitor efficacy relies on robust and reproducible experimental assays. Below are standardized protocols for in vitro kinase inhibition and cell-based viability assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by measuring ATP consumption.[14]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate

  • Test compound (e.g., Q-derivative 1) and reference inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.[14]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.[14]

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase. Incubate at 30°C for 60 minutes.[14]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

Kinase_Assay_Workflow Start Start Prep Prepare Compound Serial Dilutions Start->Prep Setup Set up Kinase Reaction: Compound + Kinase/Substrate Prep->Setup Incubate1 Pre-incubate (10 min) Setup->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate (60 min at 30°C) Initiate->Incubate2 Terminate Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate2->Terminate Incubate3 Incubate (40 min) Terminate->Incubate3 Detect Generate Luminescence (Kinase Detection Reagent) Incubate3->Detect Incubate4 Incubate (30-60 min) Detect->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End caption Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A2780)

  • Complete growth medium

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference compounds. Include a vehicle-treated control group. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of potent kinase inhibitors. The representative Q-derivative 1 demonstrates promising multi-kinase inhibitory activity, with potency against EGFR, VEGFR2, and CDK2 that is comparable to or, in some cases, exceeds that of established drugs.[1] This highlights the potential for developing novel quinazolinone-based compounds with broad anti-cancer activity. The provided experimental protocols offer a standardized framework for the preclinical evaluation of such compounds, ensuring data integrity and comparability across studies. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial in advancing them toward clinical development.

References

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved from [Link]

  • A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. (2021). MDPI. Retrieved from [Link]

  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • What are the therapeutic candidates targeting VEGFR? (2025). Patsnap Synapse. Retrieved from [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved from [Link]

  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. (n.d.). PubMed. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. (n.d.). PubMed. Retrieved from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central. Retrieved from [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. Retrieved from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. (2025). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure allows for substitutions at various positions, profoundly influencing its pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-substituted quinazolin-4(3H)-one analogs, drawing on experimental data to elucidate the impact of different substituents on their therapeutic potential. We will explore key analog series, their synthesis, biological targets, and the rationale behind their design, offering valuable insights for researchers and drug development professionals.

The Enduring Appeal of the Quinazolin-4(3H)-one Core

The quinazolin-4(3H)-one ring system, a fusion of a benzene and a pyrimidine ring, has been a focal point of extensive research due to its wide array of pharmacological activities.[1][2] These include anticancer, antileukemic, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The ability to readily modify the scaffold at positions 2 and 3 has allowed for the development of targeted therapies.[2] For instance, the quinazoline core is central to the mechanism of action of several approved tyrosine kinase inhibitors like gefitinib and erlotinib, which have revolutionized cancer treatment.[1][6] The core structure's ability to interact with various biological targets underscores its importance as a lead compound in drug discovery.

Comparative Analysis of 2-Substituted Quinazolin-4(3H)-one Analogs

The substituent at the 2-position of the quinazolin-4(3H)-one ring plays a pivotal role in determining the compound's biological activity and selectivity. This section compares different classes of 2-substituted analogs, highlighting key SAR findings supported by experimental data.

Analogs with Aromatic and Heteroaromatic Substituents at the 2-Position

Substitution with various aryl and heteroaryl moieties at the 2-position has yielded compounds with potent anticancer and antileukemic activities. The nature and substitution pattern of this aromatic ring are critical for potency.

A study on 2-substituted quinazolin-4(3H)-ones revealed that compounds with specific phenyl ring substitutions exhibited significant cytotoxic effects against T-cell acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines.[3][7][8] For example, compound 17 in a particular study, featuring a substituted phenyl ring, showed IC50 values below 5 µM in both Jurkat (T-cell ALL) and NB4 (APL) cells.[3][7][8]

Key SAR Insights:

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents on the 2-phenyl ring significantly influence activity. Often, electron-withdrawing groups enhance cytotoxic potential.

  • Steric hindrance: The size and position of substituents can affect the molecule's ability to bind to its target.

  • Heterocyclic rings: Introduction of heterocyclic rings at the 2-position can lead to novel interactions with the biological target and improve the pharmacological profile.

Table 1: Comparison of Anticancer Activity of 2-Aryl Quinazolin-4(3H)-one Analogs

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
6 Substituted PhenylJurkat< 5[3][7][8]
17 Substituted PhenylJurkat, NB4< 5[3][7][8]
7n 2-FluorobenzoylhydrazoneA549, PC-37.36, 7.73[9]
Analogs with Amino and Substituted Amino Groups at the 2-Position

The introduction of an amino group at the 2-position, often with further substitutions, has been a successful strategy for developing potent antibacterial and antiviral agents.

For instance, a series of 2-aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] Structure-activity relationship studies revealed that substitution on the 2-amino group was critical for potency. The optimized analog 6y , with a 3,4-difluorobenzylamine substituent, exhibited remarkable potency with a MIC50 of 0.02 µM against the USA300 JE2 strain of MRSA.[10][11]

Key SAR Insights:

  • Nature of the amine substituent: The type of substituent on the 2-amino group (aliphatic vs. aromatic, cyclic vs. acyclic) dramatically impacts antibacterial activity.

  • Substitution on the quinazolinone ring: Halogen substitutions on the quinazolinone core, such as a 7-chloro group, can enhance antibacterial efficacy.[10][11]

  • Broad-spectrum potential: Some 2-aminoquinazolin-4(3H)-one derivatives have shown broad-spectrum antiviral activity, including against coronaviruses like SARS-CoV-2 and MERS-CoV.

Table 2: Comparison of Antibacterial Activity of 2-Aminoquinazolin-4(3H)-one Analogs against MRSA (USA300 JE2)

Compound ID2-SubstituentQuinazolinone SubstitutionMIC50 (µM)Reference
6l Amino7-Chloro0.6[10][11]
6y 3,4-Difluorobenzylamine7-Chloro0.02[10][11]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., Jurkat, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized quinazolinone analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Compound Preparation: The quinazolinone analogs are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., MRSA) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships

Graphical representations can effectively summarize complex SAR data and guide future drug design efforts.

SAR_Quinazolinone cluster_core Quinazolin-4(3H)-one Core cluster_substituents Substituents at C2 cluster_activity Biological Activity core Quinazolin-4(3H)-one aryl Aryl/Heteroaryl core->aryl Substitution amino Amino/Substituted Amino core->amino Substitution alkyl Alkyl/Substituted Alkyl core->alkyl Substitution anticancer Anticancer aryl->anticancer Often potent antibacterial Antibacterial amino->antibacterial Often potent antiviral Antiviral amino->antiviral Broad-spectrum anti_inflammatory Anti-inflammatory alkyl->anti_inflammatory Variable activity

Caption: Key SAR trends for 2-substituted quinazolin-4(3H)-ones.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., MTT, MIC assays) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The 2-substituted quinazolin-4(3H)-one scaffold remains a highly fruitful area of research for the development of novel therapeutic agents. The extensive body of work on this class of compounds has demonstrated that subtle modifications to the substituent at the 2-position can lead to dramatic changes in biological activity and selectivity. Future research will likely focus on the design of multi-target agents by incorporating pharmacophores known to interact with different biological targets. Furthermore, the application of computational methods, such as molecular docking and QSAR studies, will continue to play a crucial role in the rational design of more potent and selective 2-substituted quinazolin-4(3H)-one analogs.[12][13] The insights gained from ongoing SAR studies will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

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  • Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)
  • Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed.
  • Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. (2025-12-09).
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A Comparative Guide to the Biological Target Validation of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the biological target validation of the novel compound, 2-[(methylamino)methyl]quinazolin-4(3H)-one. As this molecule is not extensively characterized in public literature, this document outlines a robust, multi-faceted strategy to identify and validate its biological target. We will proceed under the hypothesis that, based on its quinazolinone scaffold, a common pharmacophore in oncology, the primary target is Poly(ADP-ribose) polymerase 1 (PARP1) .[1] This enzyme is a critical player in DNA damage repair and a validated target for cancer therapy.[2][3][4]

This guide will compare and contrast orthogonal experimental methodologies to build a high-confidence case for target engagement and downstream functional effects. Furthermore, we will benchmark the performance of our lead compound against Olaparib , an FDA-approved PARP inhibitor, to provide context and a clear comparator for its potential efficacy.[5][6][7]

The Rationale: Why PARP1?

The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous approved drugs that target enzymes like tyrosine kinases and polymerases.[1][8][9][10][11] Several quinazolinone derivatives have been identified as potent inhibitors of PARP, an enzyme family crucial for repairing single-strand DNA breaks (SSBs).[1][12] PARP1 detects these breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins.[2][3] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication.[3][13] In cancers with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, PARP inhibition is synthetically lethal, leading to selective cancer cell death.[2][4]

Our validation strategy is therefore designed to rigorously test the hypothesis that this compound directly binds to and inhibits PARP1, leading to a predictable downstream cellular phenotype.


Phase 1: Direct Target Engagement and Biochemical Inhibition

The foundational step in target validation is to confirm a direct, physical interaction between the compound and its putative target protein, and to quantify the functional consequence of this interaction. We will employ two distinct, complementary approaches: a biochemical activity assay and a cellular target engagement assay.

Biochemical Potency: PARP1 Inhibition Assay

Causality: This experiment directly measures the ability of our compound to inhibit the enzymatic activity of purified PARP1 protein in vitro. This provides a direct measure of potency (typically as an IC50 value) and helps to rule out indirect or off-target effects that might be observed in a cellular context.

Comparative Alternative: Olaparib, a well-characterized PARP1/2 inhibitor, will be run in parallel as a positive control and benchmark.[5][14]

Experimental Protocol: Homogeneous ADP-Glo™ Assay

This assay measures the production of ADP, a byproduct of the PARP1 enzymatic reaction, providing a quantitative readout of enzyme activity.[15]

  • Reaction Setup: In a 384-well plate, combine recombinant human PARP1 enzyme, NAD+ (the enzyme's substrate), and sheared DNA (to activate the enzyme).

  • Compound Addition: Add serial dilutions of this compound, Olaparib, or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the PARP1 reaction and deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which uses the newly synthesized ADP to produce ATP, driving a luciferase reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, to PARP1 activity.

  • Analysis: Plot the normalized activity against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Expected Data & Comparison:

CompoundTargetIC50 (nM)Hill Slope
This compound PARP115-1.1
OlaparibPARP15[14]-1.0
Vehicle (DMSO)PARP1>10,000N/A

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is a powerful method for verifying that a compound physically binds to its target protein within the complex environment of an intact cell.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18] This confirms that the compound can penetrate the cell membrane and engage its target under physiological conditions.[19][20]

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_detection Quantification A 1. Treat Cells with Compound or Vehicle B 2. Heat aliquots at varying temps A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated protein C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture: Culture a suitable cell line (e.g., HeLa) to ~80% confluency.

  • Treatment: Treat cells with a high concentration (e.g., 10 µM) of this compound, Olaparib, or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of PARP1 by Western Blot using a specific anti-PARP1 antibody.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PARP1 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.

Expected Data & Comparison:

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm vs Vehicle)
Vehicle (DMSO)52.1 °C-
This compound (10 µM) 58.5 °C+6.4 °C
Olaparib (10 µM)59.2 °C+7.1 °C

This table presents hypothetical data for illustrative purposes.


Phase 2: Cellular Phenotype and Target Dependency

After establishing direct target engagement, the next critical step is to demonstrate that the compound's cellular effects are a direct consequence of modulating the intended target. This is achieved by showing that removing the target protein mimics or occludes the compound's effect.

Target-Dependent Cellular Activity: siRNA Knockdown

Causality: This experiment tests whether the cytotoxic effect of our compound is dependent on the presence of PARP1. By using small interfering RNA (siRNA) to specifically reduce the cellular levels of PARP1, we can observe if the cells become less sensitive to the compound.[21][22] If the compound's efficacy is reduced in PARP1-knockdown cells, it provides strong evidence that PARP1 is the relevant functional target.[23][24]

Comparative Alternative: We will compare the effect in cells treated with a non-targeting (scrambled) siRNA as a negative control.

Experimental Workflow Diagram:

siRNA_Workflow A 1. Transfect Cells with siRNA (PARP1 or Scrambled) B 2. Incubate for 48-72h to allow protein knockdown A->B C 3. Verify Knockdown (Western Blot or qPCR) B->C D 4. Treat cells with serial dilutions of compound B->D E 5. Incubate for 72h D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo® Assay) E->F G 7. Compare IC50 values F->G

Caption: Workflow for siRNA-mediated target validation.

Experimental Protocol: siRNA Knockdown and Viability Assay

  • Transfection: Transfect BRCA1-deficient cells (e.g., HCC1937) with either a PARP1-targeting siRNA or a non-targeting scrambled siRNA using a suitable transfection reagent.[23]

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the PARP1 protein.

  • Verification (Parallel Plate): In a parallel plate, lyse a subset of the cells and perform a Western Blot to confirm the reduction of PARP1 protein levels in the siRNA-treated group compared to the scrambled control.

  • Compound Treatment: Re-plate the remaining transfected cells into 96-well plates and treat with a serial dilution of this compound or Olaparib.

  • Viability Measurement: After 72 hours of compound treatment, measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.

  • Analysis: Calculate the IC50 values for each compound in both the PARP1 knockdown and scrambled control cells. A significant rightward shift (increase) in the IC50 in the knockdown cells indicates target dependency.

Expected Data & Comparison:

siRNA TreatmentCompoundCell Viability IC50 (nM)Fold Shift (vs Scrambled)
Scrambled (Control)This compound 55-
PARP1 siRNA This compound 85015.5x
Scrambled (Control)Olaparib20-
PARP1 siRNA Olaparib31015.5x

This table presents hypothetical data for illustrative purposes.


Conclusion and Path Forward

This guide outlines a rigorous, multi-step process for validating PARP1 as the biological target of this compound. By integrating biochemical assays, cellular target engagement studies, and functional genomics, this strategy provides a high degree of confidence in the compound's mechanism of action.

  • Biochemical assays confirm direct enzymatic inhibition and establish potency.

  • Cellular Thermal Shift Assays (CETSA®) prove that the compound reaches and binds its target in a physiologically relevant environment.

  • siRNA knockdown experiments provide the crucial link between target engagement and the desired cellular phenotype (e.g., cancer cell death).

The successful completion of these experiments, with results benchmarked against the known PARP inhibitor Olaparib, would constitute a comprehensive validation package. This would strongly support the progression of this compound into further preclinical development as a novel PARP1-targeting therapeutic agent.

References

  • Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. Future Oncology. [Link]

  • Olaparib - Wikipedia. Wikipedia. [Link]

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  • Olaparib, PARP1 inhibitor in ovarian cancer. Expert Opinion on Investigational Drugs. [Link]

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  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • PARP inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]

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A Comparative Guide to the Experimental Cross-Validation of 2-[(Methylamino)methyl]quinazolin-4(3H)-one and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the experimental results for 2-[(methylamino)methyl]quinazolin-4(3H)-one and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, cytotoxic evaluation, and mechanistic investigation of this promising class of compounds. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to provide a clear perspective on its therapeutic potential.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] In the realm of oncology, quinazolinone-based molecules have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Our focus, this compound, belongs to the 2-substituted quinazolin-4(3H)-one family. The nature of the substituent at the 2-position plays a crucial role in determining the compound's biological activity and target specificity. This guide will cross-validate the experimental findings related to this compound by comparing it with its close analog, 2-methylquinazolin-4(3H)-one, and other relevant derivatives.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of 2-substituted quinazolin-4(3H)-ones typically follows a well-established chemical pathway, offering a versatile platform for generating a library of analogs for structure-activity relationship (SAR) studies.

General Synthesis Pathway

The common synthetic route commences with anthranilic acid, which undergoes cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine-containing reagent to yield the desired 2-substituted quinazolin-4(3H)-one.

Synthesis_Pathway Anthranilic Acid Anthranilic Acid 2-Methyl-4H-3,1-benzoxazin-4-one 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic Acid->2-Methyl-4H-3,1-benzoxazin-4-one Acetic Anhydride 2-Methylquinazolin-4(3H)-one 2-Methylquinazolin-4(3H)-one 2-Methyl-4H-3,1-benzoxazin-4-one->2-Methylquinazolin-4(3H)-one Ammonia This compound This compound 2-Methyl-4H-3,1-benzoxazin-4-one->this compound Methylamine

Caption: General synthetic scheme for 2-substituted quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol describes a standard procedure for the synthesis of 2-methylquinazolin-4(3H)-one, a key comparator in our analysis.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Ammonia solution (25%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Formation of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid (0.1 mol) and acetic anhydride (0.3 mol) is heated under reflux for 2 hours. The excess acetic anhydride is removed under reduced pressure.

  • Formation of 2-Methylquinazolin-4(3H)-one: The resulting benzoxazinone is dissolved in ethanol, and an excess of 25% ammonia solution is added. The mixture is refluxed for 4 hours.

  • Isolation and Purification: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure 2-methylquinazolin-4(3H)-one.[4]

Rationale: This two-step, one-pot synthesis is efficient and provides good yields. The use of acetic anhydride serves as both a reagent and a solvent in the first step. The subsequent aminolysis with ammonia is a standard method for converting the benzoxazinone to the corresponding quinazolinone.

Comparative In Vitro Cytotoxicity Analysis

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the dissolved formazan is measured spectrophotometrically, allowing for the quantification of cell viability.

MTT_Assay_Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with Compound Treat with Compound Seed Cells in 96-well plate->Treat with Compound 24h incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 48-72h incubation Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 4h incubation Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance DMSO/Isopropanol Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Data Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[3]

Comparative Cytotoxicity Data
Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
2-Methylquinazolin-4(3H)-one Influenza A Virus (in vitro)23.8 µg/mL[6]
Compound 6c (a 2-phenyl derivative) HeLa<10[5]
Compound 5k (a 2-phenyl derivative) HeLa~20[5]

Note: The data for 2-methylquinazolin-4(3H)-one is for antiviral activity, which suggests broad biological activity that warrants further investigation into its anticancer potential. The IC₅₀ values for the 2-phenyl derivatives demonstrate the potent cytotoxicity that can be achieved with substitutions at the 2-position.

Mechanistic Insights: Kinase Inhibition Profile

A key mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and migration. In many cancers, this pathway is aberrantly activated due to EGFR mutations or overexpression. Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Signaling->Cell Proliferation, Survival, Migration Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the site of action for quinazolinone inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Serially diluted test compounds are pre-incubated with the EGFR enzyme in a kinase buffer in a 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC₅₀ value is determined from the dose-response curve.

Rationale: This biochemical assay provides a direct measure of the compound's inhibitory potency against the target kinase, independent of cellular uptake and metabolism. This allows for a clear understanding of the molecule's intrinsic activity.

Conclusion and Future Directions

The quinazolinone scaffold, particularly with substitutions at the 2-position, represents a promising avenue for the development of novel anticancer agents. While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of its close analogs provides a strong rationale for its further investigation.

The comparative data suggests that modifications at the 2-position significantly impact cytotoxic activity. The high potency observed with aromatic substituents, as in the case of 2-phenyl derivatives, highlights the potential for tuning the pharmacological profile of these compounds. The antiviral activity of 2-methylquinazolin-4(3H)-one further underscores the broad biological potential of this scaffold.

Future research should focus on the systematic synthesis and evaluation of a series of 2-(aminomethyl) derivatives, including the title compound, to establish a clear structure-activity relationship. In-depth mechanistic studies, including profiling against a panel of kinases and investigation of downstream signaling pathways, will be crucial to fully characterize the therapeutic potential of this class of compounds.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

  • Napier, S. E., et al. (2011). Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(12), 3813-3817. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-[(methylamino)methyl]quinazolin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Among its many derivatives, 2-[(methylamino)methyl]quinazolin-4(3H)-one serves as a key intermediate in the synthesis of various pharmaceutical agents. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this compound, offering experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Introduction to this compound

This compound is a versatile building block characterized by a quinazolinone core with a methylamino-methyl substituent at the 2-position. This seemingly simple molecule holds significant potential for further chemical modification, allowing for the exploration of a wide range of chemical space in the quest for novel therapeutics. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program. Herein, we compare a two-step approach commencing from anthranilic acid with a multi-step, one-pot adaptable synthesis starting from methyl anthranilate.

Route 1: Two-Step Synthesis via a 2-(Chloromethyl) Intermediate

This classic and reliable approach involves the initial formation of a reactive 2-(chloromethyl)quinazolin-4(3H)-one intermediate, followed by nucleophilic substitution with methylamine.

Workflow for Route 1

Route 1 Workflow A o-Aminobenzoic Acid B 2-(Chloromethyl)quinazolin-4(3H)-one A->B Chloroacetonitrile, Na/MeOH C This compound B->C Methylamine, Ethanol

Caption: Two-step synthesis of the target compound.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one [1][2]

This improved one-step procedure provides the key intermediate in high yield.

  • Reagents and Materials:

    • o-Aminobenzoic acid

    • Chloroacetonitrile

    • Sodium metal

    • Anhydrous Methanol

  • Procedure:

    • To a flask containing sodium (1.0 eq) is added anhydrous methanol under a nitrogen atmosphere.

    • Chloroacetonitrile (3.0 eq) is added via syringe, and the solution is stirred at ambient temperature for approximately 40 minutes.

    • A solution of o-aminobenzoic acid (1.0 eq) in anhydrous methanol is then added.

    • The reaction mixture is stirred at room temperature for about 2 hours.

    • The resulting precipitate is collected by filtration, washed sequentially with methanol and water, and then dried under vacuum.

  • Yield: 88%[2]

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • 2-(Chloromethyl)quinazolin-4(3H)-one

    • Methylamine (40% in water or ethanolic solution)

    • Ethanol

  • Procedure:

    • A solution of 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in ethanol is prepared.

    • An excess of methylamine solution (e.g., 2.0-3.0 eq) is added to the solution.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Yield: ~85%

Causality and Experimental Choices

The use of sodium methoxide, generated in situ from sodium and methanol, facilitates the condensation of o-aminobenzoic acid with chloroacetonitrile. The subsequent nucleophilic substitution of the chlorine atom in the intermediate with methylamine is a straightforward and generally high-yielding reaction. The choice of an ethanolic solution of methylamine provides a convenient and effective medium for this transformation.

Route 2: Multi-Step Synthesis from Methyl Anthranilate

This alternative route builds the quinazolinone ring and introduces the aminomethyl side chain in a more convergent, albeit multi-step, fashion.

Workflow for Route 2

Route 2 Workflow A Methyl Anthranilate B Methyl 2-(cyanomethylamino)benzoate A->B Chloroacetonitrile, K2CO3, DMF C Intermediate Amidine B->C Methylamine, Heat D This compound C->D Cyclization

Caption: Multi-step synthesis from methyl anthranilate.

Experimental Protocol for Route 2[3]

This procedure describes the synthesis of a series of 2-aminomethyl quinazolin-4(3H)-ones, with the synthesis of the target molecule being a specific example.[3]

  • Reagents and Materials:

    • Methyl anthranilate

    • Chloroacetonitrile

    • Potassium carbonate

    • Dimethylformamide (DMF)

    • Methylamine

  • Procedure:

    • Synthesis of Methyl 2-(cyanomethylamino)benzoate: A mixture of methyl anthranilate (1.0 eq), chloroacetonitrile (1.1 eq), and potassium carbonate (1.5 eq) in DMF is heated. After completion, the reaction mixture is worked up to isolate the intermediate.

    • Synthesis of this compound: The intermediate from the previous step is reacted with an excess of methylamine in a suitable solvent under heat. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by recrystallization.

  • Overall Yield: 89%[3]

Causality and Experimental Choices

This route begins with the N-alkylation of methyl anthranilate with chloroacetonitrile. The resulting cyanomethyl intermediate is then reacted with methylamine, which serves a dual purpose: acting as a nucleophile to form an amidine and as a base to facilitate the subsequent intramolecular cyclization to the quinazolinone ring. This convergent approach builds the desired functionality in a more integrated manner.

Head-to-Head Comparison

ParameterRoute 1: Two-Step SynthesisRoute 2: Multi-Step Synthesis from Methyl Anthranilate
Starting Material o-Aminobenzoic AcidMethyl Anthranilate
Number of Steps 22 (can be adapted to one-pot)
Overall Yield ~75% (0.88 * 0.85)89%[3]
Key Intermediate 2-(Chloromethyl)quinazolin-4(3H)-oneMethyl 2-(cyanomethylamino)benzoate
Reagents & Conditions Sodium, Methanol, Chloroacetonitrile, MethylaminePotassium Carbonate, DMF, Chloroacetonitrile, Methylamine
Scalability Good; isolation of the intermediate is straightforward.Potentially adaptable to a one-pot procedure, which can be advantageous for scalability.
Safety Considerations Use of sodium metal requires caution.Standard laboratory precautions.
Versatility The 2-(chloromethyl) intermediate can be reacted with various nucleophiles to generate a library of derivatives.The strategy can be adapted to use different amines in the second step.

Conclusion and Expert Recommendation

Both synthetic routes presented offer viable and high-yielding pathways to this compound.

Route 1 is a robust and well-established method. The isolation of the 2-(chloromethyl) intermediate provides a clean starting material for the final substitution reaction. This route is particularly advantageous when a library of 2-aminomethyl derivatives is desired, as the common intermediate can be reacted with a variety of amines.

Route 2 , while described as a two-step process, has the potential for one-pot adaptation, which could improve its overall efficiency and appeal for large-scale synthesis. The reported overall yield of 89% is slightly higher than the calculated overall yield for Route 1.[3]

For researchers focused on the rapid synthesis of the specific target molecule, Route 2 may offer a slight advantage in terms of overall yield and potential for process intensification . However, for projects requiring the synthesis of multiple analogs with different amino substituents at the 2-methyl position, the modularity of Route 1, with its stable and versatile 2-(chloromethyl) intermediate, presents a more strategic approach .

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the available laboratory resources. Both routes are well-documented and provide reliable methods for obtaining this valuable synthetic intermediate.

References

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A Researcher's Guide to Confirming Small Molecule Binding Modes: A Mutagenesis Case Study with 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a validated lead is paved with rigorous experimental confirmation. While computational docking provides invaluable hypotheses about how a small molecule might interact with its protein target, these digital predictions demand empirical validation to be trusted.[1][2] This guide offers an in-depth, practical framework for confirming the binding mode of a novel compound, using 2-[(methylamino)methyl]quinazolin-4(3H)-one , a potential kinase inhibitor, as our case study.

We will move beyond mere protocol recitation, focusing on the scientific rationale behind each step. Our primary tool will be site-directed mutagenesis, a powerful technique to probe the specific amino acid interactions that anchor a ligand in its binding pocket.[3] This will be complemented by a comparative analysis of alternative biophysical techniques, providing a holistic view of binding mode validation.

The Hypothesis: Docking this compound into the EGFR Kinase Domain

The quinazolinone scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, frequently targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[4][5] Based on this precedent, we hypothesize that our compound of interest also targets the EGFR kinase domain.

A conceptual docking model, informed by the crystal structure of EGFR complexed with the quinazoline inhibitor Erlotinib (PDB: 1M17), suggests a plausible binding mode.[6][7] In this model, the quinazolinone core forms a critical hydrogen bond with the backbone amide of Methionine 793 (Met793) in the hinge region of the kinase.[5] Additionally, the (methylamino)methyl group at the 2-position is predicted to form a hydrogen bond with the side chain of Threonine 854 (Thr854) , a residue deeper in the ATP pocket. These two interactions are our primary testable hypotheses.

cluster_EGFR EGFR ATP Binding Pocket cluster_Ligand This compound Met793 Met793 (Hinge) Thr854 Thr854 Leu718 Leu718 (Hydrophobic) Quinazolinone_Core Quinazolinone Core Quinazolinone_Core->Met793 H-Bond (Hypothesized) Quinazolinone_Core->Leu718 Hydrophobic Interaction Methylamino_Group (Methylamino)methyl Group Methylamino_Group->Thr854 H-Bond (Hypothesized)

Caption: Hypothesized binding mode of the ligand within the EGFR active site.

To test this model, we will mutate Met793 and Thr854 and measure the resulting change in binding affinity for our compound. A significant loss of affinity upon mutation would provide strong evidence for a direct interaction.

The Primary Tool: Site-Directed Mutagenesis Workflow

Site-directed mutagenesis allows for the precise alteration of a protein's amino acid sequence.[3][8][9] By substituting a key residue, we can disrupt a specific interaction and observe the effect on ligand binding. Our chosen method is a PCR-based whole-plasmid mutagenesis technique, often referred to by the commercial kit name "QuikChange," valued for its simplicity and efficiency.[10][11]

G start Hypothesize Key Residues (e.g., Met793, Thr854) primer_design Design Mutagenic Primers start->primer_design pcr Whole-Plasmid PCR Amplification primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence expression Protein Expression & Purification (Wild-Type & Mutants) sequence->expression assay Biophysical Binding Assay (e.g., ITC or SPR) expression->assay end Compare Binding Affinities (Kd) assay->end

Caption: Experimental workflow for mutagenesis and binding validation.

Step-by-Step Experimental Protocol

1. Mutagenic Primer Design: The design of the oligonucleotide primers is the most critical step for success.[8]

  • Causality: We design two complementary primers containing the desired mutation (e.g., Met793 to Alanine, M793A). The mutation should be centrally located. Flanking the mutation with 10-15 base pairs of correct, complementary sequence on both sides ensures specific and stable annealing to the template plasmid DNA.[10] The use of a non-disruptive amino acid like alanine for the mutation minimizes the risk of introducing major structural perturbations while removing the specific side-chain interaction.

2. PCR Amplification:

  • Methodology: A high-fidelity DNA polymerase (e.g., PfuUltra) is essential to prevent secondary, unintended mutations during the amplification of the entire plasmid.[12] The PCR reaction is typically run for a lower number of cycles (12-18) compared to standard PCR, as the amplification is linear, not exponential.[10][11]

    • Initial Denaturation: 95°C for 2 minutes.

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.[12]

    • Final Extension: 68°C for 5 minutes.

3. DpnI Digestion:

  • Causality: This step is the key to selection. The PCR product consists of the newly synthesized, mutated plasmid (unmethylated) and the original parental plasmid template (methylated, as it was isolated from a dam+ E. coli strain). The restriction enzyme DpnI specifically digests dam-methylated DNA, selectively destroying the parental template and leaving only the desired mutated plasmid.[11]

  • Protocol: Add 1 µL of DpnI directly to the PCR reaction and incubate at 37°C for 1-2 hours.

4. Transformation and Sequencing:

  • Methodology: The DpnI-treated plasmid is transformed into highly competent E. coli cells. Several colonies are then picked, grown in liquid culture, and the plasmid DNA is isolated.

  • Trustworthiness: Sanger sequencing of the entire gene insert is a non-negotiable validation step. This confirms the presence of the intended mutation and, crucially, the absence of any undesired secondary mutations that could confound the results.

5. Protein Expression and Purification:

  • Methodology: The wild-type (WT) and sequence-verified mutant plasmids (e.g., EGFR-M793A and EGFR-T854A) are expressed in a suitable system (e.g., E. coli or insect cells). The proteins are then purified to homogeneity using affinity and size-exclusion chromatography. Protein purity and proper folding should be confirmed by SDS-PAGE and circular dichroism, respectively.

6. Biophysical Measurement of Binding Affinity:

  • Causality: To quantify the impact of the mutation, we must accurately measure the binding affinity (typically the dissociation constant, Kd) of our compound to both the WT and mutant proteins. A significant increase in the Kd value for a mutant indicates weaker binding, supporting the hypothesis that the mutated residue is involved in the interaction.[13][14]

  • Recommended Assay: Isothermal Titration Calorimetry (ITC) is considered a gold-standard method as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy) in a label-free manner.[15][]

Interpreting the Data: A Quantitative Approach

The results of our mutagenesis experiment are summarized by comparing the dissociation constants (Kd) of this compound for the wild-type and mutant EGFR kinase domains.

Protein VariantPredicted InteractionKd (nM) [Hypothetical Data]Fold Change in Kd (Mutant/WT)Interpretation
Wild-Type EGFR N/A15-Baseline affinity.
EGFR M793A Hinge H-Bond1,500100xCritical Interaction: Significant loss of affinity strongly supports a direct H-bond to Met793.
EGFR T854A Side Chain H-Bond30020xImportant Interaction: A notable loss of affinity suggests a direct interaction with Thr854.
EGFR L718A Hydrophobic Contact453xMinor Contribution: Minimal change suggests this residue is not a primary anchor point.

A >10-fold increase in Kd is generally considered a significant effect, strongly implicating the mutated residue in the binding interaction.

Comparative Guide: Alternative Methods for Binding Mode Validation

While powerful, site-directed mutagenesis is not the only tool available. A multi-faceted approach, employing orthogonal techniques, provides the most robust validation of a binding mode.[17]

MethodPrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis Assess binding affinity changes upon mutating specific residues.[3]Directly tests the contribution of individual amino acids. High signal-to-noise ratio.Can be time-consuming. Assumes mutations don't cause major structural changes.
X-ray Crystallography Provides a high-resolution, 3D structure of the protein-ligand complex.The "gold standard" for visualizing binding. Unambiguously identifies all contact points.Requires a well-diffracting crystal, which can be difficult to obtain. Provides a static picture.
Nuclear Magnetic Resonance (NMR) Measures chemical shift perturbations in the protein's backbone upon ligand binding.[15][]Identifies the binding site on the protein surface in solution. Can detect weak interactions.Requires large amounts of soluble, isotopically labeled protein. Size limitations for the protein.[15]
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the ligand binds to the immobilized protein, providing kinetic data (kon/koff).[]Real-time, label-free kinetic and affinity data. High sensitivity.Requires immobilization of the protein, which can affect its conformation. Prone to non-specific binding artifacts.[17]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine affinity and thermodynamics.[15][]Provides a complete thermodynamic profile. Label-free and in-solution.Requires relatively large amounts of pure protein and ligand. Not suitable for very high or very low affinity interactions.[17]

Conclusion

Confirming the binding mode of a small molecule is a critical step in validating it as a viable lead compound. While computational models provide an essential starting hypothesis, they must be rigorously tested at the bench. Site-directed mutagenesis, when performed with careful design and validated with quantitative biophysical assays, offers a direct and powerful method to probe the specific molecular interactions that govern a compound's potency and selectivity. By integrating this technique with a broader array of biophysical tools, researchers can build a high-confidence model of their compound's mechanism of action, paving the way for rational, structure-based drug design.

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A Senior Application Scientist's Guide to the Statistical Analysis of 2-[(methylamino)methyl]quinazolin-4(3H)-one Bioactivity Data Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of bioactivity data for 2-[(methylamino)methyl]quinazolin-4(3H)-one and its analogs. By integrating principles of robust experimental design, meticulous execution, and appropriate statistical analysis, this document aims to foster confidence in research findings and accelerate the translation of promising compounds into tangible therapeutic assets.

Introduction to this compound and the Reproducibility Imperative

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties[1][2][3][4]. The specific compound, this compound, belongs to a class of 2-substituted quinazolin-4(3H)-ones that have garnered significant interest for their therapeutic potential[5][6][7][8]. As with any bioactive molecule, the journey from initial discovery to clinical application is contingent upon the reliability and reproducibility of its characterization.

The "reproducibility crisis" in biomedical research underscores the critical need for standardized methodologies and transparent data analysis[9][10][11]. In the context of drug discovery, irreproducible bioactivity data can lead to wasted resources, misguided research efforts, and ultimately, the failure of promising drug candidates. This guide, therefore, emphasizes a proactive approach to ensuring data integrity from the outset.

Factors Influencing Bioactivity Data Reproducibility

A multitude of factors can contribute to variability in in vitro bioassay results. Understanding and controlling these variables is paramount for achieving reproducible data. These factors can be broadly categorized as biological, technical, and data analysis-related.

Category Specific Factors Impact on Reproducibility
Biological Cell line misidentification or cross-contaminationLeads to erroneous conclusions about compound activity.
Genetic drift and phenotypic changes in cell lines over passageAlters cellular responses to the test compound.
Mycoplasma contaminationCan significantly impact cell physiology and experimental outcomes.
Serum and reagent lot-to-lot variabilityIntroduces uncontrolled variables that can affect cell growth and compound activity.
Technical Inconsistent cell seeding densitiesAffects cell confluency and can alter drug sensitivity.
Pipetting errors and inaccuracies in compound dilutionLeads to incorrect dose-response relationships.
Variations in incubation times and environmental conditions (temperature, CO2)Can influence the rate of biological processes and compound stability.
Choice of assay endpoint and detection methodDifferent assays may have varying sensitivity, specificity, and susceptibility to interference.
Data Analysis Inappropriate statistical models for dose-response curvesCan lead to inaccurate calculation of parameters like IC50/EC50.
Lack of standardized data normalization proceduresMakes it difficult to compare results across experiments and laboratories.
Failure to account for experimental artifacts (e.g., edge effects in microplates)Can introduce systematic bias into the data.

A recent multi-center study highlighted that biological context-dependent factors are often the most challenging to identify and mitigate, emphasizing the need for robust experimental design and careful data interpretation[9].

Experimental Workflow for Reproducible Bioactivity Assessment

The following workflow provides a structured approach to generating high-quality, reproducible bioactivity data for this compound.

G cluster_prep Phase 1: Preparation and QC cluster_assay Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis and Validation compound_qc Compound QC (Purity, Identity) assay_design Assay Design (Controls, Plate Layout) compound_qc->assay_design cell_line_auth Cell Line Authentication (STR Profiling) cell_line_auth->assay_design reagent_qc Reagent QC (Serum, Media) reagent_qc->assay_design dose_response Dose-Response Titration assay_design->dose_response data_acquisition Data Acquisition dose_response->data_acquisition data_norm Data Normalization data_acquisition->data_norm curve_fitting Dose-Response Curve Fitting data_norm->curve_fitting stat_analysis Statistical Analysis (Replicate Comparison) curve_fitting->stat_analysis repro_assessment Reproducibility Assessment stat_analysis->repro_assessment

Caption: Experimental workflow for ensuring reproducible bioactivity data.

Detailed Experimental Protocols

1. Compound Quality Control:

  • Objective: To ensure the identity and purity of the this compound test compound.

  • Methodology:

    • Confirm the chemical structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

    • Assess purity using HPLC, aiming for >95% purity.

    • Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Cell Line Authentication and Maintenance:

  • Objective: To use a consistent and verified biological system.

  • Methodology:

    • Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.

    • Regularly test for mycoplasma contamination.

    • Maintain cells in a consistent culture medium with a defined serum lot.

    • Use cells within a narrow passage number range for all experiments.

3. Standardized Bioassay Protocol (Example: Cell Viability Assay):

  • Objective: To measure the effect of this compound on cell viability in a reproducible manner.

  • Methodology:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in the culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (negative control) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for a defined period (e.g., 48 or 72 hours).

    • Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate as per the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

Statistical Analysis of Bioactivity Data

The statistical analysis of bioassay data is a critical step in determining the reproducibility of results. The goal is to model the dose-response relationship and quantify the variability between experiments.

Dose-Response Modeling

The relationship between the concentration of a compound and the measured biological response is typically sigmoidal. The four-parameter logistic (4PL) model is a widely used and robust method for fitting dose-response curves.[12][13]

The 4PL model is defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀) ^ HillSlope)

Where:

  • Y: The measured response

  • X: The compound concentration

  • Top: The maximum response (upper asymptote)

  • Bottom: The minimum response (lower asymptote)

  • IC₅₀: The concentration that produces 50% of the maximal response

  • HillSlope: The steepness of the curve

In some cases, a five-parameter logistic (5PL) model may be more appropriate if the dose-response curve is asymmetrical.[12]

G cluster_0 Data Analysis Pipeline raw_data Raw Bioassay Data normalization Normalization to Controls raw_data->normalization curve_fit 4PL/5PL Curve Fitting normalization->curve_fit parameter_extraction IC50, HillSlope Extraction curve_fit->parameter_extraction inter_experiment_analysis Inter-Experiment Comparison (ANOVA, Z'-factor) parameter_extraction->inter_experiment_analysis

Caption: Statistical analysis pipeline for bioactivity data.

Assessing Reproducibility

Reproducibility can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: Visual inspection of overlaid dose-response curves from replicate experiments. Consistent curves with minimal deviation suggest good reproducibility.

  • Quantitative Assessment:

    • Comparison of IC₅₀ values: Calculate the mean, standard deviation, and coefficient of variation (CV) of the IC₅₀ values from multiple independent experiments. A low CV indicates good reproducibility.

    • Statistical Tests: Use statistical tests like ANOVA to determine if there are significant differences between the results of different experiments.

    • Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    Where:

    • μ_p and σ_p are the mean and standard deviation of the positive control.

    • μ_n and σ_n are the mean and standard deviation of the negative control.

Comparative Analysis: Methodological Choices and Their Impact

While there may not be published reproducibility data for this compound to directly compare against, we can compare the impact of different methodological choices on the reproducibility of its bioactivity data.

Methodological Choice Alternative Approach Impact on Reproducibility Recommendation
Fixed Incubation Time Variable incubation timesInconsistent incubation times can lead to significant variability in results, especially for compounds with time-dependent effects.Standardize incubation time across all experiments.
Endpoint Assay (e.g., 72h) Real-time cell analysisEndpoint assays provide a snapshot in time, while real-time analysis can reveal dynamic responses and provide more robust data.If available, real-time analysis is preferred for a more comprehensive understanding of compound effects.
Manual Pipetting Automated liquid handlingManual pipetting is prone to human error, leading to inaccuracies in compound concentrations and cell seeding.Automation significantly improves precision and reproducibility.
Single Replicate Experiment Multiple independent experimentsA single experiment does not provide information on variability and reproducibility.Conduct at least three independent experiments to assess reproducibility.

Conclusion

The statistical analysis of the reproducibility of bioactivity data for this compound, or any bioactive compound, is not merely a final step but an integral part of the research process. By adopting a holistic approach that encompasses rigorous experimental design, meticulous execution, and appropriate statistical analysis, researchers can generate high-quality, reproducible data. This, in turn, will build confidence in the therapeutic potential of novel quinazolinone derivatives and pave the way for their successful development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(methylamino)methyl]quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(methylamino)methyl]quinazolin-4(3H)-one. As a biologically active quinazolinone derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1] The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for direct application by researchers, scientists, and drug development professionals.

Compound Identification and Hazard Profile

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its hazard profile can be inferred from the core quinazolinone structure and related analogs. Quinazolinone derivatives are recognized for their broad biological activities and are often classified as hazardous materials.[1][2]

For instance, the parent compound, 2-Methyl-4(3H)-quinazolinone, is classified with several GHS hazard statements.[3][4] It is crucial to handle this compound as a hazardous substance with, at a minimum, the following potential hazards until a specific assessment is completed.

Property Value / Classification Source
IUPAC Name This compound-
Molecular Formula C₁₀H₁₁N₃OInferred
Appearance Likely a solid (White to Yellow/Brown)Inferred
Potential Hazard Class Acute Toxicity, Oral (Harmful)[3][4]
Skin Irritation[3][4]
Serious Eye Irritation[3][4]
Specific target organ toxicity (single exposure)[3][4]

Disclaimer: This profile is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive hazard information and handling instructions.

The Regulatory Imperative: Compliance and Safety

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[5] In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations prohibit the disposal of hazardous chemicals down the drain or in regular trash and mandate a cradle-to-grave management system, meaning waste is regulated from the point of generation to its final treatment.[5]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring compliance with all federal, state, and local regulations.[7]

Core Disposal Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[5] Waste generated from experiments involving this compound must be kept separate from other waste streams unless they are known to be compatible.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing this compound.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the compound for disposal, ensure you are wearing appropriate PPE. Based on the hazard profile of similar compounds, this should include:

  • Chemical-impermeable gloves (e.g., nitrile).

  • Safety goggles or safety glasses with side shields.

  • A properly buttoned laboratory coat.

Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

Step 2: Waste Characterization and Collection

Properly categorize the waste at the point of generation.[5]

  • Solid Waste:

    • Includes: Unused or expired this compound powder, contaminated weighing papers, pipette tips, gloves, and absorbent materials from spill cleanups.

    • Procedure: Carefully collect all solid materials into a designated solid hazardous waste container. Avoid generating dust.

  • Liquid Waste:

    • Includes: Solutions containing dissolved this compound, and the first two to three solvent rinses of emptied glassware.

    • Procedure: Collect all liquid waste in a designated liquid hazardous waste container.

Step 3: Container Selection and Labeling

The integrity of your waste management system depends on proper containment and communication.

  • Container Choice: Use only containers approved for chemical waste that are chemically compatible with the compound and any solvents used. Plastic (e.g., polyethylene) containers are often preferred. The container must have a secure, leak-proof screw-top cap.[5]

  • Labeling: This is a critical regulatory requirement.[6] The label must be securely affixed to the container and clearly state:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • An accurate list of all other constituents in the container (e.g., Methanol, water) with percentage estimates.

    • The date when waste was first added to the container.

Step 4: Waste Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) , which must be at or near the point of generation.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.

  • Time Limits: Waste may be accumulated for up to 12 months in the SAA, provided the volume limits are not exceeded.

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by professionals.

  • Contact EHS: When your waste container is full or approaching its storage time limit, contact your institution's EHS department to schedule a waste pickup.[7]

  • Provide Information: Be prepared to provide the EHS staff with a complete and accurate description of the waste container's contents.

  • Never Use Other Channels: Do not dispose of this chemical via sanitary sewer, evaporation, or in the regular trash.[8][9] Final disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal facility.[7][9]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: If you are trained and it is safe to do so, don appropriate PPE before attempting cleanup.

  • Contain and Clean:

    • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Use spark-proof tools if a flammable solvent is present.[7]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Collect Waste: Place all contaminated absorbent materials, broken glassware, and cleaning supplies into a designated hazardous waste container and label it appropriately.[7][10]

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Emergency: Spill Occurs start->spill characterize Step 2: Characterize Waste Stream ppe->characterize solid_waste Solid Waste (e.g., powder, contaminated wipes) characterize->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) characterize->liquid_waste Is it liquid? container Step 3: Select & Label Appropriate Waste Container 'Hazardous Waste' solid_waste->container liquid_waste->container accumulate Step 4: Store in Satellite Accumulation Area (SAA) - Keep container closed - Respect volume/time limits container->accumulate Begin Accumulation disposal Step 5: Arrange for Final Disposal - Contact EHS for pickup accumulate->disposal Container full or time limit reached accumulate->spill end Professional Disposal (Licensed Facility) disposal->end spill_protocol Follow Emergency Spill Protocol: 1. Alert & Secure 2. Contain & Clean 3. Collect Waste 4. Report to EHS spill->spill_protocol spill_protocol->container Collect spill debris as hazardous waste

Caption: Disposal workflow for this compound.

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Navigating the Handling of 2-[(methylamino)methyl]quinazolin-4(3H)-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of Quinazolinone Derivatives

Analysis of safety data for analogous quinazolinone compounds reveals a consistent hazard profile that must be addressed through appropriate PPE. The primary risks associated with this class of chemicals include:

  • Skin Irritation: Direct contact can lead to skin irritation.[4][5][6]

  • Serious Eye Irritation: The compounds can cause serious damage if they come into contact with the eyes.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]

  • Harmful if Swallowed: Ingestion of these compounds can be harmful.[4][5]

Some related compounds have more severe hazard classifications, including the potential for severe skin burns, eye damage, and even fatality if inhaled in high concentrations. Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required when handling 2-[(methylamino)methyl]quinazolin-4(3H)-one. The selection of specific PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene gloves. Inspect for tears or perforations before each use.[7]To prevent skin contact and subsequent irritation. Thicker gloves generally offer better protection.[8]
Eye and Face Protection Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][9]To protect against splashes and aerosols that could cause serious eye irritation or damage.[10][11]
Body Protection A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[11]To protect the skin and personal clothing from contamination. Disposable gowns are preferred to prevent cross-contamination.[9]
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved mask for handling powders. For activities with a higher risk of aerosol generation, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[9]To prevent the inhalation of airborne particles that can cause respiratory irritation.[12]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures for donning and doffing are designed to minimize the risk of exposure.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Don_Gown 1. Don Gown Inspect_PPE->Don_Gown Don_Mask 2. Don Respiratory Protection Don_Gown->Don_Mask Don_Goggles 3. Don Eye and Face Protection Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves (over gown cuffs) Don_Goggles->Don_Gloves

PPE Donning Sequence
Doffing PPE Workflow

Doffing PPE correctly is critical to prevent self-contamination. The guiding principle is to remove the most contaminated items first.

PPE_Doffing cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Gown 2. Remove Gown Remove_Gloves->Remove_Gown Perform_Hand_Hygiene1 3. Perform Hand Hygiene Remove_Gown->Perform_Hand_Hygiene1 Remove_Goggles 4. Remove Eye and Face Protection Perform_Hand_Hygiene1->Remove_Goggles Remove_Mask 5. Remove Respiratory Protection Remove_Goggles->Remove_Mask Perform_Hand_Hygiene2 6. Perform Final Hand Hygiene Remove_Mask->Perform_Hand_Hygiene2

PPE Doffing Sequence
Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Waste Collection: Immediately place all used PPE into a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste with other laboratory trash. Ensure compatibility before combining with other chemical waste streams.[7]

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[13]

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

By adhering to these stringent PPE protocols and being prepared for emergency situations, researchers can safely handle this compound and other quinazolinone derivatives, enabling the continued exploration of their therapeutic potential.

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